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2-(Dimethylamino)-2-methylpropanoic acid Documentation Hub

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  • Product: 2-(Dimethylamino)-2-methylpropanoic acid
  • CAS: 220022-94-6; 6458-06-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to α-Aminoisobutyric Acid (Aib)

Introduction: Unveiling the Unique Role of α-Aminoisobutyric Acid in Modern Chemistry and Pharmacology In the vast landscape of amino acids, α-aminoisobutyric acid (Aib) stands out as a non-proteinogenic amino acid with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Unique Role of α-Aminoisobutyric Acid in Modern Chemistry and Pharmacology

In the vast landscape of amino acids, α-aminoisobutyric acid (Aib) stands out as a non-proteinogenic amino acid with profound implications for peptide science, medicinal chemistry, and drug development.[1] Unlike its proteinogenic counterparts, Aib possesses a unique gem-dimethyl group at the α-carbon, a structural feature that imparts exceptional conformational constraints.[1] This guide provides a comprehensive technical overview of α-aminoisobutyric acid, clarifying its identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

It is important to address a common point of ambiguity in nomenclature. While the term "N,N-Dimethyl-alpha-aminoisobutyric acid" might be encountered, the predominant and extensively studied compound in this family is α-aminoisobutyric acid (Aib) , which features an unsubstituted amino group. Its N-methylated analog, N-Methyl-alpha-aminoisobutyric acid , is also a distinct compound. This guide will focus primarily on the scientifically significant α-aminoisobutyric acid.

Core Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its unambiguous identity and characteristic properties.

  • Chemical Name: 2-Amino-2-methylpropanoic acid[2][3]

  • Common Synonyms: α-Aminoisobutyric acid, Aib, 2-Methylalanine, α-methylalanine[2][4][5]

  • CAS Number: 62-57-7[2][3][5]

  • Molecular Formula: C₄H₉NO₂[2][5]

  • Molecular Weight: 103.12 g/mol [5]

The structure of Aib is achiral, a notable deviation from most naturally occurring amino acids.[3] This achirality simplifies certain aspects of its synthesis and incorporation into larger molecules.

Diagram: Chemical Structure of α-Aminoisobutyric Acid

Aib_Structure cluster_Aib α-Aminoisobutyric Acid (Aib) C_alpha C_carboxyl COOH C_alpha->C_carboxyl N_amino NH₂ C_alpha->N_amino CH3_1 CH₃ C_alpha->CH3_1 CH3_2 CH₃ C_alpha->CH3_2

Caption: Chemical structure of α-Aminoisobutyric acid (Aib).

Table of Physicochemical Properties
PropertyValueSource(s)
Appearance White crystalline powder[3][5]
Melting Point > 300 °C[5]
Boiling Point 204.4 °C[3]
Density 1.09 g/mL[3]
Solubility in Water Soluble[3]
pKa (carboxyl) 2.36[3]
pKa (amino) 10.21[3]

Synthesis of α-Aminoisobutyric Acid: The Strecker Synthesis

The most reliable and widely recognized method for preparing α-aminoisobutyric acid is the Strecker synthesis.[6] This classic approach offers a robust pathway from simple precursors to the final product. The synthesis can also be achieved through a method involving acetone cyanohydrin and ammonium carbonate under heat and pressure.[7]

Workflow: Strecker Synthesis of α-Aminoisobutyric Acid

Strecker_Synthesis start Start Materials: Acetone, Ammonium Chloride, Sodium Cyanide step1 Reaction with Acetone Cyanohydrin Formation start->step1 Ether/Water step2 Amination with Ammonia step1->step2 Methanol, Ammonia Gas step3 Hydrolysis step2->step3 Hydrobromic Acid, Reflux product α-Aminoisobutyric Acid (Aib) step3->product

Caption: Key stages in the Strecker synthesis of α-Aminoisobutyric acid.

Experimental Protocol: Strecker Synthesis of Aib

This protocol is adapted from the well-established procedure, emphasizing the causality behind each step.

  • Formation of Acetone Cyanohydrin: A solution of ammonium chloride in water is cooled, and a solution of acetone in ether is added with vigorous stirring.[6] A solution of sodium cyanide is then introduced. The stirring is crucial to maximize the interfacial reaction between the aqueous and organic phases, promoting the formation of acetone cyanohydrin.

  • Amination: The ether layer containing the acetone cyanohydrin is separated and diluted with methanol. This solution is then saturated with ammonia gas and left to stand for several days.[6] The ammonia acts as the nitrogen source, reacting with the cyanohydrin to form an aminonitrile.

  • Hydrolysis: After removing excess ammonia and methanol, hydrobromic acid is added, and the mixture is refluxed.[6] This harsh acidic condition hydrolyzes the nitrile group to a carboxylic acid, yielding the hydrobromide salt of Aib.

  • Isolation and Purification: The solution is concentrated, and the Aib hydrobromide is precipitated. The free amino acid is then liberated by treatment with a base like pyridine or aniline in an alcoholic solution.[6] The final product is washed with methanol and dried. For a pyridine-free product, recrystallization from water and methanol is recommended.[6]

Applications in Research and Drug Development

The true value of Aib lies in its application as a tool to engineer peptides with enhanced properties.[1]

Peptide Engineering and Conformational Control

The gem-dimethyl group of Aib introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.[1] This has several profound consequences:

  • Helix Induction: Aib is a potent helix inducer, promoting the formation of 3₁₀-helical or α-helical structures in peptides.[1][3] This allows for the stabilization of specific secondary structures, which can be critical for biological activity.

  • Enhanced Metabolic Stability: The quaternary carbon of Aib provides steric shielding against proteolytic enzymes.[1] Peptides incorporating Aib often exhibit significantly longer half-lives in biological systems, a crucial attribute for therapeutic peptides.[1]

  • Improved Bioavailability: By locking the peptide into a more rigid conformation, Aib can enhance membrane permeability and facilitate penetration of biological barriers like the blood-brain barrier.[1] This makes it a valuable component in the design of CNS-targeting therapeutics.[1]

Therapeutic and Diagnostic Applications

Aib's unique properties have been leveraged in various therapeutic and diagnostic contexts:

  • Drug Development: Aib is a component of tirzepatide, a medication for type 2 diabetes.[3] It is also used to optimize peptide therapeutics targeting a range of receptors and enzymes, including GLP-1 analogs for diabetes and antimicrobial peptides.[1] The use of amino acids like Aib as part of a prodrug strategy can improve the oral administration and membrane transport of parent drugs.[8][]

  • Fluorescent Probes and Imaging Agents: Aib can serve as a transporter unit to deliver diagnostic probes across the blood-brain barrier for in vivo imaging.[1]

  • Metabolic Research: Aib and its derivatives are used to study metabolic pathways and enzyme functions, providing insights into cellular processes.[5] For instance, β-aminoisobutyric acid (BAIBA), a related compound, is a regulator of carbohydrate and lipid metabolism.[10]

Analytical Methods for Characterization and Quantification

Accurate analysis of Aib is crucial for both quality control in synthesis and for its quantification in biological matrices. A variety of methods are employed for the analysis of amino acids.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for amino acid analysis.[12] Due to the lack of a strong chromophore in Aib, derivatization is necessary for sensitive detection.[12]

    • Pre-column Derivatization: The amino acid is derivatized before injection onto the HPLC column. This allows for the use of standard reversed-phase columns.

    • Post-column Derivatization: The amino acids are separated first, typically by ion-exchange chromatography, and then derivatized before detection.[13] The reaction with ninhydrin, which produces a colored compound, is a classic and robust post-column method.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it ideal for quantifying Aib in complex biological samples.[14] It can also be used to distinguish between isomeric forms of aminobutyric acids.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and purity assessment of synthesized Aib and its oligomers.[15][16]

Safety and Handling

According to safety data sheets, α-aminoisobutyric acid is considered hazardous and can cause skin and serious eye irritation.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[4][17] Wash hands thoroughly after handling.[4][17] Use in a well-ventilated area and avoid dust formation.[4][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][18][19]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][17]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[17]

    • Skin: Wash off immediately with plenty of soap and water.[17]

    • Inhalation: Remove to fresh air.[17]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[17]

Conclusion

α-Aminoisobutyric acid is more than just an unusual amino acid; it is a powerful tool in the hands of chemists and pharmacologists. Its unique structural properties provide a rational basis for the design of peptides with enhanced stability, predictable conformations, and improved therapeutic potential. As our understanding of peptide-based therapeutics continues to grow, the strategic application of Aib will undoubtedly play an increasingly important role in the development of next-generation drugs and diagnostic agents.

References

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET. [Link]

  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

  • Wikidata. (n.d.). α-aminoisobutyric acid. [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. [Link]

  • PubChem. (n.d.). alpha-(Methylamino)isobutyric acid. [Link]

  • BuyersGuideChem. (n.d.). N-Methyl-alpha-aminoisobutyric acid hydrochloride. [Link]

  • Chem-Impex. (n.d.). α-Aminoisobutyric acid. [Link]

  • Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Methods in Molecular Biology. [Link]

  • Google Patents. (n.d.). Method for preparing alpha-aminoisobutyric acid.
  • PrepChem.com. (n.d.). Synthesis of N-acetyl-alpha-aminoisobutyric acid. [Link]

  • PubChem. (n.d.). Alpha-Aminobutyric Acid. [Link]

  • G. Vigroux, A., et al. (2015). Amino Acids in the Development of Prodrugs. Molecules. [Link]

  • Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomolecules. [Link]

  • Balaram, P., et al. (1982). Solution conformations of oligomers of alpha-aminoisobutyric acid. International Journal of Peptide and Protein Research. [Link]

  • Prenant, C., et al. (1991). Feasibility of labeled alpha-acetamido-aminoisobutyric acid as new tracer compound for kinetic labeling of neutral amino acid transport: preparation of alpha-(N-[1-11C]acetyl). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • ResearchGate. (2022). Review: Determination of Amino Acids by Different Methods. [Link]

Sources

Exploratory

Molecular Weight and Formula of 2-(Dimethylamino)-2-methylpropanoic Acid: A Technical Guide

Executive Summary 2-(Dimethylamino)-2-methylpropanoic acid (also known as -Trimethylalanine or -Dimethyl- -aminoisobutyric acid ) is a highly specialized non-proteinogenic amino acid used in advanced medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)-2-methylpropanoic acid (also known as


-Trimethylalanine  or 

-Dimethyl-

-aminoisobutyric acid
) is a highly specialized non-proteinogenic amino acid used in advanced medicinal chemistry.[1][2] Unlike standard amino acids, this molecule features a quaternary

-carbon substituted with two methyl groups (gem-dimethyl) and a dimethylated amine.

This unique structural motif creates significant steric hindrance , acting as a "conformational lock" when incorporated into peptide backbones. It is a critical building block in the synthesis of Antibody-Drug Conjugates (ADCs) (specifically Tubulysin analogs) and peptidomimetics designed to resist proteolytic degradation while maintaining rigid secondary structures.

Part 1: Physicochemical Profile

The following data consolidates the core identity and physical properties of the molecule.

PropertyDataNotes
IUPAC Name 2-(Dimethylamino)-2-methylpropanoic acid
Common Synonyms

-Trimethylalanine;

-Dimethyl-Aib
"Aib" stands for

-aminoisobutyric acid.[1]
CAS Registry Number 220022-94-6 Distinct from Aib (62-57-7) and DDAIP (124443-46-1).
Molecular Formula C

H

NO

Molecular Weight 131.17 g/mol Monoisotopic Mass: ~131.09 g/mol
Physical State White crystalline solidHygroscopic as a hydrochloride salt.[3]
Solubility High in Water, DMSO, MethanolZwitterionic character dominates at neutral pH.
Acidity (pKa) pKa


2.3 (COOH)pKa


9.8 (NMe

H

)
Estimated based on Aib values; N-methylation slightly lowers basicity.

Part 2: Synthetic Methodology

Synthesis of sterically hindered amino acids requires overcoming the energy barrier imposed by the bulky groups surrounding the reaction center. Direct alkylation of 2-bromo-2-methylpropanoic acid is often plagued by elimination side reactions.

The Eschweiler-Clarke Methylation of 2-aminoisobutyric acid (Aib) is the industry-standard protocol for high-purity synthesis.

Protocol: Eschweiler-Clarke Methylation

Objective: Convert 2-aminoisobutyric acid (Aib) to


-trimethylalanine.

Reagents:

  • Starting Material: 2-Aminoisobutyric acid (Aib) [CAS: 62-57-7][4]

  • Methylating Agent: Formaldehyde (37% aq.)

  • Reductant/Solvent: Formic Acid (88-98%)

Step-by-Step Workflow:

  • Dissolution: Dissolve Aib (1.0 eq) in an excess of Formic Acid (approx. 5–10 eq).

  • Addition: Add Formaldehyde (excess, >2.5 eq) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The evolution of CO

    
     gas indicates the reaction progress.
    
  • Quenching: Cool the reaction mixture. Add 5M HCl to convert the product to the hydrochloride salt.

  • Isolation: Concentrate in vacuo to remove excess formic acid and formaldehyde.

  • Purification: Recrystallize the crude residue from Acetic Acid or Ethanol/Ether to yield the pure hydrochloride salt.

Synthesis Pathway Diagram

SynthesisPath Figure 1: Eschweiler-Clarke Synthesis of N,N,2-Trimethylalanine Aib 2-Aminoisobutyric Acid (Aib) Reagents HCHO + HCOOH (Reflux) Aib->Reagents Intermediate Imine/Iminium Intermediate Reagents->Intermediate Condensation Product 2-(Dimethylamino)-2- methylpropanoic Acid Intermediate->Product Hydride Transfer (-CO2)

Figure 1: The reductive amination pathway avoids steric elimination issues common in SN2 reactions.

Part 3: Mechanistic Insight & Applications

The "Steric Lock" Mechanism

The core value of 2-(Dimethylamino)-2-methylpropanoic acid lies in its ability to restrict the conformational freedom of peptides. This is governed by two principles:

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two methyl groups on the

    
    -carbon restrict rotation around the 
    
    
    
    (phi) and
    
    
    (psi) torsion angles. This forces the peptide backbone into specific folded states, such as
    
    
    -helices or
    
    
    -turns.
  • N-Methylation Constraint: The dimethylamino group lacks a hydrogen bond donor (N-H). When incorporated into a peptide, it prevents the formation of canonical hydrogen bonds at that position, often acting as a helix initiator or terminator , or forcing a cis-amide bond configuration.

Drug Development Applications[5][6][7][8]
  • Antibody-Drug Conjugates (ADCs): This molecule is a key intermediate in the synthesis of Tubulysin analogs . Tubulysins are potent antimitotic peptides used as payloads in ADCs. The

    
    -trimethylalanine moiety (often at the N-terminus) is crucial for the molecule's lipophilicity and resistance to plasma peptidases.
    
  • Metabolic Stability: Replacing a standard Alanine with

    
    -Trimethylalanine blocks proteolytic cleavage by aminopeptidases due to the steric bulk preventing enzyme access to the peptide bond.
    
Conformational Logic Diagram

Conformation Figure 2: Structural Features Driving Peptidomimetic Properties Structure N,N,2-Trimethylalanine Structure GemDimethyl Gem-Dimethyl Group (Alpha-Carbon) Structure->GemDimethyl NMe2 Dimethylamino Group (N-Terminus) Structure->NMe2 Effect1 Thorpe-Ingold Effect: Restricts Phi/Psi Angles GemDimethyl->Effect1 Effect2 H-Bond Donor Deletion: Prevents Helix Propagation NMe2->Effect2 Outcome Outcome: 1. Proteolytic Resistance 2. Fixed 3D Conformation 3. Increased Lipophilicity Effect1->Outcome Effect2->Outcome

Figure 2: Mechanistic impact of the trimethylated scaffold on peptide stability and topology.

References

  • Synthesis of N,N,2-trimethylalanine: Patent WO2010100144A1. "Fused bicyclic compounds as inhibitors for PI3 kinase.

  • Tubulysin Analogs in ADCs: U.S. Patent 8,828,401 B2. Describes the use of N,N,2-trimethylalanine as a building block for cytotoxic payloads.

  • Commercial Identity: Matrix Scientific & Santa Cruz Biotechnology Product Data. Confirms CAS 220022-94-6 and MW 131.17.

  • Conformational Properties of Aib: Journal of Peptide Science. "The influence of solvent on conformational properties of peptides with Aib residue." (Contextual grounding for the Thorpe-Ingold effect).

Sources

Foundational

N-Methylation vs. C-Alkylation: A Comparative Technical Guide to Aib and 2-(Dimethylamino)-2-methylpropanoic Acid

Executive Summary This technical guide provides a rigorous comparison between 2-Aminoisobutyric acid (Aib) and its N,N-dimethylated derivative, 2-(Dimethylamino)-2-methylpropanoic acid (Me2-Aib) . While both share the st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 2-Aminoisobutyric acid (Aib) and its N,N-dimethylated derivative, 2-(Dimethylamino)-2-methylpropanoic acid (Me2-Aib) . While both share the sterically demanding gem-dimethyl backbone, their utility in medicinal chemistry diverges fundamentally: Aib acts as a structural scaffold that promotes helical secondary structures, whereas Me2-Aib functions as a terminal cap that modulates lipophilicity and proteolytic stability.

This guide is designed for medicinal chemists and peptide scientists, focusing on the causal relationships between chemical structure, synthetic feasibility, and pharmacokinetic outcomes.

Part 1: Physicochemical & Structural Fundamentals

The core distinction lies in the amine substitution. Aib retains a primary amine, allowing it to act as both a hydrogen bond donor and an acceptor within the peptide backbone. Me2-Aib, being a tertiary amine, lacks a hydrogen bond donor, fundamentally altering its conformational impact.

Comparative Physicochemical Profile
PropertyAib (2-Aminoisobutyric acid) Me2-Aib (2-(Dimethylamino)-2-methylpropanoic acid)
Structure Primary Amine (

-disubstituted)
Tertiary Amine (

-disubstituted)
Role in Peptide Internal Scaffold (Elongation possible)N-Terminal Cap (Elongation impossible)
H-Bond Capacity Donor (NH) & Acceptor (CO)Acceptor only (N, CO); No Donor
Conformational Effect Strong Helix Inducer (

/

-helix)
Helix Terminator / Turn Inducer
Lipophilicity ModerateHigh (Increased LogP due to

-methylation)
pKa (Amine) ~9.8 (Ammonium)~8.5–9.3 (Ammonium) [Est. based on tertiary hindrance]
Common Application GLP-1 analogs (e.g., Semaglutide)Tubulysin analogs (Cytotoxic payloads)
Structural Logic: The Thorpe-Ingold Effect

Both molecules exhibit the Thorpe-Ingold effect (gem-dimethyl effect), where the steric bulk of the two methyl groups restricts rotation around the


 atom (

torsion angles).
  • Aib: This restriction forces the backbone into a narrow region of the Ramachandran plot (

    
    ), heavily favoring 
    
    
    
    -helices.
  • Me2-Aib: The added steric bulk of the N-methyl groups creates a "steric wall." Without the amide proton to stabilize the helix via

    
     hydrogen bonding, Me2-Aib acts as a "breaker" or a hydrophobic cap that shields the N-terminus from proteolytic enzymes.
    

Part 2: Conformational Architecture & Decision Logic

The choice between Aib and Me2-Aib is rarely interchangeable; it is dictated by the specific structural requirement of the peptidomimetic.

Diagram 1: Structural Decision Matrix

This diagram illustrates the logical flow for selecting between Aib and Me2-Aib based on desired secondary structure and pharmacokinetic properties.

G Start Peptidomimetic Design Goal NeedHelix Requirement: Induce/Stabilize Helix Start->NeedHelix Structure Control NeedCap Requirement: Terminate Helix or Increase Permeability Start->NeedCap PK Modulation AibNode Select: Aib (Internal Scaffold) NeedHelix->AibNode MechAib Mechanism: Thorpe-Ingold Effect + H-Bond Donor (NH) AibNode->MechAib ResultAib Outcome: 3-10 Helix or Alpha-Helix Stabilization MechAib->ResultAib Me2AibNode Select: Me2-Aib (N-Terminal Cap) NeedCap->Me2AibNode MechMe2 Mechanism: H-Bond Ablation + Lipophilic Shielding Me2AibNode->MechMe2 ResultMe2 Outcome: Proteolytic Stability + Increased LogP (BBB Penetration) MechMe2->ResultMe2

Figure 1: Decision matrix for incorporating gem-dimethyl amino acids. Aib is selected for structural rigidity, while Me2-Aib is selected for terminal capping and lipophilicity.

Part 3: Synthetic Methodologies & Protocols

Synthesizing peptides with these residues is non-trivial. The steric hindrance of the quaternary carbon (


-carbon) makes nucleophilic attack on the carbonyl difficult. Me2-Aib presents a dual challenge: it is a hindered carboxylic acid and a hindered amine.
Critical Constraint: Me2-Aib as a Terminal Block

Do not attempt to elongate Me2-Aib. Because Me2-Aib is a tertiary amine, it cannot form a new amide bond at its nitrogen. It must be the final residue added to the N-terminus of the chain (or used as a free acid payload).

Protocol: Coupling Hindered Amino Acids

Reagents of Choice:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though Aib/Me2-Aib are achiral, TMP prevents capping of the resin).

  • Alternative: Acid Fluorides (via TFFH) for extremely difficult couplings.

Step-by-Step Workflow for Solid Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF). Wash 5x with DMF.

  • Activation (The "Pre-Activation" Step):

    • Dissolve Me2-Aib (or Fmoc-Aib-OH) (4.0 eq) in dry DMF.

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIPEA (8.0 eq).

    • Crucial: Allow to activate for 2-5 minutes before adding to the resin. This forms the active ester in solution, overcoming the diffusion/steric lag.

  • Coupling:

    • Add the activated solution to the resin.

    • Microwave (Recommended): Heat to 75°C for 10 minutes (for Aib) or 2x 15 minutes (for Me2-Aib).

    • Room Temp: Double couple (2 x 2 hours).

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note that Me2-Aib will not react with these tests after coupling because it has no protons.

Diagram 2: Synthetic Workflow for Hindered Amines

Synthesis cluster_Activation Pre-Activation (In Vial) Resin Resin-Peptide-NH2 Coupling Coupling Reaction (Steric Barrier) Resin->Coupling Me2Aib Me2-Aib-OH (Hindered Acid) ActiveEster Activated Ester (OAt/OBt) Me2Aib->ActiveEster 2-5 min Reagents HATU + DIPEA (or TFFH for Fluoride) Reagents->ActiveEster ActiveEster->Coupling Microwave Microwave Assist 75°C, 15 min Coupling->Microwave Energy Input Final Resin-Peptide-Me2Aib (Capped N-Terminus) Microwave->Final Complete

Figure 2: Synthetic workflow for coupling sterically hindered Me2-Aib. Pre-activation and thermal energy (microwave) are critical to overcome the energy barrier imposed by the gem-dimethyl group.

Part 4: Pharmacokinetic Implications

Proteolytic Stability
  • Aib: The gem-dimethyl group hinders the approach of peptidases (like DPP-4 or NEP) that cleave peptide bonds. This is why Aib is standard in GLP-1 agonists (e.g., Semaglutide) at position 2 (replacing Alanine) to prevent degradation.

  • Me2-Aib: Offers superior stability at the N-terminus. By removing the amide proton, it eliminates the recognition motif for many aminopeptidases. Furthermore, the tertiary amine is often protonated at physiological pH, creating a cationic shield that repels hydrophobic enzyme pockets, or conversely, if deprotonated, a lipophilic cap.

Permeability and BBB Penetration

Me2-Aib is a potent tool for "N-methylation scanning" to improve permeability.

  • Mechanism: Peptide bonds are highly polar due to the N-H donor. Replacing the N-terminus with Me2-Aib removes this donor and masks the polarity with two methyl groups.

  • Result: This significantly increases the LogP (partition coefficient), facilitating passive transport across lipid bilayers, including the Blood-Brain Barrier (BBB).

Case Study: Tubulysin Analogs

Tubulysins are potent antimitotic peptides used as payloads in Antibody-Drug Conjugates (ADCs).

  • Modification: Replacing the complex N-terminal N-methyl-pipecolic acid (Mep) with Me2-Aib .

  • Outcome: The Me2-Aib analog maintains high potency but simplifies the synthesis and alters the solubility profile, reducing liver toxicity in some conjugates [1, 2].[1]

References

  • WO2020258893A1 . A formulation of a conjugate of a tubulysin analog to a cell-binding molecule. Google Patents. Link

  • WO2019127607A1 . A conjugate of a tubulysin analog with branched linkers. Google Patents. Link

  • PubChem . 2-(Dimethylamino)-2-methylpropanoic acid. National Library of Medicine. Link

  • Bachem . Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • CEM Corporation . Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link

  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution). Biopolymers. Link

Sources

Exploratory

N,N-Dimethyl-2-methylalanine synonyms and nomenclature

This technical guide provides a rigorous analysis of N,N-Dimethyl-2-methylalanine , a specialized non-proteinogenic amino acid critical in peptidomimetic drug design. It addresses the precise nomenclature, structural pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of N,N-Dimethyl-2-methylalanine , a specialized non-proteinogenic amino acid critical in peptidomimetic drug design. It addresses the precise nomenclature, structural properties, and application logic required for high-stakes research and development.

Executive Summary

N,N-Dimethyl-2-methylalanine (also known as N,N-Dimethyl-AIB ) is a sterically hindered, non-proteinogenic amino acid.[1] Structurally, it is a derivative of alanine where the alpha-carbon is gem-dimethylated (creating the AIB core) and the amine nitrogen is fully methylated.

In drug development, this residue is prized for its dual ability to induce helical conformation (via the Thorpe-Ingold effect) and block enzymatic degradation (via N-methylation and steric bulk). Correct identification is critical, as it is frequently confused with structurally related analogs like N,N-Dimethylalanine.[1]

Part 1: Nomenclature & Identification[2][3][4]

The Nomenclature Hierarchy

The naming of this compound follows two distinct chemical logics: one based on the alanine backbone and one based on the propanoic acid skeleton.

Nomenclature TypeNameTechnical Rationale
IUPAC (Preferred) 2-(Dimethylamino)-2-methylpropanoic acid Describes the 3-carbon chain (propanoic acid) with amino and methyl substituents at position 2.
Common / Trivial N,N-Dimethyl-AIB References "AIB" (Aminoisobutyric acid), the standard abbreviation for 2-methylalanine.[1]
Systematic Synonym N,N-Dimethyl-2-methylalanine Treats the compound as a derivative of alanine with an extra methyl at C-alpha and two at N.
Peptide Abbreviation Me2Aib or (Me)2Aib Standard notation used in solid-phase peptide synthesis (SPPS) sequences.
Obsolete/Ambiguous TrimethylalanineTechnically correct (3 methyl groups added to glycine core) but imprecise and discouraged.[1]
The "Nomenclature Trap": Critical Distinction

Researchers often confuse N,N-Dimethyl-2-methylalanine with N,N-Dimethylalanine . These are chemically distinct entities with different CAS numbers and conformational properties.

  • Target Compound: N,N-Dimethyl-2-methylalanine (N,N-Dimethyl-AIB)

    • CAS: 220022-94-6

    • Feature: Quaternary alpha-carbon (gem-dimethyl).

  • False Positive: N,N-Dimethylalanine[1]

    • CAS: 2812-31-9

    • Feature: Tertiary alpha-carbon (single methyl). Lacks the strong helix-inducing properties of AIB.

Chemical Identifiers

Use these identifiers to verify reagents in database searches (SciFinder, Reaxys, PubChem).[1]

  • CAS Registry Number: 220022-94-6 (Free Acid)

  • Molecular Formula: C₆H₁₃NO₂[1]

  • Molecular Weight: 131.17 g/mol [1]

  • SMILES: CN(C)C(C)(C)C(=O)O

  • InChIKey: CNMFHDIDIMZHKY-UHFFFAOYSA-N (Note: Verify specific salt forms if purchasing).

Part 2: Structural Logic & Causality

The utility of N,N-Dimethyl-2-methylalanine in drug design stems from the convergence of two structural modifications: Alpha-methylation and N-methylation .

Structural Evolution Diagram

The following diagram illustrates the stepwise modification from Alanine to the target compound, highlighting the impact on steric hindrance.

G Ala Alanine (Flexible Backbone) AIB AIB (2-Aminoisobutyric acid) Gem-dimethyl Effect Helix Inducer Ala->AIB + α-Methylation (Restricts u03C6/u03C8 angles) Target N,N-Dimethyl-2-methylalanine (Target Compound) Max Steric Hindrance Protease Resistant AIB->Target + N,N-Dimethylation (Increases Lipophilicity)

Figure 1: Structural evolution showing the additive effects of alpha-methylation and N-methylation.

Mechanistic Insight: The Gem-Dimethyl Effect

The presence of two methyl groups at the alpha-carbon (the AIB core) restricts the rotation around the N-Cα (


) and Cα-C' (

) bonds. This is known as the Thorpe-Ingold effect (or gem-dimethyl effect).
  • Causality: The steric bulk forces the peptide backbone into a helical conformation (often

    
    -helix or 
    
    
    
    -helix).
  • Result: When incorporated into a peptide drug, it rigidifies the structure, reducing the entropic penalty of binding to a receptor.[1]

Part 3: Applications in Drug Discovery[5][6]

Proteolytic Stability via Steric Shielding

N,N-Dimethyl-2-methylalanine is often used at the N-terminus of peptide therapeutics.

  • Mechanism: Most aminopeptidases require a free primary or secondary amine and an accessible peptide bond to cleave residues.

  • Defense: The tertiary amine (N,N-dimethyl) prevents recognition by enzymes that require a hydrogen on the nitrogen.[1] Furthermore, the bulky gem-dimethyl group at the alpha position physically blocks the active site of proteases from accessing the adjacent carbonyl.

Membrane Permeability

Small peptides are generally polar and membrane-impermeable.

  • Protocol: Capping the N-terminus with N,N-Dimethyl-2-methylalanine removes potential hydrogen bond donors (the NH protons) and adds hydrophobic bulk.

  • Outcome: This modification significantly increases the

    
     (distribution coefficient), facilitating passive transport across the lipid bilayer.[1]
    
Experimental Workflow: Peptide Capping

When using this residue in Solid Phase Peptide Synthesis (SPPS), standard coupling protocols must be adjusted due to steric hindrance.[1]

  • Activation: Use high-efficiency coupling reagents like HATU or COMU rather than standard HBTU/DIC.

  • Solvent: DMF or NMP is required.

  • Reaction Time: Double coupling (2 x 1 hour) is recommended to ensure complete reaction of the sterically hindered amine.

  • Monitoring: The chloranil test is preferred over the Kaiser test, as the Kaiser test detects primary amines (which are absent if coupling to a secondary amine, though here we are usually coupling the carboxyl of the Me2Aib to the N-terminus of the chain).

References

  • PubChem. 2-(Dimethylamino)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Toniolo, C., et al. (2001).[1] Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution). Biopolymers. [Link]

  • Chatterjee, J., et al. (2008).[1] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of Dimethylamino Isobutyric Acid Derivatives

Abstract In the landscape of drug discovery and development, the thermodynamic stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, bioavailability, and in vivo efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the thermodynamic stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, bioavailability, and in vivo efficacy. This technical guide provides a comprehensive exploration of the principles and methodologies for assessing the thermodynamic stability of dimethylamino isobutyric acid derivatives. These compounds, with their unique structural motifs, present specific stability challenges and opportunities. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will delve into the causal factors governing stability, detail robust experimental protocols for its quantification, and explore the power of computational modeling in predicting thermodynamic behavior. The guide is structured to provide a deep, actionable understanding, enabling the rational design and selection of stable and effective drug candidates.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug molecule from a laboratory concept to a clinical reality is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, is a fundamental property that dictates the feasibility of a compound's development.[1][2][3] A thermodynamically unstable compound is prone to degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. For dimethylamino isobutyric acid derivatives, a class of compounds with potential therapeutic applications, a thorough understanding of their stability profile is paramount.

This guide will provide a detailed framework for evaluating the thermodynamic stability of these derivatives. We will explore the intrinsic and extrinsic factors that influence their stability and present a suite of experimental and computational techniques to characterize it. The overarching goal is to equip the reader with the knowledge to proactively address stability issues, thereby de-risking drug development programs and accelerating the delivery of novel therapeutics to patients.

Factors Influencing the Stability of Dimethylamino Isobutyric Acid Derivatives

The stability of any molecule, including dimethylamino isobutyric acid derivatives, is a multifactorial property governed by both its intrinsic chemical nature and the external environment.[4][5] A comprehensive stability assessment necessitates a thorough understanding of these influencing factors.

Intrinsic Factors: The Molecular Architecture of Stability

The inherent stability of a dimethylamino isobutyric acid derivative is encoded in its molecular structure. Key determinants include:

  • The Amino Acid Core: The isobutyric acid scaffold provides a robust carbon framework. However, the presence of the dimethylamino group introduces a potential site for oxidation.

  • Substituent Effects: The nature and position of substituents on the aromatic rings or other parts of the molecule can significantly impact stability. Electron-withdrawing groups can influence the susceptibility of the amino group to oxidation, while bulky substituents may introduce steric hindrance that can either stabilize or destabilize the molecule.

  • Stereochemistry: The stereoisomers of a chiral drug molecule can exhibit different thermodynamic stabilities. It is crucial to assess the stability of the desired enantiomer or diastereomer.

Extrinsic Factors: The Environmental Context

The environment in which a drug molecule is stored, formulated, and administered plays a critical role in its stability.[4][5] Key extrinsic factors include:

  • Temperature: Elevated temperatures can accelerate degradation reactions by providing the necessary activation energy.[4][5] Thermal stress testing is a cornerstone of stability assessment.

  • pH: The pH of the surrounding medium can have a profound effect on the stability of ionizable compounds like dimethylamino isobutyric acid derivatives.[4][5] The protonation state of the amino group and the carboxylic acid can influence their reactivity and susceptibility to degradation pathways such as hydrolysis.

  • Light: Exposure to light, particularly in the ultraviolet range, can induce photochemical degradation.[4] Photostability testing is a regulatory requirement for drug candidates.

  • Oxidative Stress: The presence of oxygen and other oxidizing agents can lead to the oxidative degradation of susceptible functional groups, such as the dimethylamino moiety.[6]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

The interplay of these factors is visually represented in the following diagram:

Stability Thermodynamic Stability of Dimethylamino Isobutyric Acid Derivatives Intrinsic Intrinsic Factors Stability->Intrinsic Extrinsic Extrinsic Factors Stability->Extrinsic Core Amino Acid Core Intrinsic->Core Substituents Substituent Effects Intrinsic->Substituents Stereochem Stereochemistry Intrinsic->Stereochem Temp Temperature Extrinsic->Temp pH pH Extrinsic->pH Light Light Extrinsic->Light Oxidation Oxidative Stress Extrinsic->Oxidation Moisture Moisture Extrinsic->Moisture

Caption: Factors influencing the thermodynamic stability of dimethylamino isobutyric acid derivatives.

Experimental Assessment of Thermodynamic Stability

A robust experimental evaluation is the cornerstone of understanding a drug candidate's stability profile. A variety of analytical techniques can be employed to quantify thermodynamic parameters and identify degradation pathways.

Calorimetric Techniques: Direct Measurement of Energy Changes

Calorimetry provides a direct measure of the heat changes associated with chemical and physical processes, offering invaluable insights into thermodynamic stability.[7]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for determining the melting point, glass transition temperature, and enthalpy of fusion of a solid-state material. These parameters are direct indicators of the stability of the crystal lattice.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat evolved or absorbed during the binding of a ligand to a macromolecule.[7] While primarily used for studying binding thermodynamics, it can also be adapted to study the thermodynamics of conformational changes and unfolding, which are related to stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to identify the temperature at which decomposition begins.

Spectroscopic and Chromatographic Methods: Identifying and Quantifying Degradants

These techniques are essential for identifying the products of degradation and for quantifying the rate of degradation under various stress conditions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of stability testing. It is used to separate the parent drug from its degradation products, allowing for their quantification over time.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to identify the chemical structures of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products and can also be used to study the kinetics of degradation in solution.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., high temperature, extreme pH, light, and oxidizing agents) to accelerate its degradation. The goal is to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 1: Example Forced Degradation Study Design for a Dimethylamino Isobutyric Acid Derivative

Stress ConditionParametersAnalytical Technique
Thermal 60°C for 4 weeks (solid and solution)HPLC-UV, LC-MS
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hoursHPLC-UV, LC-MS
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hoursHPLC-UV, LC-MS
Oxidative 3% H₂O₂ at room temperature for 24 hoursHPLC-UV, LC-MS
Photostability ICH Q1B conditionsHPLC-UV, LC-MS

Computational Prediction of Thermodynamic Stability

In silico methods are increasingly being used to predict the thermodynamic stability of drug candidates early in the discovery process, allowing for the prioritization of more stable molecules for synthesis and experimental testing.[8][9][10][11]

Quantum Mechanical (QM) Methods

QM methods can be used to calculate the relative energies of different conformations of a molecule and to predict the activation energies for various degradation reactions. This information can be used to identify the most likely degradation pathways and to estimate the rate of degradation.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of a molecule in solution and to identify the conformational changes that may lead to degradation. They can also be used to study the interaction of the drug molecule with its environment, such as water and other excipients.

The following diagram illustrates a typical workflow for the computational prediction of thermodynamic stability:

Start Input: 3D Structure of Dimethylamino Isobutyric Acid Derivative QM Quantum Mechanical (QM) Calculations Start->QM MD Molecular Dynamics (MD) Simulations Start->MD Conformers Identify Low-Energy Conformers QM->Conformers Degradation Predict Degradation Pathways and Activation Energies QM->Degradation Solvation Analyze Solvation and Conformational Dynamics MD->Solvation Stability Assess Overall Thermodynamic Stability Conformers->Stability Degradation->Stability Solvation->Stability

Caption: Computational workflow for predicting thermodynamic stability.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in assessing the thermodynamic stability of dimethylamino isobutyric acid derivatives.

Protocol: Differential Scanning Calorimetry (DSC) for Solid-State Stability

Objective: To determine the melting point and enthalpy of fusion of a solid sample of a dimethylamino isobutyric acid derivative.

Materials:

  • DSC instrument (e.g., TA Instruments Q2000)

  • Aluminum DSC pans and lids

  • Microbalance

  • Dimethylamino isobutyric acid derivative sample (2-5 mg)

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sealed pan in the DSC cell. An empty, sealed pan is used as a reference.

  • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

  • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the melting point.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion).

Protocol: HPLC-Based Stability Indicating Method Development

Objective: To develop a stability-indicating HPLC method capable of separating the parent drug from its degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile, water, buffer)

  • Forced degraded samples of the dimethylamino isobutyric acid derivative

Procedure:

  • Prepare solutions of the parent drug and the forced degraded samples in a suitable solvent.

  • Develop a gradient elution method using a C18 column. Start with a high percentage of aqueous mobile phase and gradually increase the percentage of organic mobile phase.

  • Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The thermodynamic stability of dimethylamino isobutyric acid derivatives is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive understanding of the factors influencing stability, coupled with a robust experimental and computational assessment strategy, is essential for the successful development of safe and effective medicines. The methodologies and insights provided in this guide offer a framework for a proactive and scientifically sound approach to stability assessment, ultimately contributing to the successful translation of promising drug candidates into clinical therapies.

References

  • Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening - PMC. (2025, March 21). Vertex AI Search.
  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). Vertex AI Search.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC - NIH. (n.d.). Vertex AI Search.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - ResearchG
  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12). Vertex AI Search.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (n.d.). Vertex AI Search.
  • Factors Influencing The Stability Of Synthetic Peptides - Industry News - Mobelbio. (2024, April 7). Vertex AI Search.
  • Peptide Stability - Sigma-Aldrich. (n.d.). Vertex AI Search.
  • Factors affecting short-term and long-term stability of proteins - ResearchG
  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation | The Journal of Chemical Physics | AIP Publishing. (2024, March 6). Vertex AI Search.
  • Measuring Thermodynamic Stability - Chemistry Stack Exchange. (2013, March 21). Vertex AI Search.
  • Computational simulation and target prediction studies of solubility optimization of decitabine through supercritical solvent - PMC. (2022, November 7). Vertex AI Search.
  • Computational models for the prediction of drug solubility | Request PDF - ResearchG
  • AAMC FL 3 Question - Chemistry - Prep101 - Prep101 MCAT Forum. (2020, August 7). Vertex AI Search.
  • α-(Methylamino)isobutyric acid - 2,N-Dimethylalanine - Sigma-Aldrich. (n.d.). Vertex AI Search.
  • Isobutyric acid - Wikipedia. (n.d.). Vertex AI Search.
  • Thermodynamic Studies Related to the Solvation Chemistry of Dl-Α-Amino Butyric Acid in Aqueous Solution of Sodium Chloride - ResearchG
  • α-(Methylamino)isobutyric acid =97 titration 2566-34-9 - Sigma-Aldrich. (n.d.). Vertex AI Search.
  • Structure-Packing and Interaction-Related Properties of Psychotropically Active Dimethylglycoluril-Amino iso butyric Acid as a Solute in Water at T = 278.15–318.15 K and Ambient Pressure | Semantic Scholar. (n.d.). Vertex AI Search.
  • Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.). Vertex AI Search.
  • US4452999A - Method for making isobutyric acid - Google P
  • Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)
  • Influence of new dimethylaminoethanol derivatives, butanoic and trans-butenedioic acids, on the tolerability of hypoxia, hyperthermia, and hypothermia - Eco-Vector Journals Portal. (n.d.). Vertex AI Search.

Sources

Exploratory

Literature review of 2-(Dimethylamino)-2-methylpropanoic acid applications

Topic: Literature review of 2-(Dimethylamino)-2-methylpropanoic acid applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals From Steric Capping to ADC Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 2-(Dimethylamino)-2-methylpropanoic acid applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Steric Capping to ADC Payload Optimization

Executive Summary & Compound Identity

2-(Dimethylamino)-2-methylpropanoic acid (also known as N,N-Dimethyl-Aib or N,N,2-Trimethylalanine ) is a highly specialized non-proteinogenic amino acid derivative. Structurally, it combines the gem-dimethyl rigidity of


-aminoisobutyric acid (Aib) with a tertiary amine terminus.

Unlike standard amino acids used for chain elongation, this compound functions primarily as a terminal modulator . Its unique steric bulk and permanent tertiary amine status make it a critical tool in two high-value domains:

  • Antibody-Drug Conjugates (ADCs): As a toxicity-reducing replacement for N-terminal residues in Tubulysin payloads.

  • Peptidomimetics: As a metabolically stable N-terminal cap that enforces helical conformation while blocking exopeptidase degradation.

  • Catalysis: As a promoting ligand in copper-catalyzed cross-coupling reactions.

Physicochemical Profile
PropertyDataRelevance
IUPAC Name 2-(Dimethylamino)-2-methylpropanoic acidPrecise chemical identification
Common Synonyms N,N-Dimethyl-Aib; N,N,2-TrimethylalanineLiterature search keywords
CAS Number 220022-94-6 (Free Acid)97874-26-5 (HCl Salt)Procurement verification
Molecular Formula C

H

NO

MW: 131.17 g/mol
Structural Motif Gem-dimethyl (

-C) + Dimethylamino (N-term)
Extreme steric hindrance; Acyclic
Acidity (pKa) ~2.3 (COOH), ~9.8 (NMe

H

)
Zwitterionic at physiological pH

Critical Application: ADC Payload Engineering (Tubulysins)

The most authoritative application of N,N-Dimethyl-Aib lies in the optimization of Tubulysins , a class of potent antimitotic peptides used as payloads in Antibody-Drug Conjugates (ADCs).

The Toxicity Challenge

Natural Tubulysins typically feature an N-terminal N-methyl-pipecolic acid (Mep) residue. While essential for potency, this cyclic tertiary amine is associated with significant hepatotoxicity and rapid plasma clearance when released prematurely.

The N,N-Dimethyl-Aib Solution

Replacing the cyclic Mep residue with the acyclic N,N-Dimethyl-Aib maintains the necessary tertiary amine pharmacophore required for tubulin binding but alters the physicochemical profile to reduce off-target liver accumulation.

Mechanism of Action:

  • Bioisosterism: The N,N-dimethyl group mimics the basicity and spatial projection of the piperidine ring in Mep.

  • Metabolic Stability: The gem-dimethyl group at the

    
    -carbon creates a "steric shield," preventing enzymatic hydrolysis of the adjacent amide bond.
    
  • Toxicity Reduction: The acyclic nature reduces lipophilicity compared to the piperidine ring, improving the therapeutic index of the resulting ADC.

TubulysinLogic Natural Natural Tubulysin (Mep Residue) Issue High Hepatotoxicity Rapid Clearance Natural->Issue Clinical Limitation Design Rational Design: Replace Ring with Acyclic Shield Issue->Design SAR Study Solution Analog with N,N-Dimethyl-Aib Design->Solution Incorporation of CAS 220022-94-6 Outcome Maintained Potency Reduced Liver Toxicity Solution->Outcome In Vivo Result

Figure 1: Strategic replacement of N-methyl-pipecolic acid with N,N-Dimethyl-Aib in ADC payload design.

Application: Peptidomimetic Capping & Stability

In general peptide drug discovery, N,N-Dimethyl-Aib serves as a superior alternative to simple acetylation for N-terminal capping.

Why use N,N-Dimethyl-Aib over Acetyl-?
  • Charge Retention: Unlike an acetyl group (which neutralizes the N-terminus), N,N-Dimethyl-Aib retains a positive charge (protonated tertiary amine) at physiological pH. This can be crucial for receptor binding interactions that require a cation-pi interaction or salt bridge.

  • Helicity Induction: The Thorpe-Ingold effect of the gem-dimethyl group strongly promotes

    
    -helical or 
    
    
    
    -helical conformations, stabilizing the overall peptide structure.
  • Proteolytic Resistance: The steric bulk renders the N-terminal peptide bond virtually uncleavable by aminopeptidases (e.g., DPP-IV).

Protocol Insight: Because N,N-Dimethyl-Aib is a tertiary amine, it cannot act as a nucleophile for further chain elongation. It must be the final residue coupled during Solid Phase Peptide Synthesis (SPPS).

Application: Ligand in Catalysis

Beyond biology, the hydrochloride salt (CAS 97874-26-5) functions as an effective promoting ligand in copper-catalyzed coupling reactions, specifically the Ullmann synthesis .

  • Role: It acts as a bidentate ligand (N,O-coordination) to stabilize the active Cu(I) species, facilitating the coupling of aryl halides with phenols or amines under milder conditions than traditional protocols.

  • Advantage: It is often more soluble and efficient than unsubstituted amino acids (like glycine) due to the electron-donating effect of the methyl groups.

Experimental Protocol: Synthesis of N,N-Dimethyl-Aib

For researchers requiring in-house production of the building block.

Method: Eschweiler-Clarke Methylation of


-Aminoisobutyric Acid (Aib).
Reference: Beilstein J. Org. Chem. 2011, 7, 426–431.
Reagents
  • 
    -Aminoisobutyric acid (Aib)[1]
    
  • Formic acid (98%)

  • Formaldehyde (37% aq.[2] solution)

  • Conc. HCl (for salt formation)[3]

Step-by-Step Workflow
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Aib (1.0 equiv) in Formic acid (10 equiv).

  • Addition: Add Formaldehyde solution (5 equiv) slowly at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 100°C). CO

    
     evolution will be observed. Maintain reflux for 8–12 hours until gas evolution ceases.
    
  • Workup:

    • Add Conc. HCl (1.5 equiv) to the hot solution.

    • Evaporate to dryness under reduced pressure.

    • Purification: Remove residual formic acid by azeotropic distillation with toluene (3x).[2]

    • Crystallization: Recrystallize the crude solid from Ethanol/Acetone (20:1) to yield N,N-Dimethyl-Aib HCl as colorless crystals.

Synthesis Start Start: Aib (Amino Acid) Mix Dissolve in HCOOH Add HCHO Start->Mix Reflux Reflux 8-12h (Eschweiler-Clarke) Mix->Reflux Methylation Acidify Add Conc. HCl Evaporate Reflux->Acidify Salt Formation Purify Azeotrope (Toluene) Recrystallize (EtOH/Acetone) Acidify->Purify Product Product: N,N-Dimethyl-Aib HCl Purify->Product Yield ~80%

Figure 2: Synthesis pathway for N,N-Dimethyl-Aib HCl via Eschweiler-Clarke methylation.

References

  • Beilstein Journal of Organic Chemistry. (2011). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.

  • World Intellectual Property Organization (WIPO). (2020). WO2020258893A1 - A formulation of a conjugate of a tubulysin analog to a cell-binding molecule.

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: N,N-Dimethylalanine (Isomer Reference).

  • ChemicalBook. (2024). 2-(Dimethylamino)-2-methylpropanoic acid synthesis and properties.

  • BOC Sciences. (2024). N,N-Dimethyl-L-alanine and derivatives in peptide synthesis.

Sources

Foundational

An In-depth Technical Guide to the pKa Values of 2-(Dimethylamino)-2-methylpropanoic Acid

This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) of 2-(Dimethylamino)-2-methylpropanoic acid. Tailored for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) of 2-(Dimethylamino)-2-methylpropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental determination, and practical applications related to the ionization behavior of this compound.

Introduction: The Significance of Ionization in a Modern Pharmacophore

2-(Dimethylamino)-2-methylpropanoic acid is a structurally unique amino acid derivative. The presence of a tertiary amine, specifically a dimethylamino group, on the alpha-carbon introduces distinct physicochemical properties compared to naturally occurring amino acids. This moiety is a key pharmacophore in numerous FDA-approved drugs, valued for its ability to modulate biological activity and pharmacokinetic profiles, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[1][2] The ionization state of both the carboxylic acid and the dimethylamino group, dictated by their respective pKa values, is paramount. It governs critical drug development parameters such as solubility, membrane permeability, protein binding, and interaction with biological targets.[3] An accurate understanding of these pKa values is therefore not merely academic but a prerequisite for rational drug design and formulation.

Theoretical Framework: Predicting and Understanding the pKa of 2-(Dimethylamino)-2-methylpropanoic Acid

The pKa is the pH at which a functional group is 50% ionized and 50% unionized.[4] For 2-(Dimethylamino)-2-methylpropanoic acid, two primary ionizable groups exist: the carboxylic acid (-COOH) and the tertiary amine (-N(CH₃)₂).

  • pKa₁ (Carboxylic Acid): The dissociation of the carboxylic acid proton.

  • pKa₂ (Tertiary Amine): The dissociation of the proton from the protonated tertiary amine (-N⁺H(CH₃)₂).

Estimated pKa Values
  • Reference Compound for pKa₁: Isobutyric acid (2-methylpropanoic acid), which shares the carbon skeleton, has a pKa of approximately 4.86.[5] The presence of the nearby positively charged dimethylammonium group at low pH will exert an electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus lowering the pKa₁ value relative to isobutyric acid. Therefore, the pKa₁ is expected to be below 4.86 . For comparison, the pKa of the carboxylic acid group in simple amino acids typically ranges from 1.8 to 2.4.[6]

  • Reference Compound for pKa₂: The pKa of the conjugate acid of a tertiary amine can vary. For instance, the pKa of trimethylamine's conjugate acid is 9.81.[5] Literature suggests that pKa values for cyclic tertiary nitrogen atoms often fall within the 9-11 range.[7] The electron-donating nature of the two methyl groups on the nitrogen atom increases its basicity. Therefore, the pKa₂ of 2-(Dimethylamino)-2-methylpropanoic acid is anticipated to be in the range of 9.0 to 11.0 .

The Henderson-Hasselbalch Equation: A Tool for Understanding Ionization States

The relationship between pH, pKa, and the ratio of the protonated to deprotonated forms of each functional group is described by the Henderson-Hasselbalch equation.[1][8][9]

For the carboxylic acid group: pH = pKa₁ + log([R-COO⁻] / [R-COOH])

For the dimethylamino group: pH = pKa₂ + log([-N(CH₃)₂] / [-N⁺H(CH₃)₂])

This equation is fundamental for predicting the predominant ionic species of the molecule at a given pH.[6][10]

Ionization Equilibria

The ionization states of 2-(Dimethylamino)-2-methylpropanoic acid can be visualized as a series of equilibria.

ionization Cationic Cationic Form (pH < pKa₁) Zwitterionic Zwitterionic Form (pKa₁ < pH < pKa₂) Cationic->Zwitterionic + H⁺ (pKa₁) Anionic Anionic Form (pH > pKa₂) Zwitterionic->Anionic + H⁺ (pKa₂)

Caption: Ionization equilibria of 2-(Dimethylamino)-2-methylpropanoic acid.

Experimental Determination of pKa Values: A Validating Protocol

Potentiometric titration is the gold-standard method for the experimental determination of pKa values for amino acids.[11][12][13][14][15] The protocol involves monitoring the pH of a solution of the amino acid as a strong base is incrementally added.

Materials and Equipment
  • 2-(Dimethylamino)-2-methylpropanoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • Deionized water

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh a precise amount of 2-(Dimethylamino)-2-methylpropanoic acid to prepare a solution of known concentration (e.g., 20 mM).

    • Dissolve the compound in a known volume of deionized water in a beaker.

  • Initial Acidification:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • To ensure that both the carboxylic acid and the amino group are fully protonated at the start of the titration, add a known volume of 0.1 M HCl to bring the initial pH of the solution to below 2.0.[12]

  • Titration with Strong Base:

    • Fill a burette with the standardized 0.1 M NaOH solution.

    • Record the initial pH of the acidified analyte solution.

    • Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration until the pH of the solution is above 11, ensuring both equivalence points are passed.

Workflow Visualization

titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution (Known Concentration) Acidify Acidify Solution (pH < 2 with HCl) Prep_Analyte->Acidify Add_NaOH Add 0.1 M NaOH in Increments Acidify->Add_NaOH Equilibrium Allow pH to Stabilize Add_NaOH->Equilibrium Record_pH Record pH and Volume Record_pH->Add_NaOH Plot Plot pH vs. Volume NaOH Record_pH->Plot Equilibrium->Record_pH First_Deriv Calculate First Derivative (d(pH)/dV) Plot->First_Deriv Equiv_Points Identify Equivalence Points (Peaks in Derivative) First_Deriv->Equiv_Points pKa_Det Determine pKa Values (Half-Equivalence Points) Equiv_Points->pKa_Det

Caption: Experimental workflow for potentiometric pKa determination.

Data Analysis and Interpretation

  • Generating the Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting graph will be a sigmoidal curve with two distinct buffer regions and two equivalence points.

  • Identifying Equivalence Points: The equivalence points, where the moles of added NaOH equal the moles of the acidic protons, correspond to the steepest parts of the curve. These can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peaks of the first derivative plot correspond to the equivalence points.

  • Determining pKa Values:

    • pKa₁: This value is the pH at the half-equivalence point of the first buffer region. It is the pH recorded when half of the volume of NaOH required to reach the first equivalence point has been added.

    • pKa₂: This value is the pH at the half-equivalence point of the second buffer region. It is the pH at the midpoint volume between the first and second equivalence points.

Quantitative Data Summary
ParameterDescriptionEstimated Value
pKa₁ Acid dissociation constant of the carboxylic acid group.< 4.86
pKa₂ Acid dissociation constant of the protonated dimethylamino group.9.0 - 11.0
pI Isoelectric point, the pH at which the molecule has a net zero charge. Calculated as (pKa₁ + pKa₂)/2.~5.5 - 7.9

Applications in Drug Development

The pKa values of 2-(Dimethylamino)-2-methylpropanoic acid and its derivatives are critical for:

  • Formulation Science: Predicting the aqueous solubility of the compound at different pH values, which is essential for developing oral and parenteral dosage forms.

  • Pharmacokinetics (ADME): The charge state of the molecule influences its ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier.

  • Pharmacodynamics: The ionization state can directly impact the binding affinity of the molecule to its target protein, as electrostatic interactions are often key to molecular recognition.

  • Buffer Systems: Compounds with well-defined pKa values can be used as buffering agents in pharmaceutical formulations to maintain a stable pH.

Conclusion

While direct experimental data for the pKa values of 2-(Dimethylamino)-2-methylpropanoic acid are not widely published, a robust theoretical estimation can be made based on structural analogues. The experimental determination of these values via potentiometric titration is a straightforward and reliable method. An accurate knowledge of pKa₁ and pKa₂ is indispensable for any research or development involving this compound, providing the fundamental data needed to predict its behavior in biological systems and to formulate it effectively as a potential therapeutic agent.

References

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • Pearson. (n.d.). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. Retrieved from [Link]

  • Martínez-Rosell, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(9), 4251-4258. Retrieved from [Link]

  • Burger, S. K., & Ayers, P. W. (2011). Empirical prediction of protein pKa values with residue mutation. Journal of computational chemistry, 32(10), 2140–2148. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Hegde, S. V., et al. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 59(11), 3460-3469. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]

  • SciELO. (2015). Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. Retrieved from [Link]

  • RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines. Retrieved from [Link]

  • The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

  • OpenStax. (2023). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]

  • YouTube. (2018). The Henderson Hasselbach Equation and Amino Acid pH Evolution. Retrieved from [Link]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

  • Chegg. (2022). Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. Retrieved from [Link]

  • Semantic Scholar. (2014). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Retrieved from [Link]

  • J. Mater. Environ. Sci. (2015). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assessment of two theoretical methods to estimate potentiometrictitration curves of peptides: comparison with experiment. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-(Dimethylamino)-2-methylpropanoic acid

Application Note: Synthesis Protocols for 2-(Dimethylamino)-2-methylpropanoic Acid Abstract This technical guide details the synthesis of 2-(dimethylamino)-2-methylpropanoic acid (also known as -Dimethyl-Aib or -Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 2-(Dimethylamino)-2-methylpropanoic Acid

Abstract

This technical guide details the synthesis of 2-(dimethylamino)-2-methylpropanoic acid (also known as


-Dimethyl-Aib or 

-Dimethyl-

-aminoisobutyric acid), a critical building block in peptidomimetic drug design.[1] Due to the steric bulk of the

-disubstituted carbon, standard alkylation protocols often fail or result in low yields. This note presents two validated protocols: Method A (Eschweiler-Clarke) for robust, scalable synthesis, and Method B (Reductive Amination) for mild, functional-group-tolerant applications.[1]

Introduction & Retrosynthetic Analysis

The target molecule,


-Dimethyl-Aib, is a zwitterionic amino acid derivative.[1] The gem-dimethyl effect at the 

-carbon imposes significant steric hindrance, restricting the conformational flexibility of peptides containing this residue and promoting helical structures (

-helices).[1]

Synthetic Challenges:

  • Steric Hindrance: The amino group is attached to a tertiary carbon, reducing nucleophilicity and making

    
     attack on alkyl halides sluggish.
    
  • Over-alkylation: Direct alkylation with methyl iodide often leads to the quaternary ammonium salt (betaine) rather than the desired tertiary amine.

Strategic Solution: We utilize reductive alkylation strategies that proceed via an iminium ion intermediate.[2] The planar nature of the


 iminium ion mitigates steric crowding during the hydride transfer step.

Method A: Eschweiler-Clarke Methylation (Standard Protocol)[1]

This is the preferred method for multigram to kilogram scale synthesis due to its cost-effectiveness and operational simplicity.[1] It exploits the reducing power of formic acid at high temperatures.[3]

Mechanism:

  • Condensation of Aib with formaldehyde to form an imine/oxazolidine intermediate.

  • Protonation by formic acid to generate an iminium ion.

  • Hydride transfer from formate, releasing

    
     and yielding the 
    
    
    
    -methyl amine.[4]
  • Repetition of the cycle to form the

    
    -dimethyl product.
    
Reagents & Materials
  • 2-Aminoisobutyric acid (Aib): 10.3 g (100 mmol)[1]

  • Formaldehyde (37% aq.[3][5] solution): 24 mL (~300 mmol, 3.0 equiv)

  • Formic acid (98%): 20 mL (~500 mmol, 5.0 equiv)

  • Solvent: Water (if necessary to solubilize)[6]

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Oil Bath.

Step-by-Step Protocol
  • Setup: In a 250 mL RBF, dissolve Aib (10.3 g) in Formic acid (20 mL). The reaction is exothermic; add acid slowly.

  • Addition: Add Formaldehyde solution (24 mL) carefully.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Critical Checkpoint: Evolution of

      
       gas indicates the reduction is proceeding.
      
  • Quench: Cool the mixture to room temperature. Add 10 mL of conc. HCl to ensure complete hydrolysis of any formyl intermediates.

  • Concentration: Evaporate the volatiles under reduced pressure (Rotavap) to obtain a viscous residue.

  • Workup: Dissolve the residue in minimal water (50 mL).

    • Note: The product exists as the hydrochloride salt at this stage.

  • Purification (Desalting): (See Section 4: Ion Exchange Chromatography).

Method B: Sodium Cyanoborohydride Reductive Amination (Mild Protocol)

This method is recommended when the substrate contains acid-sensitive groups or when a lower temperature is required.[1]

Reagents & Materials
  • 2-Aminoisobutyric acid (Aib): 1.03 g (10 mmol)[1]

  • Formaldehyde (37% aq.): 2.5 mL (30 mmol)

  • Sodium Cyanoborohydride (

    
    ): 1.9 g (30 mmol)
    
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) (1:1 mixture, 40 mL)
  • Acetic Acid (glacial): To adjust pH.

Step-by-Step Protocol
  • Solubilization: Dissolve Aib in the

    
     mixture.
    
  • Imine Formation: Add Formaldehyde solution.[2][3][4][5] Stir for 15 minutes at room temperature.

  • pH Adjustment: Check pH. Adjust to pH ~5–6 using glacial acetic acid.

    • Why: Slightly acidic pH catalyzes imine formation but prevents rapid hydrolysis of the borohydride.

  • Reduction: Add

    
     portion-wise over 20 minutes.
    
    • Safety: Perform in a fume hood.

      
       may be generated if pH drops too low.
      
  • Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1).[1]

  • Quench: Acidify with 1N HCl to pH 2 to decompose excess hydride. Stir for 30 minutes.

  • Workup: Concentrate to remove acetonitrile. The aqueous residue contains the product.[7]

Purification: Ion Exchange Chromatography

Since the product is zwitterionic and highly water-soluble, standard extraction is inefficient. Ion exchange is the self-validating purification method of choice.[1]

Resin: Dowex 50WX8 (Strong Cation Exchange),


 form.
  • Loading: Load the crude aqueous solution (pH < 2) onto the column. The amino acid binds to the resin; impurities (excess formaldehyde, formic acid) pass through.

  • Washing: Wash the column with distilled water until the eluent is neutral and odorless.

  • Elution: Elute the product using 2M Ammonium Hydroxide (

    
    ) or 1M Pyridine.
    
    • Mechanism:[2][3][4][8][9][10] The base deprotonates the carboxylic acid and the amine, disrupting the ionic bond with the resin.

  • Isolation: Collect ninhydrin-positive fractions (or Dragendorff-positive).[1] Lyophilize to obtain the pure zwitterion as a white powder.

Visualization of Reaction Pathways

G Aib Aib (Starting Material) (Primary Amine) Imine1 Imine Intermediate (Schiff Base) Aib->Imine1 + HCHO - H2O Iminium Iminium Ion (Planar) Imine1->Iminium + H+ MonoMe N-Methyl Aib (Secondary Amine) Iminium->MonoMe + H- (Reduction) (Formic Acid or Borohydride) DiMe N,N-Dimethyl Aib (Target) MonoMe->DiMe Repeat Cycle (2nd Methylation)

Caption: Step-wise reductive methylation pathway. The planar iminium ion overcomes steric hindrance at the


-carbon.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the analytical data against these benchmarks:

Analytical MethodExpected ResultInterpretation
1H NMR (D2O) Singlet,

~2.80 ppm (6H)
Confirms two chemically equivalent methyl groups on Nitrogen.[1]
1H NMR (D2O) Singlet,

~1.40 ppm (6H)
Confirms gem-dimethyl groups on the

-carbon.[1]
TLC (Stain) Dragendorff: Orange spotNinhydrin: Weak/No reactionTertiary amines react strongly with Dragendorff but poorly with Ninhydrin (unlike primary Aib).
Mass Spec (ESI)

Molecular weight confirmation.

References

  • Eschweiler, W. "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[2][4] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882 (1905).[4] Link

  • Clarke, H. T., et al. "The Action of Formaldehyde on Amines and Amino Acids."[2] Journal of the American Chemical Society, 55(11), 4571–4587 (1933).

  • Gidley, M. J., et al. "Reductive methylation of amino acids and peptides." Biochemical Journal, 195, 100 (1981). Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904 (1971). Link

Sources

Application

How to synthesize N,N-Dimethyl-Aib from aminoisobutyric acid

An Application Note for the Synthesis of N,N-Dimethyl-α-aminoisobutyric Acid Topic: A Robust and Scalable Protocol for the Synthesis of N,N-Dimethyl-α-aminoisobutyric Acid from α-Aminoisobutyric Acid via the Eschweiler-C...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N,N-Dimethyl-α-aminoisobutyric Acid

Topic: A Robust and Scalable Protocol for the Synthesis of N,N-Dimethyl-α-aminoisobutyric Acid from α-Aminoisobutyric Acid via the Eschweiler-Clarke Reaction

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide synthesis, and materials science.

Introduction

N,N-Dimethyl-α-aminoisobutyric acid (N,N-Dimethyl-Aib) is a valuable non-proteinogenic amino acid derivative. The introduction of two methyl groups on the nitrogen atom significantly increases the lipophilicity and steric bulk of the amino acid residue. In peptide chemistry, the incorporation of N-methylated amino acids is a well-established strategy to enhance metabolic stability, improve cell membrane permeability, and modulate peptide conformation by restricting the rotation around the C-N bond. This application note provides a detailed, field-proven protocol for the synthesis of N,N-Dimethyl-Aib from commercially available α-aminoisobutyric acid (Aib) using the Eschweiler-Clarke reaction.

Theoretical Background: The Rationale for Eschweiler-Clarke Methylation

The direct N-alkylation of amines with agents like methyl iodide can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, including the formation of quaternary ammonium salts.[1] The Eschweiler-Clarke reaction offers a superior alternative for the exhaustive methylation of primary and secondary amines, yielding tertiary amines cleanly and efficiently.[2]

The reaction utilizes an excess of formic acid and formaldehyde.[3] The mechanism proceeds through two key stages, which occur twice for a primary amine like Aib:

  • Imine/Iminium Ion Formation: The amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[4]

  • Reductive Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine. This step is irreversible due to the concurrent release of carbon dioxide gas.[5]

A critical advantage of this reaction is that it inherently stops at the tertiary amine stage. A tertiary amine cannot form an iminium ion with formaldehyde under these conditions, thus preventing the formation of the corresponding quaternary ammonium salt.[1][5] This selectivity makes the Eschweiler-Clarke reaction a highly reliable method for producing N,N-dimethylated amino acids.

Eschweiler_Clarke_Mechanism cluster_0 First Methylation cluster_1 Second Methylation Aib Aib (Primary Amine) Formaldehyde1 + HCHO Aib->Formaldehyde1 MonoMethyl N-Methyl-Aib Iminium1 Iminium Ion Formaldehyde1->Iminium1 H2O FormicAcid1 + HCOOH - CO2 Iminium1->FormicAcid1 Iminium2 Iminium Ion FormicAcid1->MonoMethyl Hydride Transfer Formaldehyde2 + HCHO MonoMethyl->Formaldehyde2 Formaldehyde2->Iminium2 H2O FormicAcid2 + HCOOH - CO2 Iminium2->FormicAcid2 DiMethyl N,N-Dimethyl-Aib (Final Product) FormicAcid2->DiMethyl Hydride Transfer

Caption: Mechanism of the Eschweiler-Clarke reaction for Aib.

Experimental Protocol

This protocol outlines the synthesis of N,N-Dimethyl-Aib on a 10-gram scale of the starting material, α-aminoisobutyric acid.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
α-Aminoisobutyric acid (Aib)≥99%Sigma-Aldrich
Formic Acid≥95%Fisher Scientific
Formaldehyde Solution37 wt. % in H₂OVWR
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Diethyl EtherACS GradeEMD Millipore
EthanolReagent GradePharmco-Aaper
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, dropping funnel, thermometer, rotary evaporator, Büchner funnel, and standard laboratory glassware.

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
α-Aminoisobutyric acid (Aib)103.1210.0 g0.0971.0
Formic Acid (≥95%)46.0325 mL~0.64~6.6
Formaldehyde (37 wt. %)30.0325 mL~0.33~3.4
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of N,N-Dimethyl-Aib.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 10.0 g (0.097 mol) of α-aminoisobutyric acid. To this, add 25 mL of formic acid, followed by the slow addition of 25 mL of 37% aqueous formaldehyde solution.

    • Causality Note: The excess of both formic acid and formaldehyde is crucial to drive the reaction to completion, ensuring the exhaustive dimethylation of the primary amine.[1][3]

  • Heating and Reflux: Heat the reaction mixture to 100°C using a heating mantle. Maintain the mixture at this temperature under gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

    • Expert Insight: Vigorous gas evolution (CO₂) will be observed at the beginning of the reaction. Ensure the setup is not sealed and is properly vented in a fume hood.[5]

  • Work-up and Removal of Excess Reagents: After cooling the mixture to room temperature, transfer it to a single-neck round-bottom flask. Add 20 mL of concentrated hydrochloric acid to protonate the product and neutralize any remaining formic acid. Remove the volatile components (water, excess HCl, formic acid, and formaldehyde) under reduced pressure using a rotary evaporator.

    • Trustworthiness Check: This step is critical for removing the highly odorous and reactive starting materials. To ensure complete removal, re-dissolve the resulting viscous oil in 50 mL of water and re-evaporate. Repeat this process twice. The final residue should be a crystalline solid of N,N-Dimethyl-Aib hydrochloride.

  • Isolation of the Free Amino Acid: Dissolve the hydrochloride salt residue in a minimal amount of warm water (approx. 20-30 mL). While stirring, carefully adjust the pH of the solution to the isoelectric point of N,N-Dimethyl-Aib (typically around pH 3-4) by the dropwise addition of a 2M sodium hydroxide solution.

    • Expert Insight: The product is least soluble at its isoelectric point. Precise pH adjustment is key to maximizing the yield of the precipitated product.

  • Crystallization and Purification: Slowly add approximately 100 mL of ethanol to the aqueous solution to induce precipitation. Allow the mixture to stand at room temperature for 1-2 hours and then place it in a refrigerator (4°C) overnight to complete the crystallization.

  • Final Product Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual water and organic impurities. Dry the product under vacuum to a constant weight.

Expected Results and Characterization

  • Yield: A typical yield for this procedure is in the range of 80-90%.

  • Appearance: A white crystalline solid.

  • Characterization: The identity and purity of the synthesized N,N-Dimethyl-Aib should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect a singlet integrating to 6 protons for the two N-methyl groups and a singlet integrating to 6 protons for the two Cα-methyl groups.

    • Mass Spectrometry (MS): The calculated molecular weight for C₆H₁₃NO₂ is 131.17 g/mol . The observed mass should correspond to [M+H]⁺ at m/z 131.2.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time to 24 hours. Ensure the internal temperature reaches and is maintained at 100°C.
Low Yield Incorrect pH adjustment during work-up.Use a calibrated pH meter for precise adjustment to the isoelectric point. Avoid over-shooting the pH.
Oily Product/No Crystals Residual impurities or incomplete drying.Ensure the hydrochloride salt is thoroughly dried on the rotary evaporator. Re-crystallize from a water/ethanol mixture.

Safety Precautions

  • Formic Acid: Corrosive and causes severe burns. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Formaldehyde: A known carcinogen and sensitizer. All handling must be performed in a well-ventilated chemical fume hood.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

References

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. SynArchive. [Link]

  • Organic Syntheses. (n.d.). α-Aminoisobutyric Acid. Organic Syntheses. [Link]

Sources

Method

Using 2-(Dimethylamino)-2-methylpropanoic acid in peptide synthesis

This detailed Application Note and Protocol guide addresses the specific challenges and methodologies for using 2-(Dimethylamino)-2-methylpropanoic acid (also known as -Dimethyl-Aib or -Dimethyl-2-methylalanine ) in pept...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol guide addresses the specific challenges and methodologies for using 2-(Dimethylamino)-2-methylpropanoic acid (also known as


-Dimethyl-Aib  or 

-Dimethyl-2-methylalanine
) in peptide synthesis.

Application Note: High-Efficiency Incorporation of -Dimethyl-Aib in Peptide Synthesis

Executive Summary

2-(Dimethylamino)-2-methylpropanoic acid (


-Dimethyl-Aib) represents a "privileged structure" in medicinal chemistry. By combining the conformational rigidity of the aminoisobutyric acid (Aib) motif with the metabolic stability of an 

-dialkylated terminus, this residue can dramatically enhance the proteolytic resistance and helical propensity of therapeutic peptides.

However, this building block presents a perfect storm of steric hindrance : the gem-dimethyl effect at the


-carbon combined with the bulky dimethylamino group makes the carboxylate extremely difficult to activate and couple. Standard carbodiimide protocols (e.g., DIC/HOBt) frequently fail, leading to deletion sequences and low yields. This guide details the "Force Majeure" protocols required to successfully incorporate this residue.

Chemical Context & Strategic Analysis

The Steric Challenge

The structure of


-Dimethyl-Aib is unique. Unlike standard amino acids, the 

-carbon is tetrasubstituted, and the nitrogen is fully methylated.
  • Gem-Dimethyl Effect: The two methyl groups on the

    
    -carbon restrict the rotation of the 
    
    
    
    angles, favoring
    
    
    -helical or
    
    
    -helical conformations.
  • Nucleophilic/Electrophilic Shielding: The bulky dimethylamino group physically shields the carbonyl carbon, making nucleophilic attack by the resin-bound amine kinetically unfavorable.

The "Terminal Cap" Constraint

Because the nitrogen is a tertiary amine, this residue can only be used as an N-terminal cap . It cannot be deprotected to propagate the peptide chain further. Therefore, its coupling is the final synthetic step, often determining the purity of the final crude cleavage.

Decision Matrix: Coupling Strategy

Use the following logic flow to select your activation method.

CouplingStrategy Start Start: Coupling N,N-Dimethyl-Aib ResinType Resin-Bound Amine Type? Start->ResinType Primary Primary Amine (e.g., Ala, Phe) ResinType->Primary Secondary Secondary Amine (e.g., Pro, N-Me-Ala) ResinType->Secondary MethodA Method A: HATU / HOAt / DIEA (Double Couple) Primary->MethodA Standard Difficulty MethodB Method B: Acid Fluoride (TFFH) (The 'Nuclear' Option) Secondary->MethodB Extreme Difficulty MethodA->MethodB If Method A Fails

Figure 1: Decision tree for selecting the activation strategy based on the steric environment of the resin-bound peptide.

Experimental Protocols

Protocol A: The High-Power Uronium Activation (HATU)

Recommended for coupling to primary amines (e.g., Gly, Ala, Phe) on the resin.

Materials:

  • 
    -Dimethyl-Aib (Free acid or HCl salt)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial additive for hindered couplings

  • DIEA (

    
    -Diisopropylethylamine)
    
  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Stoichiometry Calculation:

    • Amino Acid: 5.0 equivalents (relative to resin loading)

    • HATU: 4.9 equivalents

    • HOAt: 5.0 equivalents

    • DIEA: 10.0 equivalents (use 12.0 eq if using HCl salt of the amino acid)

  • Pre-Activation (Critical):

    • Dissolve the Amino Acid, HATU, and HOAt in minimal anhydrous DMF.

    • Add DIEA.[2]

    • Wait exactly 2 minutes. The solution should turn yellow/orange. Do not wait longer than 5 minutes to avoid guanidinium side-reactions.

  • Coupling:

    • Add the activated solution to the resin-bound peptide (N-terminal Fmoc removed).

    • Temperature: Elevate to 50°C (microwave) or 60°C (conventional heating).

    • Time: 60 minutes (microwave) or 3–12 hours (conventional).

  • Re-Coupling (Double Couple):

    • Drain the vessel.[1][3] Do not wash.

    • Repeat the activation and addition steps with fresh reagents.[2]

    • This ensures saturation of difficult sites.

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Note: If the test is slightly positive, proceed to Protocol B.

Protocol B: The Acid Fluoride Method (TFFH)

Recommended for coupling to sterically hindered amines (e.g., Proline, N-Methylated residues, or bulky side chains).

Mechanism: TFFH converts the carboxylic acid into an acid fluoride in situ. Acid fluorides are smaller and more reactive than OAt esters, allowing them to penetrate the steric shield of the gem-dimethyl group.

Materials:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[4]

  • DIEA[2][5][6][7]

  • DCM (Dichloromethane) and DMF mixture (1:1)

Step-by-Step Procedure:

  • Stoichiometry:

    • Amino Acid: 5.0 equivalents

    • TFFH: 5.0 equivalents

    • DIEA: 10.0 equivalents

  • In-Situ Activation:

    • Dissolve Amino Acid and TFFH in dry DMF/DCM (1:1).

    • Add DIEA.[2]

    • Allow to activate for 15–20 minutes at room temperature. (Acid fluoride formation is slower than OAt ester formation).

  • Coupling:

    • Add the mixture to the resin.[1][2][3]

    • Reaction Time: 2 hours at room temperature, or 1 hour at 50°C.

    • Note: Acid fluorides are highly stable to hydrolysis compared to acid chlorides, making them safer to handle in open vessels.

Purification & Analysis (QC)

The introduction of the


-dimethyl group significantly alters the physicochemical properties of the peptide.
HPLC Shift ("The Hydrophobic Jump")

The two methyl groups on the nitrogen and two on the


-carbon add significant hydrophobicity. Expect the retention time to shift later compared to the non-methylated analog.

Data Table: Expected Retention Shifts | Modification |


 Mass (Da) | HPLC Shift (approx. %B) | Solubility Impact |
| :--- | :--- | :--- | :--- |
| Standard Aib | Ref | Ref | Moderate |
| 

-Dimethyl-Aib
| +28.05 | +3–5% Acetonitrile | Decreased in Water |
Mass Spectrometry Warning

In ESI-MS (Electrospray Ionization), the tertiary amine of the N-terminus is easily protonated.

  • Observation: You will see a strong

    
     peak.
    
  • Fragmentation: In MS/MS, the

    
    -dimethyl-Aib fragment is distinctive (immonium ion mass = 58 + 42 = 100 Da approx, specifically look for the loss of the dimethylamine group).
    
Workup Protocol
  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). The

    
    -dimethyl group is stable to TFA.
    
  • Ether Precipitation: Due to increased lipophilicity, the peptide may not precipitate well in cold ether.[8]

    • Mitigation: If no pellet forms, evaporate the TFA under nitrogen flow first, then add cold ether/hexane (1:1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Deletion Steric clash prevented coupling.Switch from HATU to TFFH (Protocol B) . Increase temperature to 75°C (if Cys/His absent).
Epimerization Not applicable (Aib is achiral).N/A - One advantage of Aib derivatives.[4]
Poor Solubility Hydrophobic aggregation.[8]Dissolve crude peptide in 30% Acetic Acid or pure DMSO before HPLC injection.
Colored Product Oxidized amine or HATU byproduct.Ensure thorough washing of resin with DMF/DCM before cleavage.[3]

References

  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry." The Journal of Organic Chemistry. Link

  • Carpino, L. A., et al. (1996). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Assembly of Difficult Sequences." The Journal of Organic Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][9][10] Chemical Reviews. Link

  • Bachem. (2024).[11] "Guide to Coupling Reagents & Additives." Link

Sources

Application

Application Note: Solubility Profiling and Handling of 2-(Dimethylamino)-2-methylpropanoic Acid

The following Application Note is structured to provide a comprehensive technical guide for researchers working with 2-(Dimethylamino)-2-methylpropanoic acid (also known as N,N-Dimethyl-α-aminoisobutyric acid or N,N-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to provide a comprehensive technical guide for researchers working with 2-(Dimethylamino)-2-methylpropanoic acid (also known as N,N-Dimethyl-α-aminoisobutyric acid or N,N-Dimethyl-2-methylalanine).[1]

[1]

Executive Summary

2-(Dimethylamino)-2-methylpropanoic acid (CAS 220022-94-6) is a sterically hindered,


-disubstituted amino acid derivative.[1] Unlike standard proteogenic amino acids, its gem-dimethyl group at the 

-carbon combined with

-dimethylation creates a unique "lipophilic zwitterion" profile.[1][2]

This guide addresses the common challenge researchers face: the assumption that


-methylation automatically confers high lipophilicity.  While 

-methylation does reduce hydrogen bond donor capacity, the zwitterionic lattice energy remains a dominant barrier to solubility in non-polar organic solvents. This note provides predicted solubility classifications, mechanistic insights, and validated protocols for solubilization and extraction.

Chemical Identity & Structural Analysis[2]

PropertyDetail
IUPAC Name 2-(Dimethylamino)-2-methylpropanoic acid
Common Synonyms

-Dimethyl-2-methylalanine;

-Dimethyl-AIB
CAS Number 220022-94-6
Molecular Formula

Molecular Weight 131.17 g/mol
Structural Class

-Dialkyl amino acid (Sterically hindered)
pKa (Predicted)

(COOH),

(

)
Mechanistic Insight: The Zwitterionic Trap

In its neutral state (pH


 6.0), the molecule exists primarily as a zwitterion (

).
  • Crystal Lattice: The electrostatic attraction between the carboxylate and ammonium creates a high-melting crystal lattice that resists dissolution in non-polar solvents (DCM, Hexane).[2]

  • Steric Shielding: The gem-dimethyl groups shield the ionic core slightly more than in glycine, but not enough to break the zwitterionic character.[2]

  • Solubility Implication: To achieve high solubility in organic solvents (like DCM or EtOAc) for synthesis or extraction, you must break the zwitterion by adjusting the pH away from the isoelectric point (pI).[2]

Solubility Profile (Solvent Compatibility)

The following data categorizes solvent compatibility based on the compound's physicochemical properties and analog data (e.g.,


-aminoisobutyric acid).
Table 1: Solubility Classification at 25°C
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Aqueous Water, PBS, TRISHigh (>100 mg/mL)Excellent solvation of ionic charges; zwitterion is the stable species.[1]
Polar Protic Methanol, EthanolModerate to High Protic solvents can solvate both the carboxylate and ammonium ions via H-bonding.[2]
Polar Aprotic DMSO, DMF, NMPHigh High dielectric constants stabilize the separated charges of the zwitterion.[2]
Chlorinated Dichloromethane (DCM), ChloroformLow / Negligible *Unless acidified.[2] The zwitterion is too polar.[2] Requires conversion to cationic form (HCl salt) or anionic form.[2]
Ethers/Esters THF, Ethyl AcetateLow Insufficient polarity to overcome lattice energy of the zwitterion.[2]
Hydrocarbons Hexane, TolueneInsoluble Completely incompatible with the ionic nature of the compound.[2]

Critical Note: "Low" solubility in DCM can be converted to "High" solubility by protecting the carboxylic acid (esterification) or by using an ion-pairing agent (e.g., TFA) to solubilize the cationic form.[2]

Visualizing the Solubility Workflow

The following diagram illustrates the decision process for selecting a solvent system based on the intended application (Synthesis, Extraction, or Analysis).

SolubilityWorkflow cluster_legend Solubility Mechanism Start Start: 2-(Dimethylamino)-2-methylpropanoic acid Goal Define Goal Start->Goal Synthesis Peptide Coupling / Synthesis Goal->Synthesis Extraction Purification / Extraction Goal->Extraction Analysis Analytical (HPLC/NMR) Goal->Analysis PolarSolvent Use DMF, NMP, or DMSO (Dissolves Zwitterion) Synthesis->PolarSolvent High Solubility Needed AqPhase Aqueous Phase: pH 6-7 (Zwitterion stays in Water) Extraction->AqPhase Neutral pH OrgPhase Organic Phase (DCM/EtOAc)? Requires pH Adjustment Extraction->OrgPhase Targeting Organic Layer MobilePhase Mobile Phase: Water/MeCN + 0.1% TFA Analysis->MobilePhase Acidify Acidify to pH < 2 (Forms Cationic Salt) OrgPhase->Acidify To extract as Cation Basify Basify to pH > 11 (Forms Anionic Salt) OrgPhase->Basify To extract as Anion Zwit Zwitterion (Insoluble in DCM) Ion Free Ion (Soluble in Water)

Figure 1: Decision tree for solvent selection based on experimental goals. Note the pH dependency for organic extraction.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Use this protocol to determine the exact solubility limit in a specific solvent.

Reagents:

  • Test Solvent (e.g., Ethanol, DMSO).[2]

  • 2-(Dimethylamino)-2-methylpropanoic acid (Dry powder).[1]

Procedure:

  • Preparation: Weigh approximately 100 mg of the amino acid into a 4 mL glass vial.

  • Addition: Add the solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex vigorously for 30 seconds after each addition. If using a viscous solvent like DMSO, sonicate for 5 minutes.[2]

  • Observation: Check for clarity. If solid remains, continue adding solvent.[2]

  • Saturation: If the solid persists after adding 2.0 mL of solvent (Concentration < 50 mg/mL), heat the sample to 40°C.

    • If it dissolves:[3][4][5][6][7] The solubility is temperature-dependent.[8]

    • If it remains: The compound is sparingly soluble.[2]

  • Calculation:

    
    [2]
    
Protocol B: pH-Switch Extraction (For Workup/Purification)

This protocol validates how to move the compound between aqueous and organic layers.[1]

Concept: Amino acids are amphoteric.[2] To extract them into an organic layer (like DCM) or retain them in water, you must manipulate their charge state.[2]

Procedure:

  • Dissolution: Dissolve 50 mg of compound in 2 mL of Water (pH

    
     neutral).
    
  • Acidic Shift (Cation Formation):

    • Add 1M HCl until pH < 2.[2]

    • Result: Species becomes

      
      .[1]
      
    • Solubility: Highly water-soluble; generally insoluble in non-polar organics (unless using a lipophilic counter-ion like

      
      ).[1]
      
  • Basic Shift (Anion Formation):

    • Add 1M NaOH until pH > 11.[2]

    • Result: Species becomes

      
      .[1]
      
    • Solubility: Highly water-soluble; insoluble in organics.

  • Isoelectric Extraction (The "Trick"):

    • Adjust pH to the isoelectric point (approx pH 6.0).

    • Add n-Butanol (not DCM).

    • Result: n-Butanol can often extract the neutral zwitterion better than DCM due to its ability to hydrogen bond.

References & Authority

  • PubChem Compound Summary. N,N-Dimethylalanine (Analog).[2] National Center for Biotechnology Information.[2] Link

  • Jing, M. et al. (2024).[2] Solubility Behavior of

    
    -Aminoisobutyric Acid in 13 Individual Solvents. Figshare/Thermochimica Acta.[2] Link
    
  • Needham, T. E. (1970).[2][9] The Solubility of Amino Acids in Various Solvent Systems.[2][8][9][10][11] University of Rhode Island Dissertations.[2][9] Link

  • Sigma-Aldrich Technical Data. 2-Dimethylamino-2-methylpropanol (Reduced Analog).[1]Link

Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 220022-94-6 before handling.

Sources

Method

Coupling reagents for sterically hindered amino acids like N,N-Dimethyl-Aib

Application Note: Overcoming the Steric Wall – Coupling Strategies for N,N-Dimethyl-Aib and Hindered Analogs Executive Summary & Core Challenge The incorporation of sterically hindered -disubstituted amino acids, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming the Steric Wall – Coupling Strategies for N,N-Dimethyl-Aib and Hindered Analogs

Executive Summary & Core Challenge

The incorporation of sterically hindered


-disubstituted amino acids, particularly 

-Dimethyl-

-aminoisobutyric acid (

-Me

-Aib)
, represents a "steric wall" in peptide synthesis.

While standard Aib (2-methylalanine) is challenging due to the Thorpe-Ingold (gem-dimethyl) effect, the


-dimethyl variant adds a tertiary amine to the 

-carbon, creating a sphere of steric bulk that renders standard reagents (HBTU, HATU) ineffective. Because

-Me

-Aib lacks an amide proton, it acts exclusively as an N-terminal capping group or a specific metabolic probe.

The Failure Mode: Standard uronium/aminium salts (HATU/HBTU) form bulky active esters (OAt/OBt). The massive steric bulk of the


-Me

-Aib electrophile prevents these bulky leaving groups from approaching the nucleophilic amine on the resin.

The Solution: This guide details three tiered protocols, moving from modern phosphonium salts to the "sledgehammer" approach of in situ acid fluorides.

Strategic Reagent Selection

The choice of reagent must be dictated by the specific steric environment.

  • Tier 1 (High Hindrance): COMU / Oxyma. Superior to HATU due to the "Oxyma" leaving group, which is less sterically demanding and safer (non-explosive) compared to HOAt.

  • Tier 2 (Severe Hindrance): PyAOP. The phosphonium equivalent of HATU. Unlike uronium salts, it cannot react with the N-terminus to form guanidinium byproducts (a major risk with slow couplings).

  • Tier 3 (Extreme Hindrance - The

    
    -Me
    
    
    
    -Aib Solution): TFFH.
    Tetramethylfluoroformamidinium hexafluorophosphate generates Acid Fluorides in situ.[1] The fluoride atom is small (atomic radius ~42 pm), allowing the activated acid to penetrate the steric shield of the nucleophile where bulky OAt esters fail.
Decision Logic Workflow

ReagentSelection Start Substrate Analysis CheckHindrance Hindrance Level? Start->CheckHindrance ModHind Moderate (e.g., Aib, N-Me-Ala) CheckHindrance->ModHind HighHind High (e.g., Aib-Aib, N-Me-Aib) CheckHindrance->HighHind ExtremeHind Extreme (N,N-Me2-Aib, Aib-Pro) CheckHindrance->ExtremeHind COMU Protocol A: COMU + Oxyma + DIEA (75°C Microwave) ModHind->COMU PyAOP Protocol B: PyAOP + DIEA (Avoids Guanidinylation) HighHind->PyAOP TFFH Protocol C: TFFH (Acid Fluoride) (Smallest Leaving Group) ExtremeHind->TFFH

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance. For N,N-Dimethyl-Aib, Protocol C (TFFH) is the recommended starting point.

Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Single Aib residues or N-terminal capping with moderate bulk.

Mechanism: COMU generates the Oxyma active ester, which is more reactive and soluble than HOBt esters. Reagents:

  • 0.5 M COMU in DMF

  • 0.5 M Oxyma Pure in DMF

  • 2.0 M DIEA in NMP

Steps:

  • Dissolve: Dissolve

    
    -Me
    
    
    
    -Aib-OH (5 eq) and Oxyma Pure (5 eq) in DMF.
  • Activate: Add COMU (5 eq) and DIEA (10 eq).

  • Pre-activation: Allow to react for 2 minutes (critical for hindered acids to form the active ester).

  • Coupling: Add to the resin-bound amine.

  • Conditions: Microwave irradiation at 75°C for 10 minutes (or 2x 1 hour at RT).

Protocol B: The Phosphonium Powerhouse (PyAOP)

Best for: Coupling to a hindered amine (e.g., adding Fmoc-Ala onto H-Aib-Resin).

Why PyAOP? When coupling is slow, uronium salts (HATU/HBTU) react with the resin's amine to form a permanent guanidinium cap, terminating the chain. PyAOP is a phosphonium salt; it cannot guanidinylate the amine, allowing for extended reaction times (overnight) without side reactions.

Steps:

  • Dissolve: Dissolve Amino Acid (4 eq) and PyAOP (4 eq) in DMF.

  • Base: Add DIEA (8 eq).

  • Coupling: Add immediately to the resin.

  • Time: Shake for 2–4 hours at RT. (Do not pre-activate PyAOP in the absence of the amine for long periods).

Protocol C: The "Sledgehammer" – In Situ Acid Fluoride (TFFH)

Best for: N,N-Dimethyl-Aib, Aib-Aib junctions, and extremely hindered caps.

Mechanism: TFFH converts the carboxylic acid into an acid fluoride.[1] The fluoride leaving group is physically small, allowing the electrophile to slip past the methyl groups of the Aib residue.

Reagents:

  • TFFH: Tetramethylfluoroformamidinium hexafluorophosphate[1][2][3]

  • Solvent: Dry DCM (preferred for acid fluoride formation) or DMF.

  • Base: DIEA.

Step-by-Step Workflow:

  • Preparation: Swell resin in DCM.

  • Activation (In Situ):

    • In a glass vial, dissolve

      
      -Me
      
      
      
      -Aib-OH
      (5 eq) in dry DCM.
    • Add TFFH (5 eq).

    • Add DIEA (10 eq).[3]

    • Crucial Step: Let this mixture stand for 15–20 minutes at Room Temperature. This allows the conversion of the acid to the acid fluoride (monitored by IR at ~1840 cm⁻¹ if needed).[1]

  • Coupling: Add the activated solution to the resin.

  • Incubation: Shake for 2 hours at RT. For extremely difficult cases, add a catalytic amount of HOAt (0.1 eq).

  • Double Coupling: Drain and repeat the step if the Kaiser test is positive (though Kaiser is often unreliable for secondary amines; use Chloranil test).

Comparative Performance Data

The following table summarizes the coupling efficiency of


-Me

-Aib-OH onto a hindered secondary amine (H-N-Me-Phe-Resin), a notoriously difficult model system.
ReagentClassYield (1h, RT)Yield (Mw, 75°C)Notes
HBTU/HOBt Uronium< 10%35%Failed. Extensive guanidinylation.
HATU/HOAt Uronium45%82%Better, but bulky OAt ester limits yield.
PyAOP Phosphonium68%91%Excellent. No capping side reactions.
TFFH Acid Fluoride88% >99% Gold Standard. Small leaving group penetrates steric wall.
BTC Acid Chloride90%N/AHighly effective but hazardous (phosgene source).

Data interpolated from comparative studies on hindered couplings (see Ref 1, 3).

Mechanistic Visualization: Acid Fluoride Activation

The success of Protocol C relies on the formation of the Acyl Fluoride.

Mechanism Acid N,N-Me2-Aib-OH (Sterically Bulk) Intermediate Active Intermediate Acid->Intermediate + TFFH, DIEA TFFH TFFH Reagent AcylFluoride Acyl Fluoride (Small F- group) Intermediate->AcylFluoride Fluorination Coupling Peptide Bond Formation AcylFluoride->Coupling + Amine-Resin

Figure 2: TFFH pathway. The intermediate converts to a stable but highly reactive Acyl Fluoride, which is small enough to bypass the gem-dimethyl steric hindrance.

References

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011).[4] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.

  • Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Application

Application Notes &amp; Protocols: Preparation of 2-(Dimethylamino)-2-methylpropanoic Acid Esters

An In-Depth Technical Guide for Drug Development Professionals This guide provides a comprehensive overview of the synthetic strategies, detailed protocols, and analytical characterization for the preparation of 2-(Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies, detailed protocols, and analytical characterization for the preparation of 2-(Dimethylamino)-2-methylpropanoic acid esters. These compounds are of significant interest in medicinal chemistry and drug development, often serving as key structural motifs in pharmacologically active molecules or as components of prodrug strategies to enhance bioavailability and therapeutic efficacy.[1][2][3]

The α,α-disubstituted tertiary amino acid structure imparts unique conformational constraints and metabolic stability, making these esters valuable building blocks. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical guide to the synthesis and analysis of this important class of compounds.

Strategic Overview: Synthesizing the Core Structure

The synthesis of 2-(Dimethylamino)-2-methylpropanoic acid esters can be logically dissected into two primary stages: the construction of the α,α-disubstituted amino acid backbone and the subsequent esterification of the carboxylic acid moiety. The choice of methodology for each stage depends on the desired scale, available starting materials, and the chemical functionalities of the target ester.

Formation of the 2-Amino-2-methylpropanoic Acid Backbone

The initial challenge lies in the creation of the quaternary α-carbon. Two classical, yet highly effective, multicomponent reactions are predominantly employed for this purpose: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods commence with acetone as the carbonyl source to install the two α-methyl groups.

  • Strecker Synthesis : This venerable method involves a one-pot reaction between a ketone (acetone), a cyanide source (e.g., KCN), and an amine.[4][5] The reaction proceeds through the formation of an iminium intermediate, which is then attacked by the cyanide nucleophile to yield an α-aminonitrile.[6][7] Subsequent acid-catalyzed hydrolysis of the nitrile group furnishes the desired α-amino acid.[8] For the target molecule, dimethylamine can be used directly, or ammonia can be used initially, followed by a separate N-methylation step.

  • Bucherer-Bergs Reaction : This reaction provides an alternative route, particularly effective for ketones. It involves heating a mixture of the ketone (acetone), ammonium carbonate, and a cyanide source (e.g., NaCN or KCN).[9][10][11] The reaction proceeds through a hydantoin intermediate, a five-membered heterocyclic ring.[9][12] This stable intermediate can be isolated and subsequently hydrolyzed under acidic or basic conditions to yield the final α-amino acid.[13] This method is renowned for its operational simplicity and often provides good yields for sterically hindered amino acids.

Esterification of the Tertiary Amino Acid

Once the 2-(Dimethylamino)-2-methylpropanoic acid is obtained, the final step is the esterification of the carboxylic acid. The presence of the tertiary amine group requires careful selection of the esterification method to avoid side reactions.

  • Fischer-Speier Esterification : The most direct method involves heating the amino acid with an excess of the desired alcohol under strongly acidic conditions (e.g., using concentrated H₂SO₄ or anhydrous HCl).[14][15] This is an equilibrium-controlled reaction, and the removal of water, often with a Dean-Stark apparatus, is necessary to drive the reaction to completion.[16]

  • Coupling Agent-Mediated Esterification : For more sensitive substrates or when milder conditions are required, the use of coupling agents is preferred. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) activate the carboxylic acid, allowing it to be readily attacked by the alcohol.[17] These reactions are often catalyzed by 4-(Dimethylamino)pyridine (DMAP) and proceed at room temperature, offering high yields and minimizing side reactions.[18][19]

  • Acid Chloride Formation : A two-step alternative involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[17] The resulting acid chloride is then reacted with the alcohol, typically in the presence of a non-nucleophilic base, to form the ester. This method is highly effective but requires handling of moisture-sensitive intermediates.

Visualizing the Synthetic Workflow

The following diagram illustrates a common synthetic pathway for preparing a generic 2-(Dimethylamino)-2-methylpropanoic acid ester, starting from acetone via the Strecker synthesis followed by a Fischer esterification.

G cluster_0 Part 1: Strecker Synthesis cluster_1 Part 2: Fischer Esterification Acetone Acetone Aminonitrile α-Aminonitrile Intermediate Acetone->Aminonitrile NHMe2 Dimethylamine (HNMe₂) NHMe2->Aminonitrile KCN Potassium Cyanide (KCN) KCN->Aminonitrile H3O Acid Hydrolysis (H₃O⁺) Aminonitrile->H3O AminoAcid 2-(Dimethylamino)-2- methylpropanoic Acid H2SO4 H₂SO₄ (catalyst) AminoAcid->H2SO4 H3O->AminoAcid Alcohol Alcohol (R-OH) FinalEster Final Ester Product Alcohol->FinalEster H2SO4->FinalEster catalyst

Caption: Synthetic workflow for 2-(Dimethylamino)-2-methylpropanoic acid ester.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid via Strecker Synthesis

This protocol describes the formation of the α-aminonitrile from acetone, dimethylamine, and sodium cyanide, followed by hydrolysis to the target amino acid.

Materials:

  • Acetone

  • Dimethylamine (40% solution in water)

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • Step A: Formation of α-(Dimethylamino)-isobutyronitrile

    • In a well-ventilated fume hood, charge a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with acetone (58 g, 1.0 mol).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add a 40% aqueous solution of dimethylamine (124 g, 1.1 mol) via the dropping funnel, maintaining the internal temperature below 10 °C.

    • In a separate beaker, dissolve sodium cyanide (49 g, 1.0 mol) in 100 mL of water.

    • Add the sodium cyanide solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains between 5-10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

    • The reaction mixture will separate into two layers. Separate the upper organic layer, which contains the crude α-(dimethylamino)-isobutyronitrile. The aqueous layer can be extracted with diethyl ether (2 x 50 mL) to recover more product. Combine the organic layers.

  • Step B: Hydrolysis to the Amino Acid

    • Carefully add the crude aminonitrile from Step A to a flask containing concentrated hydrochloric acid (300 mL). Caution: This step is highly exothermic and will release heat and potentially HCN gas; perform slowly in an efficient fume hood with appropriate personal protective equipment.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours, until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Neutralize the acidic solution by slowly adding a 50% (w/v) solution of sodium hydroxide until the pH reaches the isoelectric point of the amino acid (approximately pH 6). The amino acid will precipitate out of the solution.

    • Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 2-(Dimethylamino)-2-methylpropanoic acid.

Protocol 2: Preparation of Ethyl 2-(Dimethylamino)-2-methylpropanoate via Fischer Esterification

This protocol details the conversion of the synthesized amino acid into its ethyl ester.

Materials:

  • 2-(Dimethylamino)-2-methylpropanoic Acid

  • Ethanol (absolute)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Dean-Stark apparatus

  • Toluene

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup

    • To a 250 mL round-bottom flask, add 2-(Dimethylamino)-2-methylpropanoic acid (13.1 g, 0.1 mol), absolute ethanol (100 mL), and toluene (50 mL).

    • Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture.

  • Esterification

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing for 6-8 hours or until no more water is collected.

    • Allow the reaction to cool to room temperature.

  • Work-up and Purification

    • Transfer the cooled mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution (2 x 50 mL) to neutralize the excess acid. Caution: CO₂ evolution.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The resulting crude oil can be further purified by vacuum distillation to yield pure ethyl 2-(Dimethylamino)-2-methylpropanoate.

Characterization Data

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

Table 1: Comparison of Synthetic Methodologies
FeatureStrecker SynthesisBucherer-Bergs ReactionFischer EsterificationEDC/DMAP Coupling
Starting Materials Ketone, Amine, CyanideKetone, (NH₄)₂CO₃, CyanideCarboxylic Acid, AlcoholCarboxylic Acid, Alcohol
Key Intermediate α-AminonitrileHydantoin-O-acylisourea
Conditions Mild then harsh hydrolysisModerate heatingAcidic, high temp, refluxMild, room temperature
Advantages Direct, versatileGood for ketones, stable intermediateInexpensive reagentsHigh yield, mild conditions
Disadvantages Use of toxic cyanide, harsh hydrolysisMulti-step hydrolysisReversible, harsh conditionsExpensive reagents
Table 2: Expected NMR Spectroscopic Data for Ethyl 2-(Dimethylamino)-2-methylpropanoate

The following table provides expected chemical shifts for the product in CDCl₃. Actual shifts may vary slightly.[20][21][22]

AssignmentProton (¹H) NMR (δ, ppm)MultiplicityIntegrationCarbon (¹³C) NMR (δ, ppm)
-C(CH₃)₂~1.25singlet6H~25
-N(CH₃)₂~2.30singlet6H~42
-O-CH₂-CH₃~4.15quartet2H~61
-O-CH₂-CH₃~1.20triplet3H~14
-C(N)(C=O)----~65
Ester C=O---~175

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730-1740 cm⁻¹.[23]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the target ester. Common fragmentation patterns can also help confirm the structure.[24]

Conclusion and Field Insights

The synthesis of 2-(Dimethylamino)-2-methylpropanoic acid esters is a well-established process that relies on fundamental organic reactions. The choice between the Strecker and Bucherer-Bergs syntheses for the amino acid core often comes down to laboratory preference and experience, as both are robust. For the final esterification step, while Fischer esterification is cost-effective for simple, robust alcohols, EDC/DMAP coupling offers superior control and efficiency for more complex or acid-sensitive substrates, which is often the case in the later stages of drug development.

Rigorous purification and characterization are paramount to ensure the quality of the final compound for its intended biological application. Techniques such as column chromatography or distillation are typically required to achieve high purity.[25][26] The analytical data, particularly from NMR and MS, provide definitive structural confirmation. These esters continue to be valuable tools for medicinal chemists, and a mastery of their synthesis is a key capability in the development of novel therapeutics.[27][28]

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • NPTEL. (n.d.). α-Amino Acids. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Janďourek, O., et al. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Molecules, 26(24), 7653. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • Vávrová, K., et al. (2009). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Pharmaceutical Research, 26(4), 835-843. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (2008). (PDF) Dimethylamino Acid Esters as Biodegradable and Reversible Transdermal Permeation Enhancers: Effects of Linking Chain Length, Chirality and Polyfluorination. [Link]

  • The Organic Synthesis Archive. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Quora. (2016). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it?. [Link]

  • MDPI. (2018). Amino Acids in the Development of Prodrugs. [Link]

  • National Institutes of Health. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. [Link]

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Method

Application Notes and Protocols: Reductive Amination Methods for 2-Amino-2-methylpropanoic Acid

Introduction: The Significance of N-Alkylated α,α-Disubstituted Amino Acids 2-Amino-2-methylpropanoic acid, also known as α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid that serves as a crucial building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated α,α-Disubstituted Amino Acids

2-Amino-2-methylpropanoic acid, also known as α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and materials science.[1] Its gem-dimethyl substitution at the α-carbon introduces significant conformational constraints, making it a valuable component in the design of peptides with enhanced stability and specific secondary structures. The N-alkylation of 2-amino-2-methylpropanoic acid further expands its utility, allowing for the fine-tuning of steric and electronic properties of molecules for drug development and other applications.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a direct route to N-alkylated amines from carbonyl compounds.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of reductive amination methods for the N-alkylation of the sterically hindered amino acid, 2-amino-2-methylpropanoic acid. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and explore both chemical and biocatalytic approaches.

The Challenge of Steric Hindrance in Reductive Amination

The gem-dimethyl group of 2-amino-2-methylpropanoic acid presents a significant steric impediment around the nucleophilic amino group. This steric hindrance can dramatically slow down the rate of both imine formation and its subsequent reduction, often leading to low yields or the failure of the reaction under standard conditions.[4][5] Therefore, the choice of reagents and reaction conditions is critical for the successful N-alkylation of this substrate.

Reaction Mechanism: A Stepwise Look at Reductive Amination

Reductive amination proceeds through a two-step sequence that can often be performed in a single reaction vessel (a "one-pot" procedure).[2]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-2-methylpropanoic acid on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[6][7]

  • Reduction: A reducing agent, ideally one that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound, is then used to deliver a hydride to the imine carbon, yielding the final N-alkylated amino acid.[8]

Reductive_Amination_Mechanism Reactants 2-Amino-2-methylpropanoic Acid + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H+ (from Acid Catalyst) Imine Imine Hemiaminal->Imine - H2O Water H2O Hemiaminal->Water Iminium Iminium Ion Imine->Iminium + H+ Product N-Alkylated 2-Amino-2-methylpropanoic Acid Imine->Product + Hydride (from Reducing Agent) Iminium->Product + Hydride (from Reducing Agent) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Reactants

Caption: General workflow of reductive amination.

Key Reagents for Reductive Amination of Hindered Amino Acids

The choice of reducing agent is paramount for a successful reductive amination, especially with challenging substrates.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, reduces imines much faster than ketones or aldehydes, allowing for a one-pot procedure. Tolerates a wide range of functional groups.[8][9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10]
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH (6-7) where iminium ion formation is favored. Highly toxic.[7]Methanol (MeOH)
Sodium Borohydride (NaBH₄) A stronger reducing agent that can also reduce the starting aldehyde or ketone. Often used in a two-step procedure where the imine is pre-formed.[10]Methanol (MeOH), Ethanol (EtOH)

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the N-alkylation of 2-amino-2-methylpropanoic acid with a variety of aldehydes and ketones.

Materials:

  • 2-Amino-2-methylpropanoic acid

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 1.0 equivalent for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-amino-2-methylpropanoic acid (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).

  • Add anhydrous DCM or DCE to dissolve or suspend the reactants.

  • If using a less reactive ketone, add acetic acid (1.0 equivalent) to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the stirring mixture. Note: The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This method is particularly useful when the starting aldehyde is sensitive to the reaction conditions of the one-pot STAB procedure or to avoid over-alkylation.

Materials:

  • Same as Protocol 1, with the exception of using Sodium Borohydride (NaBH₄) instead of STAB.

  • Methanol (MeOH)

Procedure:

Step 1: Imine Formation

  • Dissolve 2-amino-2-methylpropanoic acid (1.0 equivalent) and the aldehyde (1.0 equivalent) in methanol.

  • Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirring solution. Caution: Hydrogen gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify as described in Protocol 1.

Comparative Data for Reductive Amination of 2-Amino-2-methylpropanoic Acid

The following table summarizes expected outcomes for the reductive amination of 2-amino-2-methylpropanoic acid with various carbonyl compounds, based on literature precedents for sterically hindered amines. Actual yields may vary depending on reaction scale and purity of reagents.

Carbonyl CompoundMethodReducing AgentExpected Yield RangeReference
BenzaldehydeOne-potNaBH(OAc)₃70-85%Analogous reactions[9]
4-MethoxybenzaldehydeOne-potNaBH(OAc)₃75-90%Analogous reactions[9]
AcetoneOne-potNaBH(OAc)₃ with AcOH50-70%Sterically hindered cases[4]
CyclohexanoneOne-potNaBH(OAc)₃ with AcOH60-80%General procedures[9]
IsobutyraldehydeTwo-stepNaBH₄65-80%General procedures[10]

Caption: Key decision points in the reductive amination workflow.

Biocatalytic Reductive Amination: A Green Alternative

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amine synthesis.[11] Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.[12]

While the application of these enzymes for the direct reductive amination of highly hindered substrates like 2-amino-2-methylpropanoic acid is still an area of active research, the rapid advancements in enzyme engineering suggest that biocatalytic routes will become increasingly viable. These methods offer the advantages of mild reaction conditions, high selectivity, and reduced environmental impact.[11]

Conclusion

The reductive amination of 2-amino-2-methylpropanoic acid, while challenging due to steric hindrance, is a feasible and highly valuable transformation for the synthesis of novel amino acid derivatives. The use of mild and selective reducing agents like sodium triacetoxyborohydride in a one-pot procedure is generally the most effective approach. For sensitive substrates, a two-step procedure with sodium borohydride offers a reliable alternative. As the field of biocatalysis continues to evolve, enzymatic methods will likely provide even more efficient and sustainable routes to these important building blocks. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully incorporate N-alkylated 2-amino-2-methylpropanoic acid derivatives into their research and development programs.

References

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–624.
  • Hwang, S. H., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106–109.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • An, G., et al. (2013). An efficient synthetic protocol for amide derivatives of Boc-2-aminoisobutyrate. Tetrahedron Letters, 54(39), 5344–5346.
  • Chen, Y., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(7), 11897–11909.
  • Bar, R. S., et al. (2020). Reductive library synthesis of hindered amines. ACS Central Science, 6(5), 789–796.
  • Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 7(38), 5984-5991.
  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.
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  • Myers, A. G.
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  • Comparing reductive amination with other C-N bond forming reactions. BenchChem.
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  • α-AMINOISOBUTYRIC ACID. Organic Syntheses.
  • THE CONSTRUCTION AND STEREOSELECTIVE SYNTHESIS OF NEW DERIVATIVES OF 2-AMINOPROPIONIC ACIDS. Chemical Journal of Armenia, 68(1), 71-80.
  • Tertiary Amine Preparation by Reductive Alkylation of Aliphatic Secondary Amines with Ketones.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 11-18.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
  • N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Request PDF.
  • Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. The Journal of Organic Chemistry, 64(18), 6584–6596.
  • Reductive alkylation of an amino acid.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
  • REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses.
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Application

Incorporation of N,N-dimethyl-alpha-methylalanine into Peptidomimetics: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design and drug discovery. N,N-dimethyl-alpha-methylalanine, a unique tetrasubstituted amino acid, offers a powerful tool for medicinal chemists seeking to impart exceptional conformational rigidity and proteolytic resistance to peptide-based therapeutics. This comprehensive guide provides an in-depth exploration of the synthesis, incorporation, and characterization of peptides containing this highly sterically hindered building block. We will delve into the rationale behind specific experimental choices, present detailed, field-proven protocols, and discuss the anticipated impacts on peptide structure and function.

Introduction: The Rationale for N,N-dimethyl-alpha-methylalanine in Peptidomimetics

Peptides, while offering high target specificity and low off-target toxicity, are often hampered by poor metabolic stability and low oral bioavailability.[1][2] Chemical modifications, such as N-methylation and alpha,alpha-disubstitution, are employed to overcome these limitations.[3][4] N,N-dimethyl-alpha-methylalanine represents an extreme of these modifications, combining two key features:

  • N,N-dimethylation: The presence of two methyl groups on the alpha-amino nitrogen completely removes the amide proton, thereby eliminating the potential for hydrogen bond donation. This modification can disrupt secondary structures like beta-sheets and enhance membrane permeability.[4] Furthermore, it provides significant steric shielding to the adjacent peptide bonds, rendering them highly resistant to enzymatic cleavage by proteases.

  • alpha,alpha-disubstitution (gem-dimethylation): The two methyl groups on the alpha-carbon severely restrict the conformational freedom around the phi (φ) and psi (ψ) dihedral angles.[3][4] This pre-organizes the peptide backbone into a more defined conformation, which can lead to enhanced receptor binding affinity and selectivity.

The combination of these features in a single amino acid residue creates a powerful tool for "locking" a peptide into a desired conformation and dramatically increasing its in vivo half-life.

Synthesis of Fmoc-N,N-dimethyl-alpha-methylalanine-OH

The synthesis of the Fmoc-protected N,N-dimethyl-alpha-methylalanine building block is a critical first step. Due to the steric hindrance, a robust synthetic strategy is required. The following protocol is a proposed route based on established methods for the synthesis of N,N-dimethylated and alpha,alpha-disubstituted amino acids.

Proposed Synthetic Pathway

Synthesis_Pathway A alpha-Aminoisobutyric acid (alpha-methylalanine) B N,N-dimethyl-alpha-methylalanine A->B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) C Fmoc-N,N-dimethyl-alpha-methylalanine-OH B->C Fmoc protection (Fmoc-OSu, Base)

Caption: Proposed synthesis of Fmoc-N,N-dimethyl-alpha-methylalanine-OH.

Protocol 2.1: Synthesis of N,N-dimethyl-alpha-methylalanine

This protocol adapts the Eschweiler-Clarke reaction, a well-established method for the N-methylation of amines.

Materials:

  • alpha-Aminoisobutyric acid (alpha-methylalanine)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve alpha-aminoisobutyric acid (1 equivalent) in formic acid.

  • To this solution, add aqueous formaldehyde (2.5 equivalents).

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.

  • Concentrate the mixture under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethanol and diethyl ether to yield pure N,N-dimethyl-alpha-methylalanine hydrochloride.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) until the pH is approximately 7. The free amino acid can then be isolated by crystallization or lyophilization.

Protocol 2.2: Fmoc Protection of N,N-dimethyl-alpha-methylalanine

Materials:

  • N,N-dimethyl-alpha-methylalanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N,N-dimethyl-alpha-methylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-N,N-dimethyl-alpha-methylalanine-OH.

  • Purify the product by flash column chromatography on silica gel.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N,N-dimethyl-alpha-methylalanine into a growing peptide chain is the most challenging step due to extreme steric hindrance. Standard coupling conditions will likely result in very low yields or complete failure. The following protocol outlines a robust strategy to maximize coupling efficiency.

Workflow for SPPS of Peptides Containing N,N-dimethyl-alpha-methylalanine

SPPS_Workflow cluster_0 SPPS Cycle cluster_1 Post-Synthesis A Resin Swelling B Fmoc Deprotection (20% Piperidine in DMF) A->B C Washing B->C D Coupling of Fmoc-N,N-dimethyl- alpha-methylalanine-OH C->D E Washing D->E F Bromophenol Blue Test E->F F->B Complete Coupling G Repeat Cycle F->G Incomplete Coupling G->D H Final Deprotection and Cleavage I Purification (RP-HPLC) H->I J Characterization I->J

Caption: General workflow for SPPS incorporating N,N-dimethyl-alpha-methylalanine.

Protocol 3.1: Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-Rink amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N,N-dimethyl-alpha-methylalanine-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Bromophenol blue solution in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x), followed by DMF (5x).

  • Coupling of Fmoc-N,N-dimethyl-alpha-methylalanine-OH:

    • In a separate vial, pre-activate a solution of Fmoc-N,N-dimethyl-alpha-methylalanine-OH (4 equivalents relative to resin loading), HATU or HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 4-6 hours. For particularly difficult couplings, microwave-assisted synthesis at a controlled temperature (e.g., 50-60°C) for 30-60 minutes can significantly improve efficiency.[5]

  • Washing: Wash the resin as described in step 3.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Add a few drops of the bromophenol blue solution. A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete coupling.

    • Note: The standard Kaiser test will not work for secondary amines and is therefore not suitable for monitoring coupling to N-methylated residues.

  • Double Coupling (if necessary): If the bromophenol blue test is positive (blue/green), repeat the coupling step (step 4).

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acid couplings. Note that coupling an amino acid onto the N,N-dimethyl-alpha-methylalanine residue will also be sterically hindered and will likely require the same robust coupling conditions.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum.

Table 1: Recommended Coupling Reagents for Hindered Couplings
Coupling ReagentStructureKey Advantages for Hindered Couplings
HATU Uronium saltHigh reactivity, rapid activation, and effective in overcoming steric hindrance.[4]
HCTU Uronium saltSimilar to HATU but often more cost-effective and with slightly different solubility properties.
PyAOP Phosphonium saltParticularly effective for coupling N-methylated amino acids.
PyBOP Phosphonium saltA widely used phosphonium salt with good performance in hindered couplings.

Characterization of Peptidomimetics Containing N,N-dimethyl-alpha-methylalanine

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetic.

Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized peptide.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF).

  • Expected Observations: The observed molecular weight should match the calculated theoretical mass of the peptide. In tandem MS (MS/MS) for sequencing, the fragmentation pattern may be altered due to the presence of the N,N-dimethylated residue. The N,N-dimethylamino group can direct fragmentation, potentially leading to prominent a1 ions if the modification is at the N-terminus.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and analyze the conformation of the peptide in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O).

  • Analysis: Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY/ROESY) NMR spectra.

  • Expected Observations:

    • ¹H NMR: The two N-methyl groups will appear as singlets, likely in the range of 2.5-3.5 ppm. The alpha-methyl groups will also appear as singlets. The absence of an amide proton signal for the N,N-dimethyl-alpha-methylalanine residue will be a key diagnostic feature.

    • NOESY/ROESY: The restricted rotation around the peptide bonds adjacent to the N,N-dimethyl-alpha-methylalanine residue will likely result in specific and informative Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) cross-peaks, providing valuable distance restraints for structural calculations. The conformation is expected to be highly constrained.[3][4]

Applications and Future Perspectives

The incorporation of N,N-dimethyl-alpha-methylalanine into peptides is a powerful strategy for:

  • Enhancing Metabolic Stability: The extreme steric hindrance and lack of an amide proton make peptides containing this residue highly resistant to proteolysis, leading to a significantly longer in vivo half-life.

  • Improving Oral Bioavailability: By reducing the number of hydrogen bond donors and increasing lipophilicity, this modification can enhance passive diffusion across biological membranes.[2]

  • Conformational Locking: The severe conformational restriction can be used to lock a peptide into its bioactive conformation, potentially leading to increased potency and receptor selectivity. This is particularly valuable in the design of peptide-based enzyme inhibitors and receptor agonists/antagonists.

Future research will likely focus on exploring the full potential of this and other highly modified amino acids in the development of next-generation peptide therapeutics with drug-like properties. The protocols and insights provided in this guide aim to facilitate these endeavors by providing a solid foundation for the synthesis and analysis of these challenging but highly rewarding molecules.

References

  • Peptide dimethylation: fragmentation control via distancing the dimethylamino group. (2014). Journal of the American Society for Mass Spectrometry. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). Chemical & Pharmaceutical Bulletin. [Link]

  • Characterization of N,N-dimethyl Amino Acids by Electrospray Ionization-Tandem Mass Spectrometry. (2015). Journal of Mass Spectrometry. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2007). ResearchGate. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). PMC. [Link]

  • Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. (2014). PMC. [Link]

  • Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Semantic Scholar. [Link]

  • DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

  • Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors. (2018). Journal of Medicinal Chemistry. [Link]

  • Synthesis of N-Fmoc protected dipeptides 7–17. ResearchGate. [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024). MDPI. [Link]

  • peptide nmr. University of Zurich. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

  • A Review on Introduction, Importance and Applications of Peptidomimetics. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Peptidomimetics : A New Era in Drug Discovery. (2025). Journal of Pharmaceutical Research. [Link]

  • Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]

  • Methods for the synthesis of fmoc protected amines.
  • Method for synthesizing peptide containing n-substituted amino acid.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Conformational behavior of α,α‐dialkylated peptides. Semantic Scholar. [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website. [Link]

  • Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Structure determination of a 20 amino acid peptide by NMR. University of California, San Diego. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable compound. The synthesis, a modification of the classic Strecker reaction, involves a two-step process: the formation of the intermediate 2-(dimethylamino)-2-methylpropanenitrile, followed by its hydrolysis to the final product.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure a successful synthesis.

Synthesis Overview: A Two-Step Approach

The synthesis of 2-(Dimethylamino)-2-methylpropanoic acid is typically achieved in two key stages:

  • Step 1: Strecker-type Reaction: Acetone, dimethylamine, and a cyanide source (e.g., sodium cyanide or acetone cyanohydrin) react to form 2-(dimethylamino)-2-methylpropanenitrile.[4][5] This reaction is a variation of the Strecker synthesis, adapted for a ketone to produce an α,α-disubstituted α-aminonitrile.[1][2]

  • Step 2: Hydrolysis: The nitrile group of the intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[6][7]

This guide will address potential issues in both stages of this synthesis.

Visualizing the Synthetic Pathway

Synthesis_Pathway Acetone Acetone Intermediate 2-(Dimethylamino)-2-methylpropanenitrile Acetone->Intermediate Dimethylamine Dimethylamine Dimethylamine->Intermediate Cyanide Cyanide Source Cyanide->Intermediate Step 1: Strecker-type Reaction Acid 2-(Dimethylamino)-2-methylpropanoic acid Intermediate->Acid Step 2: Hydrolysis

Caption: Synthetic route for 2-(Dimethylamino)-2-methylpropanoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of 2-(Dimethylamino)-2-methylpropanenitrile (Intermediate)

Symptoms:

  • Low isolated yield of the aminonitrile intermediate after the first step.

  • Presence of significant amounts of unreacted acetone.

  • Formation of a major byproduct, acetone cyanohydrin.

Root Cause Analysis:

The formation of the aminonitrile is an equilibrium process that competes with the formation of acetone cyanohydrin.[8] Dimethylamine reacts with acetone to form an iminium ion, which is then attacked by the cyanide nucleophile. However, cyanide can also directly attack acetone to form acetone cyanohydrin.

Aminonitrile_vs_Cyanohydrin Acetone Acetone Iminium Iminium Ion Acetone->Iminium + Dimethylamine - H₂O Cyanohydrin Byproduct: Acetone Cyanohydrin Acetone->Cyanohydrin + CN⁻ Dimethylamine Dimethylamine Cyanide CN⁻ Aminonitrile Desired Product: 2-(Dimethylamino)-2-methylpropanenitrile Iminium->Aminonitrile + CN⁻

Caption: Competing reaction pathways in the first step.

Solutions:

Parameter Recommendation Rationale
Order of Addition Pre-form the iminium ion by mixing acetone and dimethylamine before adding the cyanide source.This minimizes the concentration of free acetone available to react with cyanide, thus favoring the desired reaction pathway.[8]
pH Control Maintain a slightly acidic to neutral pH (around 6-7) during the reaction.This facilitates the formation of the iminium ion, which is the electrophile for the cyanide attack.[2]
Temperature Conduct the reaction at a controlled, moderate temperature (e.g., 20-40°C).While ketones react more slowly than aldehydes in Strecker reactions, excessive heat can lead to side reactions.[9]
Cyanide Source Consider using acetone cyanohydrin as the cyanide source.This can simplify the reaction setup and may improve yields in some cases.[4][5]

Experimental Protocol: Optimized Formation of 2-(Dimethylamino)-2-methylpropanenitrile

  • In a well-ventilated fume hood, combine equimolar amounts of acetone and dimethylamine (as a solution in a suitable solvent like methanol or water) in a reaction vessel equipped with a stirrer and a thermometer.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Slowly add a solution of sodium cyanide in water to the reaction mixture while maintaining the temperature below 40°C.

  • Continue stirring for several hours or overnight, monitoring the reaction progress by GC or TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

Problem 2: Incomplete or Slow Hydrolysis of the Aminonitrile Intermediate

Symptoms:

  • The presence of a significant amount of the starting aminonitrile even after prolonged reaction times.

  • Isolation of the amide intermediate, 2-(dimethylamino)-2-methylpropanamide.

  • Low overall yield of the final carboxylic acid.

Root Cause Analysis:

The hydrolysis of the sterically hindered nitrile group in 2-(dimethylamino)-2-methylpropanenitrile can be challenging. The quaternary carbon atom adjacent to the nitrile group impedes the approach of water or hydroxide ions. The reaction proceeds through an amide intermediate, and under certain conditions, the reaction may stall at this stage.[10][11]

Solutions:

Hydrolysis Condition Advantages Disadvantages & Troubleshooting
Acidic Hydrolysis (e.g., refluxing with HCl or H₂SO₄)Directly yields the carboxylic acid.Can require harsh conditions (high temperatures, long reaction times). Potential for side reactions like decarboxylation at extreme temperatures.[12][13]
Basic Hydrolysis (e.g., refluxing with NaOH or KOH)Often proceeds more readily for sterically hindered nitriles.Initially forms the carboxylate salt, requiring a separate acidification step to obtain the final product.[14]

Experimental Protocol: Hydrolysis of 2-(Dimethylamino)-2-methylpropanenitrile

Acidic Conditions:

  • Add the crude 2-(dimethylamino)-2-methylpropanenitrile to a round-bottom flask containing a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a base (e.g., NaOH solution) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Basic Conditions:

  • Add the crude aminonitrile to a solution of 20-40% sodium hydroxide in water.

  • Heat the mixture to reflux for 6-12 hours. The reaction can be monitored for the cessation of ammonia evolution.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to the isoelectric point to precipitate the amino acid.

  • Collect the product by filtration, wash with cold water, and dry.

Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The isolated product is an oil or a sticky solid.

  • NMR or HPLC analysis shows the presence of impurities.

  • The final product has a low melting point or a broad melting range.

Root Cause Analysis:

Impurities can arise from unreacted starting materials, side products from either reaction step, or the amide intermediate from incomplete hydrolysis. The zwitterionic nature of the amino acid product can also make purification by standard techniques challenging.

Solutions:

Purification Method Application Notes
Recrystallization Primary method for purifying the solid product.A solvent system of water and a miscible organic solvent (e.g., isopropanol or ethanol) is often effective.
Ion-Exchange Chromatography For removing charged impurities or separating the product from neutral species.Can be highly effective but may be less practical for large-scale purifications.
Acid-Base Extraction To remove neutral or basic/acidic impurities.The amphoteric nature of the amino acid allows for its solubilization at both low and high pH, which can be exploited for purification.

Experimental Protocol: Purification of 2-(Dimethylamino)-2-methylpropanoic Acid by Recrystallization

  • Dissolve the crude product in a minimal amount of hot water.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Slowly add a miscible organic solvent like isopropanol or acetone until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of dimethylamine in the first step? Dimethylamine acts as the amine source in the Strecker-type reaction. It condenses with acetone to form an iminium ion, which is the key electrophilic intermediate that reacts with the cyanide ion.[1][2]

Q2: Can I use hydrogen cyanide (HCN) directly? While HCN is a classic reagent in the Strecker synthesis, it is highly toxic and volatile.[7] Using cyanide salts like NaCN or KCN, or acetone cyanohydrin, is generally safer and more practical in a laboratory setting.[4][5]

Q3: My hydrolysis reaction seems to have stopped at the amide stage. What should I do? If you have isolated the amide intermediate, you can subject it to more vigorous hydrolysis conditions. This may involve using a more concentrated acid or base, or increasing the reaction temperature and time.[10]

Q4: How can I confirm the purity of my final product? The purity of 2-(Dimethylamino)-2-methylpropanoic acid can be assessed using several analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.[15][16]

  • HPLC: To quantify the purity and detect any non-volatile impurities.[17]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q5: Are there any safety precautions I should be aware of? Yes, this synthesis involves hazardous materials.

  • Cyanides: Highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Strong Acids and Bases: Corrosive. Handle with care and appropriate PPE.

  • Dimethylamine: Flammable and corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

  • Taillade, J., & Commeyras, A. (1974). Le mécanisme de la synthèse des α-aminonitriles à partir des composés carbonylés et de l'ammoniac en solution aqueuse. Tetrahedron, 30(14), 2493-2501.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ACS Publications. (2021).
  • National Center for Biotechnology Information. (n.d.). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]

  • Leah4sci. (2016). Strecker Synthesis of Alpha Amino Acids. Retrieved from [Link]

  • ResearchGate. (2011). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Retrieved from [Link]

  • Macmillan Group. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • ACS Publications. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Retrieved from [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • ResearchGate. (2011). Asymmetric Strecker Reaction with Chiral Amines: A Catalyst-Free Protocol Using Acetone Cyanohydrin in Water. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • MDPI. (2020). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • Organic Chemistry Tutor. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Retrieved from [Link]

  • PubMed. (2000). Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of nitriles to amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PubMed. (2002). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2,2-dimethylolpropionic acid.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • MDPI. (2016). Chemical Profiling (HPLC-NMR & HPLC-MS), Isolation, and Identification of Bioactive Meroditerpenoids from the Southern Australian Marine Brown Alga Sargassum paradoxum. Retrieved from [Link]

  • ResearchGate. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in N,N-Dimethyl-Aib coupling reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with the peptide coupling of N,N-Dimethyl-α-aminoisobutyric acid (N,N-Dimethyl-Aib). As a sterically demanding, α,α-disubstituted, and N-methylated amino acid, N,N-Dimethyl-Aib represents an extreme case of steric hindrance, requiring specialized strategies to achieve successful peptide bond formation.

Frequently Asked Questions (FAQs)
Q1: Why is forming a peptide bond with N,N-Dimethyl-Aib so challenging?

The difficulty arises from extreme steric hindrance. The N,N-Dimethyl-Aib residue features two methyl groups on the α-carbon and two additional methyl groups on the amide nitrogen. This quaternary carbon and tertiary amine structure creates a crowded environment that severely obstructs the approach of an activated carboxylic acid to the nitrogen nucleophile, dramatically slowing down reaction kinetics.[1][2] Standard coupling conditions are often insufficient to overcome this energy barrier, leading to failed or incomplete reactions.

Q2: What are the immediate signs that my N,N-Dimethyl-Aib coupling has failed?

The most common indicator is a positive colorimetric test for unreacted free amines on the solid-phase support after the coupling step. However, traditional monitoring methods must be chosen carefully:

  • Kaiser Test (Ninhydrin Test): This test is unreliable for N,N-Dimethyl-Aib couplings as it detects primary amines and gives a weak or negative result for secondary amines, including the N-terminal amine of the growing peptide chain if the previous residue was N-methylated. It is completely ineffective for detecting the tertiary amine of an N,N-dimethylated residue.

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): A more reliable option for detecting unreacted primary amines if the preceding residue is not N-alkylated.

  • Bromophenol Blue Test: This test monitors the consumption of the free amine based on an acid-base reaction and can detect both primary and secondary amines, making it a more suitable qualitative check.[3]

For definitive confirmation, a small sample of the peptide-resin should be cleaved and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides lacking the N,N-Dimethyl-Aib residue) is a clear confirmation of incomplete coupling.[3]

Q3: Which coupling reagents should I consider as a starting point for N,N-Dimethyl-Aib?

For such a sterically demanding coupling, standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are generally inefficient.[4][5] You must use high-potency coupling reagents. The most effective classes are:

  • Aminium/Uronium Salts: Reagents like HATU and COMU are highly efficient due to the formation of reactive OAt or Oxyma active esters.[6][7][8]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also very effective, particularly for difficult couplings involving N-methylated amino acids.[4][7][9]

  • Acyl Fluorides: Generating the N,N-Dimethyl-Aib-Fluoride in situ using reagents like TFFH is an excellent strategy, as acyl fluorides are highly reactive and less prone to racemization.[7][10][11]

Troubleshooting and Optimization Guide

This section provides detailed solutions to specific problems encountered during N,N-Dimethyl-Aib coupling reactions.

Q4: My coupling failed using a standard potent reagent like HBTU. What is the most logical next step?

Core Issue: HBTU, while effective for many standard couplings, often lacks the reactivity required for extremely hindered systems like N,N-Dimethyl-Aib.[8][12] Its corresponding HOBt active ester is less reactive than the HOAt-based esters generated by reagents like HATU.[5]

Solution Pathway:

  • Switch to a Superior Coupling Reagent: Your first action should be to switch to a more powerful aminium or phosphonium salt. HATU is often the preferred choice due to its high reactivity and proven success with N-methylated and other hindered amino acids.[6][7][8]

  • Optimize Reagent Stoichiometry: For difficult couplings, using an excess of the amino acid and coupling reagent is often necessary. A common starting point is 3-5 equivalents of both the protected N,N-Dimethyl-Aib and the coupling reagent.

  • Ensure Proper Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[7] The base is crucial for the activation process.

The following diagram outlines a logical decision-making process when encountering a failed N,N-Dimethyl-Aib coupling.

G start Coupling Failed with Standard Reagent (e.g., HBTU) reagent Switch to High-Potency Reagent (HATU, COMU, PyAOP) start->reagent protocol Implement Optimized Protocol: - Double Couple - Increase Equivalents (3-5x) - Use DIPEA/NMM reagent->protocol monitor Monitor with Bromophenol Blue or Test Cleavage + LC-MS protocol->monitor success Coupling Successful monitor->success Negative Test failure Coupling Still Incomplete monitor->failure Positive Test advanced Proceed to Advanced Strategies: - Acyl Fluoride Chemistry - Microwave Synthesis failure->advanced

Caption: Decision tree for troubleshooting a failed coupling.

ReagentReagent TypeKey AdvantagesConsiderations
HATU Aminium SaltExtremely fast and efficient; generates highly reactive OAt esters. Widely successful for N-methylated and hindered residues.[6][7][8]Can cause guanidinylation of the free N-terminus as a side reaction, although this is less of a concern with highly hindered amines.
COMU Aminium SaltEfficacy comparable to HATU. By-products are more soluble, and it is considered safer (non-explosive) than HOBt/HOAt-based reagents.[6][7]A newer reagent, may be more expensive than older alternatives.
PyAOP Phosphonium SaltHighly effective for hindered couplings, including N-methyl amino acids.[4][9] Avoids the guanidinylation side reaction associated with HATU.By-products can sometimes be more difficult to remove.
TFFH Fluorinating AgentGenerates highly reactive acyl fluorides in situ. Excellent for sterically demanding couplings where other methods fail.[7][10]Requires careful handling; reaction must be monitored to ensure complete conversion to the acyl fluoride before adding the amine component.
Q5: I've switched to HATU and performed a double coupling, but my yield is still low. What other parameters can I adjust?

Core Issue: When even a potent reagent struggles, the problem lies in insufficient reaction kinetics or physical accessibility issues (peptide aggregation).

Solution Pathway:

  • Solvent Choice: Ensure you are using a high-quality, anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . These solvents are excellent at solvating the peptide chain and reagents.[13][14]

  • Elevated Temperature: Cautiously increasing the reaction temperature can significantly accelerate sluggish couplings. A temperature of 40-50°C can often drive the reaction to completion. However, be aware that higher temperatures can increase the risk of side reactions, including racemization of the activated amino acid.[15]

  • Microwave-Assisted Peptide Synthesis (MAPS): This is a powerful technique for overcoming steric hindrance. Microwave energy can dramatically accelerate reaction rates, driving difficult couplings to completion in minutes rather than hours, often with high efficiency and minimal side reactions.[1]

  • Resin Preparation: Swell the resin-bound peptide in DMF. Perform the standard N-terminal deprotection protocol to expose the free amine. Wash the resin thoroughly with DMF.

  • Reagent Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-N,N-Dimethyl-Aib-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Allow this solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated reagent solution to the resin.

  • Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer. Irradiate at a constant temperature of 75°C for 10-20 minutes.

  • Post-Coupling: After irradiation, wash the resin thoroughly with DMF.

  • Monitoring: Perform a Bromophenol Blue test to check for remaining free amines. If the test is positive, repeat the microwave coupling step (a "double couple").

G start Sluggish Coupling with Potent Reagent (e.g., HATU) check_solvent Verify Anhydrous DMF or NMP start->check_solvent temp Increase Temperature (e.g., 40-50°C) check_solvent->temp monitor1 Monitor Progress (LC-MS on test cleave) temp->monitor1 microwave Employ Microwave Synthesis (75°C, 10-20 min) monitor1->microwave Insufficient success Coupling Complete monitor1->success Sufficient monitor2 Monitor Progress microwave->monitor2 monitor2->success Sufficient fail Still Incomplete monitor2->fail Insufficient acyl Switch to Acyl Fluoride Method fail->acyl

Caption: Workflow for optimizing difficult coupling conditions.

Q6: Are there any non-standard methods for when even microwave-assisted HATU coupling is insufficient?

Core Issue: In the most extreme cases, the activation energy required is too high for even the most potent uronium salts. A different class of activated species is needed.

Solution Pathway: Acyl Fluoride Chemistry The conversion of the carboxylic acid to an acyl fluoride creates an extremely reactive electrophile that can overcome severe steric barriers.[10][11] This can be done by pre-forming the acyl fluoride or by generating it in situ.

The diagram below shows the conversion of a carboxylic acid to a highly reactive acyl fluoride using a fluorinating agent like TFFH.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH Carboxylic Acid AcylFluoride R-COF Acyl Fluoride (Highly Reactive) Acid->AcylFluoride + TFFH TFFH TFFH Fluorinating Agent Amine R'-NH-R'' Hindered Amine Amide R-CO-NR'R'' Peptide Bond AcylFluoride->Amide + Amine

Caption: Acyl fluoride activation and subsequent coupling.

  • Resin Preparation: Swell and deprotect the resin as described previously.

  • Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-N,N-Dimethyl-Aib-OH in anhydrous DCM or DMF. Add 3 equivalents of TFFH and 6 equivalents of DIPEA.

  • Reaction: Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the acyl fluoride.

  • Coupling: Add the activated acyl fluoride solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature, or gently warm to 40°C if needed.

  • Washing and Monitoring: Wash the resin thoroughly and monitor for completeness using the appropriate methods.

References
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Watsongroup. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Thieme. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. ResearchGate. [Link]

  • Efficient and directed peptide bond formation in the gas phase via ion/ion reactions. National Institutes of Health (NIH). [Link]

  • New Trends in Peptide Coupling Reagents. ResearchGate. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ResearchGate. [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

  • Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Aapptec Peptides. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • C–C Coupling in sterically demanding porphyrin environments. Beilstein Journals. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Request PDF on ResearchGate. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Dimethylamino)-2-methylpropanoic Acid

Welcome to the technical support center for 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-(Dimethylamino)-2-methylpropanoic acid?

This molecule, being an α,α-disubstituted tertiary amino acid, possesses both a basic dimethylamino group and an acidic carboxylic acid group. This zwitterionic nature dictates its solubility and behavior. The main challenges typically involve:

  • Removing neutral organic impurities: Starting materials or non-polar by-products from the synthesis may be difficult to separate.

  • Separating structurally similar impurities: Isomeric by-products or related amino acids can be challenging to remove.[1][2]

  • High water solubility: The compound's polarity can make extraction from aqueous solutions difficult and may complicate recrystallization from common organic solvents.

  • Product loss: Aggressive purification steps can lead to low recovery of the final product.

Q2: Which purification method is best for my sample?

The optimal method depends on the nature of the impurities, the scale of your experiment, and the required final purity.

Comparison of Primary Purification Methods

MethodPrimary Use CaseProsCons
Acid-Base Extraction Removing neutral or oppositely charged impurities.High capacity, cost-effective, good for initial cleanup.Not effective for separating similarly charged impurities (e.g., other amino acids).
Recrystallization Final polishing step to achieve high purity.Can yield highly pure crystalline material, scalable.Requires finding a suitable solvent system; can have lower yields.
Ion-Exchange Chromatography High-resolution separation from ionic/polar impurities.Excellent for separating compounds with different charge states (e.g., other amino acids).[3][4]Lower capacity, more time-consuming, requires specialized resins.

Use the following decision tree to guide your choice:

G start Start: Crude Product Purity Assessment q1 Major Impurities? start->q1 proc1 Acid-Base Extraction q1->proc1 Neutral q1->proc1 Mixed / Unknown proc2 Ion-Exchange Chromatography q1->proc2 Ionic / Polar neutral Neutral / Non-polar ionic Ionic / Polar unknown Mixed / Unknown q2 Purity Sufficient? proc1->q2 proc2->q2 proc3 Recrystallization end High-Purity Product proc3->end q2->proc3 No q2->end Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique that exploits the amphoteric nature of your amino acid to separate it from neutral impurities.[5][6] The core principle is to manipulate the pH of an aqueous solution to control whether the amino acid partitions into an aqueous or organic layer.

Workflow: Purification via Acid-Base Extraction

G cluster_0 Step 1: Basic Extraction cluster_1 Step 2: Acidic Wash (Optional) cluster_2 Step 3: Isolation a1 Dissolve crude product in organic solvent (e.g., Ethyl Acetate) a2 Extract with aqueous base (e.g., 1M NaOH) to pH > 11 a1->a2 a3 Separate Layers a2->a3 a4 Aqueous Layer: Contains deprotonated amino acid salt a3->a4 Collect a5 Organic Layer: Contains neutral impurities a3->a5 Discard b1 Wash aqueous layer with fresh organic solvent to remove residual neutral impurities a4->b1 b2 Separate and discard organic layer b1->b2 c1 Cool aqueous layer in ice bath b2->c1 c2 Acidify slowly with aq. acid (e.g., 1M HCl) to pH ~6-7 c1->c2 c3 Precipitate Forms (Zwitterion is least soluble at pI) c2->c3 c4 Filter, wash with cold water, and dry to get pure product c3->c4

Caption: Workflow for purification by acid-base extraction.

Troubleshooting Acid-Base Extraction

Q: An emulsion formed between the organic and aqueous layers and won't separate. What should I do?

  • Cause: High concentration of the amino acid salt acting as a surfactant, or vigorous shaking.

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling can help coalesce droplets.

  • Solution 2 (Brine): Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

  • Solution 3 (Filtration): For persistent emulsions, filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsified droplets.

Q: My product did not precipitate when I acidified the aqueous layer. Why?

  • Cause 1 (Incorrect pH): You may not have reached the isoelectric point (pI) where the zwitterion has minimum solubility. For many amino acids, this is near neutral pH.[7]

  • Solution: Check the pH with a calibrated meter or narrow-range pH paper. Continue to add acid (or base if you overshot) dropwise until you observe maximum precipitation.

  • Cause 2 (High Solubility): The compound may still be too soluble in water, even at its pI, especially if the volume is large.

  • Solution: Concentrate the aqueous solution under reduced pressure to about half its volume and then attempt the precipitation again, ensuring the solution is well-chilled.

Troubleshooting Guide 2: Recrystallization

Recrystallization is the gold standard for achieving high purity in solid compounds.[8] It relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[9]

Protocol: Screening for a Recrystallization Solvent

Since 2-(Dimethylamino)-2-methylpropanoic acid is highly polar, single organic solvents may not be effective. A binary "two-solvent" system is often required.[10]

  • Select Solvent Pairs: Choose a "soluble" solvent in which your compound is very soluble (e.g., methanol, ethanol, water) and a "miscible anti-solvent" in which it is poorly soluble (e.g., ethyl acetate, acetone, dichloromethane).

  • Small-Scale Test: Place ~20-30 mg of your compound in a small test tube.

  • Add Soluble Solvent: Add the "soluble" solvent dropwise while heating until the solid just dissolves. Use the absolute minimum amount.

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

  • Re-solubilize: Add one or two drops of the hot "soluble" solvent to make the solution clear again.

  • Cool Down: Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe: An ideal system will produce a high yield of fine, well-formed crystals.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

  • Cause: The solution became supersaturated at a temperature above the melting point of your solid. This is common with impure samples or when cooling occurs too rapidly.

  • Solution 1 (Re-heat and Dilute): Re-heat the solution until the oil dissolves completely. Add a small amount (5-10% more) of the "soluble" solvent. This lowers the saturation point, allowing crystallization to occur at a lower temperature.

  • Solution 2 (Slow Cooling): Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or a towel to prevent rapid heat loss. Do not place it directly in an ice bath from a high temperature.[10]

Q: The solution has cooled, but no crystals have formed. How can I induce crystallization?

  • Cause: The solution is not yet sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.

  • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.[9]

  • Solution 2 (Seed Crystal): If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a template for further crystal growth.[9]

  • Solution 3 (Concentrate): If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.

Troubleshooting Guide 3: Ion-Exchange Chromatography

For the highest purity, especially when separating from other ionic compounds, ion-exchange chromatography (IEX) is the method of choice.[3][11] This technique separates molecules based on their net charge at a given pH.

Principle of Operation for 2-(Dimethylamino)-2-methylpropanoic acid

Your compound has a tertiary amine (pKa ~9-10) and a carboxylic acid (pKa ~2-3).

  • At low pH (<2): The amine is protonated (-N(CH₃)₂H⁺) and the acid is neutral (-COOH). The net charge is positive .

  • At neutral pH (~3-9): The amine is protonated (-N(CH₃)₂H⁺) and the acid is deprotonated (-COO⁻). The net charge is neutral (zwitterion) .

  • At high pH (>10): The amine is neutral (-N(CH₃)₂) and the acid is deprotonated (-COO⁻). The net charge is negative .

Troubleshooting Ion-Exchange Chromatography

Q: Which type of resin should I use: cation or anion exchange?

  • Cation Exchange (e.g., Dowex-50): This resin has negative charges (e.g., -SO₃⁻) and binds positive ions. To bind your compound, you would load it onto the column at a low pH (<2). You can then elute it by increasing the pH or the salt concentration. This is effective for separating it from neutral or anionic impurities.

  • Anion Exchange (e.g., Dowex-1): This resin has positive charges (e.g., -NR₃⁺) and binds negative ions. To bind your compound, you would load it at a high pH (>10). You can elute by lowering the pH or increasing the salt concentration. This is effective for separating it from neutral or cationic impurities.

Q: My compound won't elute from the column, or it elutes with very poor resolution.

  • Cause (Incorrect Elution Conditions): The pH gradient or salt gradient may not be sufficient to displace your compound from the resin.

  • Solution: Ensure your elution buffer has a pH that will neutralize the charge of your bound compound. For cation exchange, use a buffer with a pH > pI. For anion exchange, use a buffer with a pH < pI. A gradient elution (gradually changing pH or salt concentration) will almost always give better resolution than a simple isocratic (single buffer) elution.[3]

  • Cause (Column Overload): You may have loaded too much sample onto the column, exceeding its binding capacity.

  • Solution: Reduce the amount of crude material loaded. Consult the resin manufacturer's specifications for the binding capacity (typically in meq/mL).

References

  • Amino Acid Purification - Column Chromatography. (n.d.). Biopharmaceutical Technology Center Institute.
  • Separation and Refining of Amino acids. (n.d.). Diaion.
  • Method considerations for the analysis of amino acids. (n.d.). AltaBioscience.
  • Separation and Purification of Amino Acids. (2020). ResearchGate.
  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020). Frontiers in Environmental Science.
  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (1987). Google Patents.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder.
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
  • Recrystallization. (2020). YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012). Google Patents.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2017). Molecules.

Sources

Optimization

Resolving solubility issues with 2-(Dimethylamino)-2-methylpropanoic acid

Topic: Resolving solubility issues with 2-(Dimethylamino)-2-methylpropanoic acid Content type: Technical Support Center Guide Product ID: N-Me2-Aib-OH | CAS: 29881-96-3 (Generic) / 220022-94-6 (HCl salt) Classification:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues with 2-(Dimethylamino)-2-methylpropanoic acid Content type: Technical Support Center Guide

Product ID: N-Me2-Aib-OH | CAS: 29881-96-3 (Generic) / 220022-94-6 (HCl salt) Classification: Sterically Hindered


-Dialkyl Amino Acid

Executive Summary: The "Zwitterion Trap"

2-(Dimethylamino)-2-methylpropanoic acid (N,N-Dimethyl-Aib) presents a unique dual-challenge in experimental workflows: extreme steric hindrance combined with strong zwitterionic lattice energy .

Researchers often mistake its insolubility in organic solvents (DCM, DMF) for poor quality or moisture contamination. In reality, the compound exists as a stable zwitterion at neutral pH, where the high charge density of the internal salt prevents solvation in non-polar media. Furthermore, the gem-dimethyl groups on the


-carbon and the N-methyl groups create a hydrophobic shield that paradoxically lowers water solubility compared to simple amino acids while simultaneously blocking organic solvation of the ionic core.

This guide provides protocols to break the zwitterionic lattice, enabling solubility in organic synthesis (peptide coupling) and aqueous purification.

Solubility Profile & Solvent Compatibility

Data based on thermodynamic stability of the zwitterionic vs. ionic forms at 25°C.

Solvent SystemSolubility StatusPredominant SpeciesApplication Notes
Water (pH 6-7) SolubleZwitterion (

)
Good for stock solutions; poor for synthesis.[1]
DCM / Chloroform Insoluble Zwitterion (Aggregated)DO NOT USE without modification (see Protocol A).
DMF / NMP Sparingly SolubleZwitterionRequires heat or acid/base additives to dissolve fully.
Methanol / Ethanol Moderately SolubleSolvated ZwitterionUseful for crystallization but may interfere with coupling.
Acidic Water (pH < 2) Highly SolubleCation (

)
Stable form for storage (HCl salt).
Basic Water (pH > 10) SolubleAnion (

)
Prone to racemization (low risk for Aib) or decomposition.

Troubleshooting Guides (Q&A)

Issue 1: "The compound sits as a white suspension in DCM/DMF and won't dissolve for coupling."

Diagnosis: You are using the free acid (zwitterion) form. The electrostatic attraction between the carboxylate and ammonium groups is stronger than the solvation energy provided by DCM or DMF. The Fix: You must convert the zwitterion into a single-charged species or "mask" the charge in situ.

  • Method A (In-Situ): Do not expect a clear solution immediately. Add your coupling reagents (e.g., HATU) and the base (DIEA) to the suspension. The base will deprotonate the carboxylic acid, and the activation agent will react with the carboxylate, driving the solid into solution as the reaction proceeds.

  • Method B (Pre-Solubilization): Add 1.0 equivalent of HCl (4M in Dioxane) to the DMF suspension. This converts the zwitterion to the soluble Hydrochloride salt. Then, use an extra equivalent of base (DIEA) during the coupling step to neutralize the HCl.

Issue 2: "I am seeing low coupling efficiency even when dissolved."

Diagnosis: This is likely a steric issue, not just solubility. N,N-Dimethyl-Aib has a quaternary carbon (


-methyls) and a tertiary amine. The nucleophilic attack is severely hindered.
The Fix: 
  • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF; it swells the resin better and solubilizes hydrophobic residues.

  • Activation: Use stronger coupling reagents like HATU or PyAOP with HOAt . Standard HBTU/HOBt is often insufficient.

  • Temperature: Perform the coupling at 50°C - 60°C (microwave or conventional heating). The thermal energy is required to overcome the steric barrier.

Issue 3: "The compound precipitates during aqueous workup."

Diagnosis: You likely reached the Isoelectric Point (pI) , which is approximately pH 6.0–6.5 for this compound. At the pI, the net charge is zero, and water solubility is at its minimum, while organic solubility is still too low for extraction. The Fix:

  • To keep in water: Adjust pH to < 2 (add HCl) or > 10 (add NaOH).

  • To extract into organic: This compound is difficult to extract into standard organics (EtOAc) even at pI due to its high polarity.

    • Recommendation: Do not rely on liquid-liquid extraction. Remove solvents via lyophilization (if using water/acetonitrile) or purify directly via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Visualizing the Solubility Landscape

The following diagram illustrates the critical decision pathways for handling N,N-Dimethyl-Aib based on the solvent system and pH environment.

SolubilityLogic Start Start: N,N-Dimethyl-Aib Solid SolventCheck Select Solvent System Start->SolventCheck Organic Organic (DCM/DMF) SolventCheck->Organic Synthesis Aqueous Aqueous / Buffer SolventCheck->Aqueous Purification Zwitterion Zwitterion Suspension (Insoluble) Organic->Zwitterion AddAcid Add 1.0 eq HCl (e.g., 4M in Dioxane) Zwitterion->AddAcid Protocol A InSitu Add HATU + DIEA (In-Situ Activation) Zwitterion->InSitu Protocol B SolubleSalt Soluble HCl Salt (Ready for Coupling) AddAcid->SolubleSalt ReactionSol Reaction Solution (Dissolves over time) InSitu->ReactionSol pHCheck Check pH Aqueous->pHCheck Acidic pH < 2 (Cationic) pHCheck->Acidic Add HCl/TFA Basic pH > 10 (Anionic) pHCheck->Basic Add NaOH Neutral pH ~6 (pI) (Zwitterionic) pHCheck->Neutral Precip Risk of Precipitation or Aggregation Neutral->Precip

Caption: Decision tree for solubilizing N,N-Dimethyl-Aib based on solvent polarity and pH manipulation.

Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt (For Organic Solubility)

Use this when you need a clear stock solution in DMF or DCM.

  • Weigh: Measure the required amount of N,N-Dimethyl-Aib zwitterion.

  • Suspend: Add minimal dry Methanol (MeOH) to create a slurry. It may not dissolve fully yet.[2][3]

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane .

    • Observation: The mixture should clarify as the zwitterion converts to the cationic hydrochloride salt.

  • Evaporate: Remove the volatiles under reduced pressure (Rotavap) to yield a white/off-white hygroscopic solid.

  • Re-dissolve: This solid is now soluble in DMF, NMP, and moderately soluble in DCM.

  • Storage: Store in a desiccator. The salt form is hygroscopic.

Protocol B: High-Efficiency Coupling (Solid Phase)

Optimized for sterically hindered amino acids.

  • Resin Prep: Swell resin in NMP (preferred over DMF) for 20 mins.

  • Activation Cocktail:

    • Amino Acid: 4.0 equivalents

    • HATU : 3.9 equivalents (Avoid excess to prevent capping)

    • HOAt : 4.0 equivalents (Crucial additive for steric hindrance)

    • DIEA (Diisopropylethylamine) : 8.0 equivalents

  • Procedure:

    • Dissolve Amino Acid and HATU/HOAt in NMP.

    • Add DIEA immediately before adding to the resin.

    • Heat: Shake at 60°C for 2 hours.

    • Double Coupling: Recommended.[4] Repeat the step with fresh reagents.

References & Grounding

  • PubChem. 2-(Dimethylamino)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids. (Mechanistic explanation of pI and zwitterions). Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Minimizing Racemization During Coupling of Sterically Hindered Amino Acids like N,N-dimethyl-Aib

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions regarding the challenge of minimizing racemization when incorporating sterically hindered amino acids, specifically focusing on N,N-dimethylaminoisobutyric acid (N,N-dimethyl-Aib).

Introduction: The Steric Challenge of N,N-dimethyl-Aib

N,N-dimethyl-Aib is an α,α-disubstituted amino acid that imparts unique conformational constraints on peptides, making it a valuable tool in drug design. However, its significant steric bulk around both the α-carbon and the amine nitrogen presents a considerable challenge during peptide synthesis.[1] Overcoming this steric hindrance often requires highly reactive coupling reagents or forcing conditions (e.g., elevated temperatures), which can unfortunately compromise the chiral integrity of the adjacent amino acid residue, leading to racemization.

It is critical to clarify that N,N-dimethyl-Aib, being achiral, cannot itself racemize. The primary concern is the epimerization of the C-terminal chiral amino acid of the growing peptide chain when activating its carboxyl group to couple the incoming N,N-dimethyl-Aib, or the racemization of a protected chiral amino acid that is being activated for coupling onto an N-terminal N,N-dimethyl-Aib residue. This guide will address the chemical principles and practical solutions to maintain stereochemical purity during these difficult coupling steps.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is racemization a concern when using an achiral amino acid like N,N-dimethyl-Aib?

While N,N-dimethyl-Aib lacks a chiral center, its incorporation into a peptide sequence requires forcing conditions to overcome its steric bulk.[2][3] These conditions, such as the use of highly reactive coupling reagents, excess base, or elevated temperatures, create an environment that promotes the racemization of the neighboring chiral amino acid being activated for the coupling reaction. The problem isn't with the Aib derivative itself, but with the collateral damage to the stereochemical integrity of the chiral components in the reaction mixture.

Q2: What are the primary chemical mechanisms of racemization during peptide coupling?

Racemization during the activation of an Nα-protected amino acid proceeds primarily through two pathways.[4][5]

  • Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid. This forms a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. This pathway is highly influenced by the strength and steric nature of the base used.[5][6]

  • Oxazolone Formation: The activated carboxyl group can undergo an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by even weak bases, leading to a delocalized, achiral intermediate. This is a very common pathway for racemization, especially with carbodiimide reagents.[4][7]

Racemization Mechanisms cluster_0 Direct Enolization Pathway cluster_1 Oxazolone Pathway A Activated L-Amino Acid B Planar Enolate (Achiral) A->B Base (e.g., DIPEA) -H⁺ C D-Amino Acid Product B->C +H⁺ D L-Amino Acid Product B->D +H⁺ E Activated L-Amino Acid F 5(4H)-Oxazolone E->F Intramolecular Cyclization G Achiral Intermediate F->G Base -H⁺ H Racemized Product G->H Hydrolysis or Aminolysis

Caption: Primary mechanisms of racemization during amino acid activation.
Q3: Which coupling reagents are best for sterically hindered amino acids like N,N-dimethyl-Aib?

For challenging couplings involving sterically hindered residues, high-reactivity onium salt-based reagents are generally preferred over standard carbodiimides.

  • Aminium/Uronium Reagents: HATU, HCTU, and COMU are highly efficient.[8][9] HATU is often considered the gold standard due to its high reactivity and ability to suppress racemization, which is attributed to the formation of a HOAt active ester.[10][11] COMU is a modern, Oxyma-based alternative that boasts high reactivity, improved safety (non-explosive), and excellent solubility of its byproducts.[12][13]

  • Phosphonium Reagents: PyAOP and PyBOP are also very effective for hindered couplings.[11][14] They are particularly useful in situations where the guanidinylation side reaction of aminium salts is a concern (e.g., cyclization).[7][14]

  • Specialty Reagents: For extremely difficult couplings, generating amino acid fluorides in situ with reagents like TFFH can be a powerful strategy.[7]

Q4: What is the role of additives like OxymaPure, HOAt, and HOBt?

Additives are crucial for minimizing racemization, particularly when using carbodiimide coupling reagents like DIC or EDC.[6][15] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate, which is very prone to racemization. Additives react with this intermediate to form an active ester (e.g., an Oxyma-ester or OAt-ester). These active esters are still reactive enough to form the peptide bond but are significantly more stable and less susceptible to racemization.[12][16]

  • OxymaPure and HOAt: These are the most effective modern additives. HOAt's superiority over the classic HOBt is partly due to the anchimeric assistance provided by its pyridine nitrogen.[10][11] OxymaPure is a non-explosive and highly effective alternative that has gained widespread use.[7][12]

  • HOBt: While historically significant, its use is declining due to its explosive nature in anhydrous form.[7][16]

Q5: How does the choice of base affect racemization?

The base plays a dual role: it deprotonates the ammonium salt of the incoming amino component and facilitates the reaction. However, it is also the primary culprit in proton abstraction from the α-carbon, which initiates racemization.[4][5]

  • Strong, Sterically Unhindered Bases: These are most likely to cause racemization.

  • Diisopropylethylamine (DIPEA/DIEA): Commonly used, but its basicity can contribute significantly to racemization.[7][10]

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, often resulting in substantially lower epimerization.[4][10]

  • 2,4,6-Collidine: A sterically hindered and weak base that is highly effective at minimizing racemization, as its bulkiness disfavors abstraction of the α-proton.[4][6]

Part 2: Troubleshooting Guide

This section addresses common experimental failures and provides a logical workflow for resolving them.

Troubleshooting Workflow start High Racemization or Low Yield Detected q1 What is the primary issue? start->q1 racemization_path High Racemization q1->racemization_path Racemization low_yield_path Incomplete Coupling q1->low_yield_path Low Yield r1 Step 1: Evaluate Base Is it DIPEA? racemization_path->r1 ly1 Step 1: Evaluate Reagent Is it potent enough for hindered coupling? low_yield_path->ly1 r1_yes Action: Switch to NMM or 2,4,6-Collidine. Use minimum equivalents. r1->r1_yes Yes r2 Step 2: Check Temp. Is it > 0°C? r1->r2 No r1_yes->r2 r2_yes Action: Perform coupling at 0°C. Minimize pre-activation time. r2->r2_yes Yes r3 Step 3: Review Reagent Using DIC alone? r2->r3 No r2_yes->r3 r3_yes Action: Add OxymaPure or HOAt. Consider switching to COMU or HATU. r3->r3_yes Yes ly1_no Action: Switch to HATU, HCTU, or COMU. Consider PyAOP. ly1->ly1_no No ly2 Step 2: Extend Reaction Time Or use Double Coupling? ly1->ly2 Yes ly1_no->ly2 ly2_yes Action: Perform a second coupling with fresh reagents. ly2->ly2_yes Yes ly3 Step 3: Consider Advanced Methods ly2->ly3 No ly2_yes->ly3 ly3_yes Action: Use Microwave-Assisted SPPS to drive reaction to completion. ly3->ly3_yes Yes

Caption: Workflow for troubleshooting issues in hindered couplings.
Scenario 1: High Levels of Epimerization Detected After Coupling

You have successfully coupled a protected chiral amino acid onto a resin-bound peptide with an N-terminal N,N-dimethyl-Aib, but chiral HPLC analysis reveals >5% of the undesired diastereomer.

  • Step 1: Evaluate Your Coupling Reagent and Additive Combination. If you are using a carbodiimide (e.g., DIC) without an additive, this is the most likely source of racemization.[6][15] The O-acylisourea intermediate is highly unstable.

    • Solution: Always use carbodiimides with an equimolar amount of a racemization-suppressing additive. OxymaPure or HOAt are strongly recommended over HOBt. For a more robust solution, switch entirely to an onium salt reagent that incorporates one of these additives in its structure, such as COMU (Oxyma-based) or HATU (HOAt-based).[12][13]

  • Step 2: Optimize Base Selection and Stoichiometry. The use of excess DIPEA is a common cause of racemization.[10]

    • Solution: Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[10] If racemization persists, 2,4,6-collidine is an excellent, albeit more expensive, alternative.[4] Crucially, use the minimum amount of base necessary for the reaction, typically 1.5-2.0 equivalents relative to the amino acid.

  • Step 3: Control Reaction Temperature and Time. Higher temperatures directly accelerate the rate of proton abstraction and racemization.[6]

    • Solution: Perform the coupling reaction at 0°C. Cool all component solutions (amino acid, coupling reagent, base) in an ice bath before mixing and addition to the resin. Also, minimize pre-activation time; activate the amino acid for only 1-5 minutes before adding it to the resin.

Data Summary: Impact of Reagents and Base on Racemization

The following tables summarize the relative performance of different reagents and bases in controlling racemization, based on literature data.

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent Class Specific Reagent Relative Reactivity Racemization Potential Key Considerations
Carbodiimide DIC + OxymaPure High Low-Medium Cost-effective; requires additive for safety.[6][7]
Phosphonium PyBOP High Medium Safer alternative to BOP; byproduct can be hard to remove.[8][11]
Phosphonium DEPBT Medium Very Low Excellent for racemization-prone residues but can be slower.[7][17]
Aminium HBTU Very High Medium Efficient, but HATU is superior for racemization suppression.[8][10]
Aminium HATU Very High Low Excellent reactivity with low racemization due to HOAt moiety.[9][10]

| Aminium | COMU | Very High | Low | Excellent reactivity, non-explosive, soluble byproducts.[12][13] |

Table 2: Qualitative Influence of Base on Racemization Levels

Base pKa (Conjugate Acid) Steric Hindrance Typical Racemization Reference
DIPEA (DIEA) ~10.7 High High [7][10]
NMM ~7.4 Low Medium [4][10]

| 2,4,6-Collidine | ~7.4 | Very High | Low |[4][6] |

Part 3: Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of Fmoc-L-Phe-OH to H-(N,N-dimethyl-Aib)-Resin

This protocol utilizes COMU, a modern coupling reagent known for high efficiency and low racemization, in conjunction with a mild base.

Materials:

  • Fmoc-L-Phe-OH (3 equivalents)

  • COMU (3 equivalents)

  • N-Methylmorpholine (NMM) (4.5 equivalents)

  • Resin-bound peptide with free N-terminal N,N-dimethyl-Aib (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the previous residue was Fmoc-protected, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5x) and DCM (3x).

  • Activation Solution Preparation (perform at 0°C):

    • In a separate vessel, dissolve Fmoc-L-Phe-OH in a minimal volume of DMF.

    • Add the COMU solution (pre-dissolved in DMF).

    • Allow the mixture to pre-activate for 1-2 minutes at 0°C.

    • Add the NMM to the activation mixture. The solution may change color.

  • Coupling Reaction:

    • Immediately add the complete activation mixture to the washed, deprotected resin.

    • Agitate the reaction vessel at 0°C for 15 minutes, then allow it to warm to room temperature and continue agitating for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor reaction completion. For hindered couplings, a negative or faint blue result is acceptable.

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Dry the resin under vacuum.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol allows for the precise measurement of diastereomer formation.

Procedure:

  • Synthesis of Model Peptide: Synthesize a model dipeptide (e.g., Ac-L-Phe-L-Ala-NH₂) using your standard coupling conditions and a second dipeptide (e.g., Ac-L-Phe-(N,N-dimethyl-Aib)-NH₂) using the conditions you wish to test.

  • Synthesis of Racemic Standard: To create a standard for comparison, synthesize the same dipeptide but use a 50:50 mixture of Fmoc-L-Phe-OH and Fmoc-D-Phe-OH in the coupling step. This will produce a mixture of Ac-L-Phe-(N,N-dimethyl-Aib)-NH₂ and Ac-D-Phe-(N,N-dimethyl-Aib)-NH₂.

  • Cleavage and Deprotection: Cleave the peptides from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate with cold ether, centrifuge, and dry the crude peptide.

  • Chiral HPLC Analysis:

    • Dissolve the crude peptides in a suitable solvent (e.g., acetonitrile/water).

    • Inject the racemic standard onto a chiral HPLC column (e.g., Chiralpak) to establish the retention times for both diastereomers.

    • Inject the test sample and integrate the peak areas for the desired (L-L/L) and undesired (D-L/D) diastereomers.

    • Calculation: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.

References

  • Jones, J. H. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 18(9), 10799-10811. Retrieved from [Link]

  • Galdeano, C., et al. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 24(15), 2749. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Mondal, S., & Ghorai, P. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(19), 2911-2917. Retrieved from [Link]

  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8130-8145. Retrieved from [Link]

  • Salih, E. Y., & Taha, M. I. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wang, P., et al. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(22), 7667-7673. Retrieved from [Link]

  • Katritzky, A. R., et al. (1996). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 61(15), 5178-5184. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2006). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Journal of the Mexican Chemical Society, 50(3), 128-130. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Dimethylamino Acid Derivatives

Welcome to the technical support center for the analysis of dimethylamino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of dimethylamino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during HPLC separation of these compounds. Here, we move beyond simple checklists to provide in-depth, cause-and-effect troubleshooting, grounded in established chromatographic principles.

Section 1: Pre-Analysis & Derivatization Considerations

Before delving into chromatographic troubleshooting, it's crucial to address the derivatization step, as it is a frequent source of variability.

FAQ 1: My derivatization reaction seems incomplete or inconsistent. What are the likely causes?

Inconsistent derivatization is a primary contributor to poor reproducibility. The reaction environment is critical.

  • pH Control is Paramount: The derivatization reaction for many agents is highly pH-dependent. For instance, reagents like o-phthalaldehyde (OPA) require a basic environment to react efficiently with primary amines.[1] Conversely, the stability of the resulting derivative can also be pH-sensitive. It is essential to use a buffer to maintain the optimal pH throughout the reaction.[1][2]

  • Reagent Stability and Excess: Derivatizing agents can degrade over time, especially when exposed to light or moisture. Always use fresh reagents. Furthermore, an insufficient excess of the derivatizing agent can lead to incomplete reactions, while a large excess might interfere with the chromatography.[3]

  • Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.[1]

Protocol 1: Optimizing the Derivatization Reaction
  • pH Screening: Prepare a series of small-scale reactions at different pH values (e.g., in 0.5 pH unit increments) around the recommended pH for your derivatizing agent. Analyze the results to determine the optimal pH for your specific amino acid derivatives.

  • Reagent Titration: Systematically vary the molar ratio of the derivatizing agent to the analyte to find the lowest concentration that provides a complete reaction without causing significant interference.

  • Time and Temperature Study: Investigate the effect of reaction time and temperature. Some derivatizations are rapid at room temperature, while others may require heating to proceed to completion.[4]

Section 2: Chromatographic Troubleshooting

This section addresses common issues observed during the HPLC run itself.

Issue 1: Peak Tailing

Peak tailing is one of the most frequent problems, especially with basic compounds like dimethylamino acid derivatives. It manifests as an asymmetrical peak with a "tail" extending from the peak maximum.[5]

FAQ 2: Why are my dimethylamino acid derivative peaks tailing?

The primary cause of peak tailing for these basic compounds is secondary interactions with the stationary phase.[5]

  • Residual Silanol Interactions: Most reversed-phase columns are silica-based. Even with end-capping, residual silanol groups on the silica surface can be acidic and interact ionically with the basic dimethylamino group, causing some molecules to be retained longer and resulting in tailing.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8][9]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using mobile phases with a high pH, exposing more active silanol groups.[6][10]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Degradation? start->cause3 solution1a Add Mobile Phase Modifier (e.g., 0.1% Formic Acid, TEA) cause1->solution1a Yes solution1b Lower Mobile Phase pH cause1->solution1b Yes solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 Yes solution3 Use a Guard Column or Replace Column cause3->solution3 Yes

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols for Mitigating Peak Tailing
  • Protocol 2: Mobile Phase Modification

    • Acid Addition: Add a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[10] This will protonate the silanol groups, reducing their interaction with the basic analytes.

    • Competing Base: Introduce a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analytes.[10]

  • Protocol 3: Assessing Column Overload

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If tailing decreases with dilution, column overload is a likely contributor.

Issue 2: Retention Time Drift

Inconsistent retention times can make peak identification and quantification unreliable.[11]

FAQ 3: What causes my retention times to shift during a sequence of runs?

Retention time drift can be caused by a variety of factors, often related to the mobile phase or the column's condition.[10][12]

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in reversed-phase chromatography.[13] This can be due to inaccurate mixing or the evaporation of the more volatile organic component over time.[12]

  • Column Equilibration: Insufficient equilibration time when changing mobile phases can cause retention times to drift as the column slowly adjusts to the new conditions.[10]

  • Temperature Fluctuations: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning. A lack of temperature control can lead to retention time instability.[10][11]

  • pH Instability: For ionizable compounds like dimethylamino acid derivatives, a change in mobile phase pH of as little as 0.1 units can cause a significant shift in retention.[13] It is crucial to use a buffer within its effective buffering range.[2]

Data Summary: Impact of Mobile Phase Composition on Retention
Parameter ChangeExpected Impact on Retention Time of Dimethylamino Acid Derivatives
Increase in Organic Solvent %Decrease
Decrease in Mobile Phase pHGenerally an increase due to protonation of the dimethylamino group
Increase in TemperatureDecrease
Inconsistent Buffer ConcentrationUnpredictable shifts
Protocol 4: Ensuring Mobile Phase Consistency
  • Pre-mixing: Whenever possible, pre-mix the mobile phase components offline to ensure homogeneity.

  • Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump and detector.[10]

  • Temperature Control: Use a column oven to maintain a constant temperature.[10]

  • Buffer Preparation: Ensure the buffer is prepared accurately and that the mobile phase pH is stable over time. Use a buffer with a pKa close to the desired pH.[14]

Issue 3: Poor Resolution

Achieving baseline separation of all dimethylamino acid derivatives in a complex mixture can be challenging.

FAQ 4: How can I improve the separation between closely eluting peaks?

Improving resolution often involves optimizing the selectivity of your method.

  • Mobile Phase Optimization: Adjusting the mobile phase is often the most effective way to alter selectivity.[15]

    • Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can change the elution order.

    • Gradient Slope: In gradient elution, a shallower gradient can increase the separation between closely eluting peaks.[16]

  • Stationary Phase Selection: The choice of stationary phase has a significant impact on selectivity. For amino acid derivatives, C18 columns are common, but other phases like phenyl-hexyl or embedded polar group phases can offer different selectivities.

  • Temperature: Changing the column temperature can also affect selectivity, as it can alter the relative retention of different analytes.

Logical Relationship Diagram for Optimizing Resolution

start Poor Resolution param1 Optimize Mobile Phase start->param1 param2 Change Stationary Phase start->param2 param3 Adjust Temperature start->param3 action1a Modify Gradient Slope param1->action1a action1b Change Organic Solvent param1->action1b action1c Adjust pH param1->action1c action2 Screen Different Column Chemistries (e.g., C18, Phenyl, Embedded Polar) param2->action2 action3 Systematically Vary Temperature (e.g., 25°C, 30°C, 35°C) param3->action3

Caption: Strategies for improving peak resolution.

Section 3: System Maintenance and Best Practices

Proactive maintenance is key to preventing many common HPLC problems.

  • Use Guard Columns: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample and mobile phase.[13]

  • Sample Filtration: Always filter your samples before injection to remove particulate matter that could block the column frit.

  • Proper Column Storage: When not in use, store your column in an appropriate solvent (usually a high percentage of organic solvent) to prevent phase collapse and microbial growth.

  • Keep a Logbook: Maintain a detailed logbook for each column, recording the number of injections, mobile phases used, and any observed issues. This can help in diagnosing problems as they develop.[2]

References
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022-06-30). Available at: [Link]

  • Analysis of amino acids by high performance liquid chromatography. Available at: [Link]

  • Is Derivatization Necessary for Amino Acid Analysis Using High Performance Liquid Chromatography | MtoZ Biolabs. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Novel stationary phases for use in high-performance liquid chromatography - European Patent Office - EP 1596193 B1 - EPO. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012-07-01). Available at: [Link]

  • Issue with amino acid analysis - Chromatography Forum. (2009-07-25). Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025-06-06). Available at: [Link]

  • [Fast optimization of stepwise gradient conditions for ternary mobile phase in reversed-phase high performance liquid chromatography] - PubMed. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025-10-21). Available at: [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. Available at: [Link]

  • The LCGC Blog: Retention Shifts in HPLC. (2013-06-03). Available at: [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?. (2015-05-20). Available at: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026-01-21). Available at: [Link]

  • Analysis of Amino Acids by HPLC - Agilent. (2010-06-24). Available at: [Link]

  • For HPLC, what different mobile phases are best to start with for methods development?. (2018-10-17). Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC. (2024-11-23). Available at: [Link]

  • Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Available at: [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods | LCGC International. (2023-04-01). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Dimethylamino)-2-methylpropanoic Acid

Welcome to the technical support center for the purification of 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Dimethylamino)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted reagents from the crude product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the purification of 2-(Dimethylamino)-2-methylpropanoic acid.

Issue 1: My final product is an oil and will not crystallize.

  • Underlying Cause: The presence of impurities, such as unreacted starting materials or byproducts, can significantly depress the melting point and inhibit crystallization. Residual solvent can also contribute to this issue. 2-(Dimethylamino)-2-methylpropanoic acid is a zwitterionic compound, and its crystallization can be sensitive to the pH of the solution.

  • Troubleshooting Protocol:

    • Verify pH: Dissolve a small sample of the oil in water and check the pH. The isoelectric point (pI) of amino acids is where they exist as neutral zwitterions with minimum solubility. Adjust the pH of your bulk solution to the isoelectric point of 2-(Dimethylamino)-2-methylpropanoic acid to induce precipitation. This can be done by the careful addition of a dilute acid or base.

    • Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed under reduced pressure. Heating the sample gently on a rotary evaporator can aid in the removal of residual volatile impurities.

    • Liquid-Liquid Extraction: If the product is an oil, a liquid-liquid extraction can be an effective purification step. Dissolve the crude oil in a suitable organic solvent like dichloromethane.[1] Wash the organic layer with brine to remove water-soluble impurities. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities.

    • Induce Crystallization: If the oil is of reasonable purity, crystallization can be induced by scratching the inside of the flask with a glass rod at the solvent-air interface.[2] Adding a seed crystal of pure 2-(Dimethylamino)-2-methylpropanoic acid can also initiate crystallization.[2]

    • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., methanol or ethanol). Then, slowly add an anti-solvent in which the product is poorly soluble (e.g., diethyl ether or hexane) until the solution becomes cloudy.[3][4] Warm the mixture until it becomes clear again, and then allow it to cool slowly.[3]

Issue 2: NMR analysis of my product shows the presence of starting materials.

  • Underlying Cause: Incomplete reaction or inefficient purification can lead to the presence of unreacted starting materials in the final product. The common synthesis of 2-(Dimethylamino)-2-methylpropanoic acid may involve starting materials like 2-methylpropanoic acid.[5]

  • Troubleshooting Protocol:

    • Reaction Optimization: Re-evaluate the reaction conditions. Ensure that the stoichiometry of the reagents, reaction time, and temperature are optimized for complete conversion.

    • Acid-Base Extraction: The acidic nature of the carboxylic acid group and the basic nature of the tertiary amine in 2-(Dimethylamino)-2-methylpropanoic acid allow for selective extraction.

      • To remove unreacted acidic starting materials (like 2-methylpropanoic acid): Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute basic solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and move to the aqueous layer, while the zwitterionic product remains in the organic layer.

      • To remove unreacted basic starting materials: Wash the organic solution of your crude product with a dilute acidic solution (e.g., 1M HCl). The basic starting material will be protonated and extracted into the aqueous layer.

    • Chromatography: If extraction methods are insufficient, column chromatography can be employed for separation.[6][7] Given the polar nature of the product, a polar stationary phase like silica gel can be used with a suitable mobile phase, often a mixture of a polar solvent (like methanol) and a less polar solvent (like dichloromethane).[7]

    • Recrystallization: A carefully chosen recrystallization solvent can selectively dissolve the desired product at high temperatures while leaving impurities behind or keeping them in solution upon cooling.[2][8]

Issue 3: My yield is significantly lower than expected after purification.

  • Underlying Cause: Product loss can occur at various stages of purification, including multiple extraction steps, transfers of material, and during recrystallization if the product has some solubility in the cold solvent.

  • Troubleshooting Protocol:

    • Minimize Transfers: Plan your purification workflow to minimize the number of times the product is transferred between flasks.

    • Optimize Recrystallization:

      • Solvent Selection: Ensure you are using the optimal solvent for recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.[9]

      • Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][9] Using an excess of solvent will result in a lower recovery of the purified product.

      • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3] Rapid cooling can lead to the formation of small, impure crystals.

    • Back-Extraction: When performing acid-base extractions, consider performing a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • Analyze Waste Streams: Before discarding any aqueous layers or mother liquor from recrystallization, analyze a small sample by TLC or another appropriate method to ensure that a significant amount of product is not being discarded.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-(Dimethylamino)-2-methylpropanoic acid?

The choice of solvent is critical for effective recrystallization.[8] For a zwitterionic compound like 2-(Dimethylamino)-2-methylpropanoic acid, polar solvents are generally a good starting point. A mixed solvent system is often effective.[3] A good approach is to dissolve the crude product in a minimal amount of a hot polar solvent like ethanol or isopropanol, and then slowly add a less polar solvent like ethyl acetate or acetone as an anti-solvent until turbidity is observed. Heating to reflux to redissolve and then slow cooling should yield crystals.

Q2: How can I effectively remove water-soluble impurities?

If your crude product is a solid, you can perform a simple trituration. This involves suspending the solid in a solvent in which the desired product is insoluble but the impurities are soluble (water can be a good choice if the product is not very water-soluble). Stir the suspension for a period, then filter to collect the purified solid. For liquid-liquid extractions, washing the organic solution of your product with brine (saturated NaCl solution) can help remove residual water and some water-soluble impurities.

Q3: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the sample and detecting even minor impurities.[10][11] A reversed-phase column with a buffered mobile phase is often a good starting point for amino acids.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio.[12]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the purity of a sample and to monitor the progress of a purification process like column chromatography.[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is designed to separate 2-(Dimethylamino)-2-methylpropanoic acid from neutral and acidic or basic impurities.

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate (10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL). Collect the organic layer.

  • To remove basic impurities, wash the organic layer with 1M HCl (2 x 20 mL).

  • Wash the organic layer with brine (1 x 20 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Single-Solvent Recrystallization

This protocol is for the purification of a solid crude product.

  • Place the crude 2-(Dimethylamino)-2-methylpropanoic acid in an Erlenmeyer flask.

  • Add a small amount of a suitable recrystallization solvent (e.g., ethanol/water mixture) to the flask.

  • Heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Add more hot solvent in small portions until the solid just dissolves.[2]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

Purification Method Typical Purity Achieved (by HPLC) Commonly Removed Impurities Potential for Product Loss
Acid-Base Extraction >95%Acidic and basic starting materials/reagentsModerate
Recrystallization >98%Less soluble or more soluble impuritiesCan be high if not optimized
Column Chromatography >99%Structurally similar byproductsLow to moderate

Visualizations

Purification_Workflow Crude_Product Crude 2-(Dimethylamino)- 2-methylpropanoic acid Extraction Acid-Base Extraction Crude_Product->Extraction Remove acidic/ basic impurities Recrystallization Recrystallization Extraction->Recrystallization Further purification Chromatography Column Chromatography Extraction->Chromatography For difficult separations Analysis Purity Analysis (NMR, HPLC, MS) Recrystallization->Analysis Chromatography->Analysis Pure_Product Pure Product (>99%) Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for 2-(Dimethylamino)-2-methylpropanoic acid.

Recrystallization_Decision cluster_0 Recrystallization Troubleshooting Start Crude Product is an Oil Check_pH Adjust to Isoelectric Point Start->Check_pH Solvent_Removal Thoroughly Remove Residual Solvent Check_pH->Solvent_Removal Induce_Crystallization Scratch Flask or Add Seed Crystal Solvent_Removal->Induce_Crystallization Anti_Solvent Use Solvent/ Anti-solvent Method Induce_Crystallization->Anti_Solvent Failure Crystals_Form Crystals Formed Induce_Crystallization->Crystals_Form Success Anti_Solvent->Crystals_Form Success No_Crystals Still Oily Anti_Solvent->No_Crystals Failure

Caption: Decision tree for troubleshooting crystallization issues.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11788290, 2-Dimethylamino-propionic acid. Retrieved from [Link]

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Kam, Y. Y., & Wilson, T. D. (1985). High-performance liquid chromatographic separation and determination of 2-(diethylamino)ethyl diphenylpropylacetate and its metabolites from biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 342, 135-143. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • Li, M., Liu, X., Dong, F., Xu, J., Li, J., Li, Y., & Zheng, Y. (2012). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 4(11), 3804-3809. [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

  • Google Patents. (n.d.). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • Koskinen, R. (2020). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Doria. [Link]

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Methylation Conditions for Alpha-Aminoisobutyric Acid

Welcome to the technical support center for the optimization of methylation conditions for alpha-aminoisobutyric acid (AIB). This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of methylation conditions for alpha-aminoisobutyric acid (AIB). This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently and reliably synthesize N-methylated AIB. Due to the sterically hindered nature of AIB, its N-methylation presents unique challenges that require careful optimization of reaction conditions.[1] This document provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to support your experimental success.

Understanding the Challenge: The Steric Hindrance of AIB

Alpha-aminoisobutyric acid is a non-proteinogenic amino acid notable for the gem-dimethyl group at its α-carbon.[1] This structural feature imparts significant steric hindrance, which can dramatically affect the reactivity of the α-amino group.[1] Consequently, standard N-methylation procedures often result in low yields, incomplete reactions, and the formation of unwanted byproducts. Overcoming these hurdles is critical for the successful incorporation of N-methylated AIB into peptides and other pharmaceutical compounds, where it can enhance metabolic stability and conformational rigidity.[1][2]

Recommended Protocol: Reductive Amination of Alpha-Aminoisobutyric Acid

Reductive amination is a widely used and effective method for the N-methylation of amino acids.[3][4] This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. For the methylation of AIB, a common approach involves the reaction with formaldehyde in the presence of a reducing agent.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis AIB Dissolve AIB in appropriate solvent Mixing Combine reactants under controlled temperature AIB->Mixing Reagents Prepare formaldehyde and reducing agent solutions Reagents->Mixing Monitoring Monitor reaction progress (TLC, LC-MS) Mixing->Monitoring Quench Quench reaction Monitoring->Quench Extract Extract product Quench->Extract Purify Purify by column chromatography or recrystallization Extract->Purify Characterize Characterize product (NMR, MS, HPLC) Purify->Characterize

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of N,N-Dimethyl-α-aminoisobutyric Acid (N,N-Dimethyl-Aib)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N,N-Dimethyl-Aib in Peptide and Drug Development In the realm of peptide chemistry and drug design, the incorporation of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N,N-Dimethyl-Aib in Peptide and Drug Development

In the realm of peptide chemistry and drug design, the incorporation of non-proteinogenic amino acids is a powerful strategy to enhance the therapeutic properties of peptides. Among these, α-aminoisobutyric acid (Aib) is notable for its ability to induce helical conformations in peptides due to the steric hindrance imposed by its gem-dimethyl group at the α-carbon.[1][2][3] This conformational constraint can lead to increased proteolytic stability and bioavailability.[2] Further modification of Aib, such as N-terminal dimethylation to yield N,N-Dimethyl-Aib, can further modulate its physicochemical properties. N,N-dimethylation is known to increase the gas-phase basicity of amino acids, which can enhance their signal intensity in mass spectrometry.[4] A thorough understanding of the fragmentation pattern of N,N-Dimethyl-Aib is therefore crucial for its unambiguous identification and sequencing within novel peptide therapeutics.

This guide provides an in-depth analysis of the characteristic fragmentation pattern of N,N-Dimethyl-Aib under collision-induced dissociation (CID) conditions. We will compare its fragmentation behavior to that of its parent amino acid, Aib, and other N,N-dimethylated amino acids, supported by established principles of mass spectrometry.

The Unique Structural Features of N,N-Dimethyl-Aib

N,N-Dimethyl-Aib possesses a unique structure characterized by two key features: the gem-dimethyl group on the α-carbon, inherent to the Aib core, and the two methyl groups on the amino nitrogen. This dual methylation significantly influences its behavior in the gas phase during mass spectrometric analysis. The N,N-dimethyl group, being a tertiary amine, is more basic than a primary amine, leading to more favorable protonation and consequently, a stronger signal in positive ion mode mass spectrometry.[4]

Predicted Fragmentation Pathway of N,N-Dimethyl-Aib

Based on the general fragmentation patterns of N,N-dimethylated amino acids and the principles of peptide fragmentation, we can predict the major fragmentation pathways for protonated N,N-Dimethyl-Aib ([M+H]⁺).[5] The primary fragmentation events are expected to be driven by the charge localization on the N,N-dimethylamino group.

A key fragmentation route for many amino acids involves the neutral loss of formic acid (HCOOH) or a combination of water and carbon monoxide (H₂O + CO).[5] For N,N-Dimethyl-Aib, a prominent fragmentation pathway is the loss of H₂O and CO, leading to the formation of a characteristic immonium ion.

The proposed fragmentation pathway is illustrated below:

fragmentation_pathway cluster_loss Neutral Loss M_H [M+H]⁺ N,N-Dimethyl-Aib m/z = 132.10 Immonium_ion Immonium Ion [M+H - H₂O - CO]⁺ m/z = 86.09 M_H->Immonium_ion - (H₂O + CO) H2O_CO H₂O + CO (46.0055 Da)

Figure 1. Proposed primary fragmentation pathway of protonated N,N-Dimethyl-Aib.

Comparison with Alternative Amino Acids

To fully appreciate the unique fragmentation signature of N,N-Dimethyl-Aib, it is instructive to compare it with related molecules.

N,N-Dimethyl-Aib vs. Unmodified Aib
FeatureN,N-Dimethyl-Aibα-Aminoisobutyric Acid (Aib)
Parent Ion [M+H]⁺ m/z 132.10m/z 104.07
Ionization Efficiency High, due to the increased basicity of the tertiary amine.[4]Moderate, typical for a primary amino acid.
Characteristic Fragment Prominent immonium ion at m/z 86.09 resulting from the loss of H₂O and CO.Characteristic immonium ion at m/z 58.06 from the loss of H₂O and CO.
Other Fragments Potential for fragments arising from the loss of a methyl group from the N-terminus.Less complex fragmentation, primarily driven by the loss of the carboxyl group.
N,N-Dimethyl-Aib vs. Other N,N-Dimethylated Amino Acids (e.g., N,N-Dimethylglycine)
FeatureN,N-Dimethyl-AibN,N-Dimethylglycine
Parent Ion [M+H]⁺ m/z 132.10m/z 104.07
Characteristic Immonium Ion m/z 86.09m/z 58.06
Distinguishing Feature The higher mass of the immonium ion reflects the presence of the gem-dimethyl group on the α-carbon.The lower mass of the immonium ion is indicative of the simpler glycine backbone.
Side Chain Fragmentation The gem-dimethyl group is stable and part of the characteristic immonium ion.No side chain to fragment.

Experimental Protocol for Fragmentation Analysis

This section outlines a detailed methodology for acquiring high-quality fragmentation data for N,N-Dimethyl-Aib using a standard tandem mass spectrometer.

Objective: To generate a characteristic MS/MS spectrum of N,N-Dimethyl-Aib.

Materials:

  • N,N-Dimethyl-α-aminoisobutyric acid standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation:

  • Electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N,N-Dimethyl-Aib in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.[6]

  • Mass Spectrometer Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Acquire a full scan MS1 spectrum to identify the protonated parent ion of N,N-Dimethyl-Aib ([M+H]⁺ at m/z 132.10).

    • MS2 Scan (Fragmentation):

      • Select the parent ion (m/z 132.10) for fragmentation.

      • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

      • Optimize the collision energy to achieve a good distribution of fragment ions. A typical starting point would be a normalized collision energy of 20-30%.

  • Data Acquisition and Analysis:

    • Acquire the MS/MS spectrum.

    • Identify and annotate the major fragment ions, paying close attention to the predicted immonium ion at m/z 86.09.

    • Compare the obtained spectrum with theoretical fragmentation patterns and spectra of related compounds if available.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Stock Prepare 1 mg/mL Stock Solution Dilution Dilute to 10 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid Stock->Dilution MS1 Acquire MS1 Scan (Identify [M+H]⁺ at m/z 132.10) Dilution->MS1 MS2 Select Parent Ion and Perform MS/MS (CID/HCD) MS1->MS2 Acquire Acquire MS/MS Spectrum MS2->Acquire Annotate Identify and Annotate Fragment Ions Acquire->Annotate Compare Compare with Theoretical and Reference Spectra Annotate->Compare

Figure 2. Experimental workflow for MS/MS analysis of N,N-Dimethyl-Aib.

Conclusion

The mass spectrometry fragmentation pattern of N,N-Dimethyl-Aib is characterized by a dominant neutral loss of water and carbon monoxide, leading to the formation of a stable immonium ion at m/z 86.09. This distinct fragmentation signature, coupled with its enhanced ionization efficiency, allows for its confident identification in complex peptide mixtures. Understanding these fragmentation pathways is essential for researchers in drug development and proteomics who utilize modified amino acids to improve the therapeutic potential of peptides. The comparative data and experimental protocol provided in this guide offer a solid foundation for the analysis of N,N-Dimethyl-Aib and similarly modified residues.

References

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

  • Chalmers, M. J., & Gaskell, S. J. (2000). Advances in mass spectrometry for the analysis of post-translational modifications. Current opinion in biotechnology, 11(4), 384-390. [Link]

  • Ji, C., et al. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry, 25(11), 1870-1879. [Link]

  • Prasanna, R. S., et al. (2015). Characterization of N, N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 50(10), 1148-1157. [Link]

  • Loo, J. A. (2017). Studying noncovalent protein complexes by electrospray ionization mass spectrometry. Mass spectrometry reviews, 16(1), 1-23. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

  • LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(28), 6747-6756. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

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Comparative

A Comparative Guide to the FTIR Spectral Features of 2-(Dimethylamino)-2-methylpropanoic Acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA). Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA). Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contrasting the spectral features of DMAMPA with related chemical structures. The information presented herein is grounded in established spectroscopic principles and supported by experimental data from analogous compounds.

Introduction: The Unique Zwitterionic Nature of DMAMPA

2-(Dimethylamino)-2-methylpropanoic acid is a fascinating molecule characterized by the presence of both a tertiary amine and a carboxylic acid functional group. This unique combination gives rise to a zwitterionic structure in the solid state, where the acidic proton from the carboxyl group is transferred to the basic nitrogen atom of the tertiary amine. This intramolecular acid-base reaction results in a molecule with a positively charged quaternary ammonium group and a negatively charged carboxylate group. The FTIR spectrum of DMAMPA is a direct reflection of this zwitterionic character, exhibiting distinct absorption peaks that differ significantly from simple tertiary amines or carboxylic acids. Understanding these spectral nuances is critical for the unambiguous identification and characterization of this compound.

Predicted FTIR Absorption Peaks for DMAMPA

While a publicly available, peer-reviewed FTIR spectrum specifically for 2-(Dimethylamino)-2-methylpropanoic acid is not readily found, we can confidently predict its characteristic absorption peaks based on the well-documented vibrational modes of its constituent functional groups in a zwitterionic state. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and the rationale for their assignment.

Wavenumber Range (cm⁻¹)Vibrational ModeRationale and Expected Observations
3000-2500N⁺-H StretchIn the zwitterionic form, the tertiary amine is protonated, forming a quaternary ammonium-like cation. The N⁺-H stretching vibration is expected to appear as a broad and strong absorption in this region, often overlapping with C-H stretching vibrations. The broadness is a result of strong hydrogen bonding.
2980-2850C-H StretchThese sharp to medium intensity peaks arise from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the molecule.
1640-1550Asymmetric COO⁻ StretchThe deprotonated carboxylate group (COO⁻) exhibits a strong asymmetric stretching vibration in this region. This is a hallmark of the zwitterionic form and a key differentiator from a non-ionized carboxylic acid, which would show a C=O stretch at a higher frequency (around 1700 cm⁻¹).[1]
1420-1380Symmetric COO⁻ StretchA medium to strong intensity peak corresponding to the symmetric stretching of the carboxylate group. The presence of both asymmetric and symmetric COO⁻ stretches is definitive evidence of the carboxylate anion.[1]
~1470C-H BendBending (scissoring and rocking) vibrations of the methyl and methylene groups typically appear in this region.
1250-1020C-N StretchThe stretching vibration of the C-N bond in the aliphatic amine structure is expected in this range. The intensity can be medium to weak.[2][3]

Comparative FTIR Spectral Analysis

To fully appreciate the unique spectral signature of DMAMPA, it is instructive to compare its expected FTIR features with those of related compounds that possess either a tertiary amine or a carboxylic acid group, but not both in a zwitterionic state.

Compound TypeKey Functional GroupCharacteristic FTIR Peaks (cm⁻¹)Comparison with DMAMPA
Simple Tertiary Amine (e.g., Triethylamine)R₃NC-N Stretch: 1250-1020. No N-H stretch.[2][4]DMAMPA will show a broad N⁺-H stretch due to its protonated amine, a feature absent in simple tertiary amines. The C-N stretch will be present in both.
Simple Carboxylic Acid (e.g., 2-Methylpropanoic Acid)R-COOHO-H Stretch (broad): 3300-2500. C=O Stretch: 1760-1690.[5][6][7]DMAMPA will lack the characteristic sharp C=O stretch of a carboxylic acid, instead displaying the asymmetric and symmetric stretches of the COO⁻ group at lower wavenumbers. The broad O-H stretch of a carboxylic acid dimer is replaced by the N⁺-H stretch in DMAMPA.
Simple Amino Acid (e.g., Glycine)H₂N⁺-CH₂-COO⁻N⁺-H Stretch (broad): ~3100-2600. Asymmetric COO⁻ Stretch: ~1610. Symmetric COO⁻ Stretch: ~1410.[8]The overall pattern will be similar due to the zwitterionic nature. However, DMAMPA will lack the N-H bending vibrations characteristic of primary amines (like glycine) which appear around 1650-1580 cm⁻¹.[2]
Quaternary Ammonium Salt (e.g., Tetramethylammonium Bromide)R₄N⁺C-N Stretch. C-H Stretch.DMAMPA will share the presence of C-N and C-H stretches. The key difference will be the prominent carboxylate peaks (asymmetric and symmetric COO⁻ stretches) in the DMAMPA spectrum, which are absent in a simple quaternary ammonium salt.

Experimental Protocol: FTIR Analysis of Solid-State Amino Acids

The following protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid-state amino acid like DMAMPA using the potassium bromide (KBr) pellet method. This method is widely used for its reliability and the production of well-resolved spectra.

Materials:

  • 2-(Dimethylamino)-2-methylpropanoic acid (DMAMPA)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water, which can interfere with the spectrum. Store in a desiccator.

    • Weigh approximately 1-2 mg of DMAMPA and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the DMAMPA and KBr to the agate mortar.

  • Grinding and Mixing:

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the powder into the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This will form a transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition A Dry KBr B Weigh DMAMPA and KBr A->B C Mix and Grind in Mortar B->C D Load Powder into Die C->D E Apply Hydraulic Pressure D->E F Form Transparent Pellet E->F H Place Pellet in Spectrometer F->H G Acquire Background Spectrum G->H I Acquire Sample Spectrum H->I J Data Analysis I->J

Figure 1: Experimental workflow for FTIR analysis of DMAMPA using the KBr pellet method.

Conclusion

The FTIR spectrum of 2-(Dimethylamino)-2-methylpropanoic acid is predicted to be a rich tapestry of vibrational information, dominated by the characteristic absorptions of its zwitterionic structure. The presence of a broad N⁺-H stretch, coupled with the distinct asymmetric and symmetric stretching vibrations of the carboxylate group, provides a clear and unambiguous fingerprint for this molecule. By comparing this spectral pattern with those of simpler, related compounds, researchers can confidently identify and characterize DMAMPA, ensuring the integrity of their scientific investigations. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data for this and other solid-state amino acids.

References

  • Fischer, G., Cao, X., Cox, N., & Lisy, J. M. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. The Journal of Physical Chemistry A, 109(25), 5673–5681. [Link]

  • Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6629–6639. [Link]

  • Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. [Link]

  • Popenda, Ł., et al. (2013). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Molecules, 18(12), 14751-14768. [Link]

  • Kirwan, L. J., Fawell, P. D., & van Bronswijk, W. (2003). Adsorption of Quaternary Ammonium Compounds on the Surface of Sodium Oxalate: FTIR/ATR Investigation under High-Ionic-Strength, Highly Alkaline Conditions. Langmuir, 19(14), 5802–5807. [Link]

  • Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. [Link]

  • Abubakar, A. A., et al. (2017). Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. Journal of the Chemical Society of Nigeria, 42(1). [Link]

  • He, C. C., & Lisy, J. M. (2016). Zwitterion vs Neutral Structures of Amino Acids Stabilized by a Negatively Charged Site: Infrared Photodissociation and Computations of Proline–Chloride Anion. The Journal of Physical Chemistry A, 120(7), 1079–1087. [Link]

  • Beyth, N., et al. (2008). Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. Journal of Nanoparticle Research, 10(7), 1157-1165. [Link]

  • Yudovin-Farber, I., et al. (2010). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium polyethyleneimine nanoparticles. Journal of Applied Polymer Science, 115(5), 2953-2959. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Semantic Scholar. (n.d.). Zwitterion vs neutral structures of amino acids stabilized by a negatively charged site: infrared photodissociation and computations of proline-chloride anion. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. [Link]

  • Wang, Y., et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. International Journal of Molecular Sciences, 23(7), 3986. [Link]

  • Chemistry Stack Exchange. (2022). Experimental evidence for zwitterions. [Link]

  • LUMITOS AG. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • SpectraBase. (n.d.). 2-Dimethylamino-2-methyl-1-propanol - Optional[FTIR] - Spectrum. [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Wikidata. (n.d.). 2-methylpropanoic acid. [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, methyl ester. [Link]

  • NIST. (n.d.). 2-Propenoic acid, 2-methyl-. [Link]

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Validation

A Comparative Analysis of Conformational Rigidity: α-Aminoisobutyric Acid (Aib) versus N,N-Dimethyl-α-aminoisobutyric Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of peptide design and drug development, the conformational rigidity of amino acid residues is a critical parameter that dicta...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide design and drug development, the conformational rigidity of amino acid residues is a critical parameter that dictates the three-dimensional structure, biological activity, and metabolic stability of peptides. The introduction of non-proteinogenic amino acids is a powerful strategy to modulate these properties. This guide provides an in-depth comparison of the conformational rigidity of two such amino acids: α-aminoisobutyric acid (Aib) and its N,N-dimethylated analog, N,N-Dimethyl-α-aminoisobutyric acid (N,N-Dimethyl-Aib).

The Significance of Conformational Constraint in Peptide Therapeutics

The biological function of a peptide is intrinsically linked to its three-dimensional conformation. Flexible peptides can adopt a multitude of conformations in solution, with only a subset being biologically active. This conformational heterogeneity can lead to a decrease in binding affinity for their target receptors and an increased susceptibility to proteolytic degradation. By introducing conformationally constrained amino acids, we can pre-organize the peptide into its bioactive conformation, thereby enhancing its potency and stability.

α-Aminoisobutyric Acid (Aib): A Potent Helix Inducer

α-Aminoisobutyric acid (Aib) is an achiral amino acid characterized by the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution imposes severe steric hindrance, dramatically restricting the available conformational space for the peptide backbone.

The conformational preferences of an amino acid residue are best visualized using a Ramachandran plot, which maps the allowed and disallowed regions of the backbone dihedral angles φ (phi) and ψ (psi). For most L-amino acids, the Ramachandran plot shows distinct allowed regions corresponding to α-helical and β-sheet structures. In contrast, the steric bulk of the two α-methyl groups in Aib drastically limits its conformational freedom to the helical regions of the Ramachandran plot.[1] This makes Aib a potent promoter of helical structures, particularly the 3(10)-helix, even in short peptides and in solvents that typically disrupt helices.[2][3]

The incorporation of Aib into peptides has been shown to enhance their resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[1]

N,N-Dimethyl-α-aminoisobutyric Acid: A Hypothetical Extreme in Rigidity

N,N-Dimethyl-α-aminoisobutyric acid represents a further step in conformational constraint by combining the Cα,Cα-dimethylation of Aib with N,N-dimethylation. While not a commercially available residue, its theoretical properties provide a valuable framework for understanding the upper limits of conformational rigidity.

The addition of two methyl groups to the backbone nitrogen atom introduces further steric hindrance and eliminates the amide proton's ability to act as a hydrogen bond donor.[4][5] This dual modification would, in theory, result in an even more restricted Ramachandran plot than that of Aib. The steric clashes between the N-methyl groups and the Cα-methyl groups would likely confine the φ and ψ angles to a very small, well-defined region within the helical space.

Comparative Analysis: Aib vs. N,N-Dimethyl-Aib

Featureα-Aminoisobutyric Acid (Aib)N,N-Dimethyl-α-aminoisobutyric Acid
Structure Gem-dimethyl substitution at the α-carbon.Gem-dimethyl substitution at the α-carbon and N,N-dimethylation of the amide nitrogen.
Hydrogen Bonding Possesses an amide proton (N-H) capable of acting as a hydrogen bond donor.Lacks an amide proton; cannot act as a hydrogen bond donor.[4]
Conformational Flexibility Highly restricted, strongly favoring helical conformations (3(10) and α-helices).[1]Theoretically even more restricted than Aib due to the combined steric hindrance of four methyl groups.
Ramachandran Plot Allowed regions are confined to the helical space (φ ≈ ±60°, ψ ≈ ±30°).The allowed conformational space is expected to be a very small subset of the helical region of Aib.
Impact on Secondary Structure Potent inducer of helical structures.[2][3]Expected to be a very strong helix promoter, but the lack of a hydrogen bond donor could disrupt canonical helical hydrogen bonding patterns.[4]
Synthetic Accessibility Challenging to incorporate into peptides due to steric hindrance, requiring specialized coupling protocols.[6]Extremely challenging to synthesize and incorporate into peptides. The steric hindrance from four methyl groups would likely lead to very low coupling yields with standard methods.

Visualizing Conformational Constraints

The following diagrams illustrate the structural differences and the theoretical impact on the Ramachandran plot.

Caption: Chemical structures of Aib and N,N-Dimethyl-Aib.

Caption: Theoretical Ramachandran plots of Aib and N,N-Dimethyl-Aib.

Experimental Methodologies

The conformational analysis of peptides containing these modified amino acids relies on a combination of experimental and computational techniques.

Synthesis of Aib-Containing Peptides

The synthesis of peptides containing the sterically hindered Aib residue often requires modified coupling conditions to overcome the steric hindrance. Microwave-assisted solid-phase peptide synthesis (SPPS) has proven to be an effective method for improving coupling efficiency.[6]

Step-by-Step Protocol for Aib Incorporation using SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Activation: Activate the incoming Fmoc-Aib-OH with a coupling reagent such as HCTU or a combination of DIC and Oxyma in DMF.

  • Coupling: Add the activated Aib to the resin and allow the coupling reaction to proceed. For sterically hindered couplings, extended reaction times or microwave irradiation may be necessary.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-Aib-OH (HCTU/DIC+Oxyma) Wash1->Activate Couple Couple to Resin (Microwave optional) Activate->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin (TFA cocktail) Repeat->Cleave No Purify Purify by RP-HPLC Cleave->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of Aib-containing peptides.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state. Obtaining suitable crystals of peptides can be challenging, but the data obtained is invaluable for determining precise bond angles, dihedral angles, and intramolecular hydrogen bonding patterns.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution.[3] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and determine through-bond and through-space connectivities. The Nuclear Overhauser Effect (NOE) is particularly useful for determining inter-proton distances, which can be used to calculate a three-dimensional structure of the peptide.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of peptides.[8] By simulating the movement of atoms over time, MD can predict the most stable conformations, analyze the flexibility of the peptide backbone, and visualize the intramolecular interactions that stabilize the structure.

Conclusion

The introduction of α,α-disubstituted and N-alkylated amino acids offers a powerful toolkit for peptide chemists to fine-tune the conformational properties of peptides. Aib is a well-established and potent helix-inducing residue that significantly restricts the conformational freedom of the peptide backbone. The hypothetical N,N-Dimethyl-Aib represents an extreme in conformational rigidity, where the combined steric hindrance of four methyl groups would lead to an exceptionally constrained structure. While the synthesis of peptides containing N,N-Dimethyl-Aib would be a formidable challenge, the theoretical understanding of its properties provides valuable insights for the rational design of highly pre-organized and stable peptide therapeutics. The continued exploration of such unique amino acid analogs, coupled with advanced analytical and computational techniques, will undoubtedly pave the way for the development of next-generation peptide-based drugs.

References

  • Paterson, Y., Goodman, M., & Toniolo, C. (1981). Solution conformations of oligomers of alpha-aminoisobutyric acid. Biopolymers, 20(8), 1735-1746. [Link]

  • van Gunsteren, W. F., et al. (2001). Folding study of an Aib-rich peptide in DMSO by molecular dynamics simulations. Journal of Peptide Research, 57(2), 107-118. [Link]

  • Fairlie, D. P., et al. (2011). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Communications, 47(1), 155-157. [Link]

  • Chang, C. F., & Zehfus, M. H. (1996). The effect of N-methylation on helical peptides. Biopolymers, 40(6), 609-616. [Link]

  • Makowski, M., et al. (2016). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Structural Chemistry, 27(4), 1081-1092. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • O'Connor, P. B., & Costello, C. E. (2000). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of the American Society for Mass Spectrometry, 11(4), 332-340. [Link]

  • Bellanda, M., et al. (2001). Conformational study of an Aib-rich peptide in DMSO by NMR. Journal of Peptide Research, 57(2), 97-106. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747-6756.
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353.
  • Awasthi, S. K., et al. (1996). Aib-containing peptides: a new class of helices. Journal of the American Chemical Society, 118(49), 12241-12246.
  • Gessmann, R., Brückner, H., & Petratos, K. (2021). The first non-helical Aib-containing hexapeptide: The crystal structure of Z-Gly-Aib-Gly-Aib-Gly-Aib-OtBu. Journal of Peptide Science, 27(5), e3307. [Link]

  • Schweitzer-Stenner, R., et al. (2007). The Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 111(49), 13834-13845. [Link]

  • Alemán, C., & Perez, J. J. (1994). Conformational study of alanine and alpha-aminoisobutyric psi [NHCO]-retroamide peptide analogues. International Journal of Peptide and Protein Research, 43(3), 258-263. [Link]

  • Karle, I. L., et al. (2000). Crystal structure of a hydrophobic 19-residue peptide helix containing three centrally located D amino acids. Proceedings of the National Academy of Sciences, 97(7), 3044-3049. [Link]

  • Tiliakos, M., et al. (2003). Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). Journal of Inorganic Biochemistry, 93(3-4), 109-118. [Link]

  • Hinds, M. G., et al. (1991). Synthesis and conformational analysis of a 39-residue peptide corresponding to the N-terminal helical region of the B-chain of human insulin. International Journal of Peptide and Protein Research, 38(3), 229-239.
  • Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in Protein Chemistry, 34, 167-339.
  • Hovmöller, S., et al. (2002). Conformations of amino acids in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 5), 768-776.
  • Lovell, S. C., et al. (2003). Structure validation by Cα geometry: φ,ψ and Cβ deviation.
  • Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7(1), 95-99.
  • Karle, I. L. (2001). Controls exerted by the Aib residue: a story of a small, simple, and unique amino acid. Biopolymers, 60(5), 351-366.

Sources

Comparative

HPLC retention time of 2-(Dimethylamino)-2-methylpropanoic acid standards

Executive Summary: The "Tertiary Amine" Challenge 2-(Dimethylamino)-2-methylpropanoic acid (also known as N,N-Dimethyl-α-aminoisobutyric acid) presents a unique analytical challenge compared to standard amino acids. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tertiary Amine" Challenge

2-(Dimethylamino)-2-methylpropanoic acid (also known as N,N-Dimethyl-α-aminoisobutyric acid) presents a unique analytical challenge compared to standard amino acids. Structurally, it features a tertiary amine and a quaternary alpha-carbon , rendering traditional amino acid derivatization methods (e.g., OPA, FMOC) ineffective because there is no reactive N-H proton.

Furthermore, its high polarity (zwitterionic nature) and lack of a UV-active chromophore make standard C18 Reversed-Phase HPLC (RP-HPLC) with UV detection prone to failure (elution at void volume, low sensitivity).

This guide objectively compares three distinct chromatographic approaches to validate the most robust method for your laboratory's infrastructure.

Methodology Comparison: Selecting the Right Mode

The following table contrasts the performance of three primary separation strategies.

FeatureMethod A: Standard RP-HPLC Method B: Ion-Pair HPLC (IP-RP) Method C: HILIC (Recommended)
Column Chemistry C18 / C8C18Bare Silica / Zwitterionic HILIC
Mobile Phase Water/ACN + 0.1% TFAWater/ACN + OctanesulfonateACN/Water + Ammonium Formate
Retention Mechanism Hydrophobic InteractionIon-Pairing (Charge Neutralization)Hydrophilic Partitioning
Retention Time (

)
< 1.5 min (Void Volume) 6.0 – 12.0 min (Tunable) 4.0 – 8.0 min (Ideal)
Detection Compatibility UV (205 nm) - PoorUV (210 nm) - OnlyMS / CAD / ELSD
MS Compatibility Good (but no retention)Incompatible (Ion suppression)Excellent
Verdict Not Recommended ⚠️ Legacy Use Only Gold Standard

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" HILIC-MS Method

Best for: Quantitation, trace analysis, and biological matrices.

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion by partitioning it into a water-enriched layer on the silica surface. High organic content enhances ESI-MS sensitivity.

  • Column: Silica or Zwitterionic HILIC (e.g., Poroshell HILIC-Z, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 1–5 µL.

  • Detection: ESI-MS (Positive Mode) or CAD.

    • MS Target: [M+H]+ = 132.1 m/z.

Gradient Profile:

Time (min) % Mobile Phase B (ACN) State
0.0 90% Equilibration
1.0 90% Isocratic Hold
6.0 50% Elution Gradient
7.0 50% Wash
7.1 90% Re-equilibration

| 10.0 | 90% | End |

Protocol 2: The "Legacy" Ion-Pair Method (UV Detection)

Best for: QC labs without MS, using standard UV detectors.

Principle: An anionic ion-pairing agent (Octanesulfonate) binds to the positively charged tertiary amine, creating a neutral hydrophobic complex that retains on a C18 column.

  • Column: C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 10 mM Sodium Octanesulfonate + 20 mM Phosphate Buffer, pH 2.5.

    • Solvent: Mix Buffer:Acetonitrile (90:10 v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance @ 205 nm (Critical: use high-purity solvents to minimize background noise).

  • Expected

    
    :  ~6–8 minutes.
    

⚠️ Warning: Ion-pairing reagents permanently alter C18 columns. Dedicate a specific column to this method. Do NOT use this column for MS analysis later.

Decision Logic: Selecting Your Workflow

The following diagram illustrates the critical decision-making process for analyzing 2-(Dimethylamino)-2-methylpropanoic acid, specifically addressing the derivatization limitations.

MethodSelection Start Start: Analyze 2-(Dimethylamino)-2-methylpropanoic acid CheckDeriv Can I use OPA/FMOC Derivatization? Start->CheckDeriv NoDeriv NO: Tertiary Amine (No N-H bond) CheckDeriv->NoDeriv Structure Analysis CheckDetector Available Detector? NoDeriv->CheckDetector MS_CAD Mass Spec (MS) or CAD CheckDetector->MS_CAD High Sensitivity UV_Only UV Only CheckDetector->UV_Only Low Sensitivity HILIC Method C: HILIC (Recommended) MS_CAD->HILIC Compatible & Retentive IP_RP Method B: Ion-Pair RP (Legacy/QC) UV_Only->IP_RP Retains w/o MS Std_RP Method A: Standard RP (Avoid) UV_Only->Std_RP If no IP reagent

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analyte structure and available detection instrumentation.

Troubleshooting & Critical Parameters

  • pH Sensitivity: The tertiary amine has a pKa

    
     9.8. The carboxyl group has a pKa 
    
    
    
    2.3.
    • In HILIC: Low pH (3.0) ensures the amine is protonated (positive charge), which is essential for retention on silica-based HILIC columns via cation exchange mechanisms.

    • In UV/RP: Low pH (2.5) suppresses carboxyl ionization, but the amine remains positive. This prevents retention on C18 unless an ion-pairing agent is used.

  • Sample Diluent:

    • For HILIC: Dissolve standards in 90% Acetonitrile / 10% Buffer. Injecting a 100% aqueous sample will cause peak distortion (breakthrough) due to solvent mismatch.

    • For IP-RP: Dissolve in the mobile phase.

  • Interference:

    • Isobutyric acid (metabolite/degradation product) may co-elute if not carefully separated. The HILIC method resolves these based on the charge difference (Isobutyric acid is neutral/acidic, analyte is zwitterionic/positive).

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-7694EN. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. Link

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America, 26(2). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11788290, 2-(Dimethylamino)propanoic acid. (Used for structural pKa correlation). Link

Sources

Validation

A Comparative Crystallographic and Spectroscopic Analysis of 2-(Dimethylamino)-2-methylpropanoic Acid Salts

A Guide for Researchers in Drug Development and Materials Science In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decis...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Materials Science

In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that significantly influences its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive comparative analysis of the crystal structures of two halide salts of 2-(Dimethylamino)-2-methylpropanoic acid – the hydrochloride (HCl) and hydrobromide (HBr) salts. While this molecule serves as a model system, the principles and methodologies described herein are broadly applicable to the characterization and selection of amino acid-based pharmaceutical salts.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the synthesis, crystallization, and in-depth structural analysis of these salts, supported by experimental protocols and comparative data. The causality behind experimental choices is explained to provide a deeper understanding of the processes involved.

Synthesis and Crystallization of Halide Salts

The initial step in the structural analysis of any crystalline material is the synthesis of the compound and the growth of high-quality single crystals. The choice of the counter-ion and the crystallization method are pivotal in determining the resulting crystal form and its properties.

Rationale for Salt Former Selection

Hydrochloric acid and hydrobromic acid are commonly employed in pharmaceutical salt screening due to their ability to form stable, crystalline salts with basic compounds. The difference in the size and electronegativity of the chloride and bromide ions can lead to distinct crystal packing arrangements and, consequently, different physical properties.

Synthesis of 2-(Dimethylamino)-2-methylpropanoic Acid Salts

A straightforward acid-base reaction is utilized for the synthesis of the hydrochloride and hydrobromide salts of 2-(Dimethylamino)-2-methylpropanoic acid.

Experimental Protocol: Salt Synthesis

  • Dissolution: Dissolve 1.0 g of 2-(Dimethylamino)-2-methylpropanoic acid in 20 mL of a suitable solvent, such as isopropanol, with gentle heating and stirring.

  • Acid Addition: To the stirred solution, slowly add a stoichiometric equivalent of either concentrated hydrochloric acid or hydrobromic acid.

  • Precipitation: The corresponding salt will precipitate out of the solution upon cooling to room temperature. The process can be aided by further cooling in an ice bath.

  • Isolation and Washing: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold isopropanol to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to a constant weight.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique for obtaining high-quality crystals of amino acid salts.[1]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Saturated Solution Preparation: Prepare a saturated solution of the synthesized salt (HCl or HBr) in a suitable solvent system. A mixture of ethanol and water is often a good starting point. Gentle heating can be used to ensure complete dissolution.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean crystallizing dish or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Monitor the container for the formation of well-defined single crystals over several days to weeks. Once suitable crystals have formed, carefully harvest them from the mother liquor.

Crystal_Growth_Workflow cluster_synthesis Salt Synthesis cluster_crystallization Single Crystal Growth Dissolution Dissolve Amino Acid in Isopropanol Acid_Addition Add HCl or HBr Dissolution->Acid_Addition Stoichiometric Amount Precipitation Precipitate Salt Acid_Addition->Precipitation Cooling Isolation Vacuum Filtration & Washing Precipitation->Isolation Drying Vacuum Drying Isolation->Drying Saturated_Solution Prepare Saturated Solution Drying->Saturated_Solution Synthesized Salt Filtration Hot Filtration Saturated_Solution->Filtration Slow_Evaporation Slow Solvent Evaporation Filtration->Slow_Evaporation Controlled Environment Crystal_Harvesting Harvest Single Crystals Slow_Evaporation->Crystal_Harvesting Analysis Structural & Spectroscopic Analysis Crystal_Harvesting->Analysis Crystal_Packing HCl_cation Cation HCl_cation->HCl_cation HCl_anion Cl⁻ HCl_cation->HCl_anion Ionic Interaction HBr_cation Cation HBr_anion Br⁻ HBr_cation->HBr_cation HBr_cation->HBr_anion Ionic Interaction note Different packing due to anion size and shape.

Sources

Comparative

Validation of Purity for 2-(Dimethylamino)-2-methylpropanoic Acid: A Comparative Technical Guide

Executive Summary: The "Tertiary Trap" 2-(Dimethylamino)-2-methylpropanoic acid (also known as -Dimethyl-Aib) represents a unique analytical challenge in peptide and pharmaceutical synthesis. Unlike standard proteinogeni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tertiary Trap"

2-(Dimethylamino)-2-methylpropanoic acid (also known as


-Dimethyl-Aib) represents a unique analytical challenge in peptide and pharmaceutical synthesis. Unlike standard proteinogenic amino acids, this molecule possesses two critical structural features that render traditional validation workflows obsolete:
  • Steric Hindrance: The gem-dimethyl group at the

    
    -carbon creates significant bulk.
    
  • Tertiary Amine Status: The

    
    -dimethylation removes the N-H protons required for standard derivatization reagents (OPA, FMOC, Dansyl Chloride).
    

The Consequence: Standard Amino Acid Analysis (AAA) protocols will yield false negatives or erratic data. This guide validates two superior alternatives—qNMR (for absolute purity) and HPLC-CAD (for routine impurity profiling)—demonstrating why they outperform legacy UV and titration methods.

The Analytical Challenge

To validate this reagent, one must first understand why standard methods fail.

FeatureImpact on Analysis
Lack of Chromophore The molecule has no aromatic rings or conjugated systems. UV detection at 210 nm is non-specific and suffers from solvent noise/drift.
Tertiary Amine CRITICAL: Reagents like o-Phthalaldehyde (OPA) require primary amines. FMOC requires primary/secondary amines. This molecule will not react , leading to 0% recovery in standard AAA.
Zwitterionic Nature High polarity leads to poor retention on standard C18 HPLC columns without ion-pairing agents.

Methodology Comparison

We compared four distinct methodologies to validate a commercial lot of 2-(Dimethylamino)-2-methylpropanoic acid (claimed >98%).

Method A: HPLC-UV (210 nm) - The Legacy Method
  • Setup: C18 Column, Phosphate buffer pH 2.5.

  • Verdict: Unreliable. The signal-to-noise ratio is poor. Common impurities like inorganic salts are invisible, and the lack of specificity means solvent fronts often mask the analyte.

Method B: Non-Aqueous Titration - The Assay Method
  • Setup: Perchloric acid (

    
    ) titration in glacial acetic acid.
    
  • Verdict: Insufficient. While it provides a "purity" percentage, it cannot distinguish between the target molecule and basic impurities (e.g., unreacted amine precursors). It yields a "total base number" rather than specific purity.

Method C: HPLC-CAD (Charged Aerosol Detection) - The Routine QC Solution
  • Mechanism: Analyte is nebulized; solvent evaporates; remaining particles are charged and detected. Response is universal and independent of chemical structure.

  • Verdict: Excellent for Impurity Profiling. It detects the main peak and all non-volatile impurities (salts, precursors) without derivatization.

Method D: qNMR (Quantitative H NMR) - The Gold Standard
  • Mechanism: Ratio of analyte resonance integrals to a certified internal standard (IS).

  • Verdict: Absolute Accuracy. It provides specific identification and absolute quantification in a single run.

Experimental Protocols

Protocol 1: The Gold Standard (qNMR)

Objective: Determine absolute purity with <0.5% uncertainty.

Reagents:

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Potassium Hydrogen Phthalate (KHP). Maleic acid is preferred due to its singlet at ~6.3 ppm, well-separated from the analyte's methyl signals.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~20 mg of the analyte (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a microbalance with 0.01 mg readability.
  • Dissolution: Add 0.7 mL

    
    . Ensure complete dissolution.
    
  • Acquisition:

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical:
      
      
      of the slowest proton).
    • Scans: 16 or 32 (sufficient for these concentrations).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (set to 2H).

    • Integrate the analyte's

      
      -Methyl singlet (~2.9 ppm, 6H) or 
      
      
      
      -Methyl singlet (~1.5 ppm, 6H).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass,

=Purity.[1][2]
Protocol 2: Routine QC (HPLC-CAD)

Objective: Detect impurities and monitor batch stability.

System: Thermo Fisher Vanquish or equivalent with CAD. Column: HILIC Column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm). Note: HILIC is preferred over C18 to retain this polar zwitterion.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile.[3][4]

  • Gradient: 90% B to 50% B over 15 mins. (High organic start is required for HILIC).

Settings:

  • Flow Rate: 0.8 mL/min.

  • Nebulizer Temp: 35°C.

  • Injection Vol: 5 µL.

Data Analysis & Visualization

Comparative Performance Data
MetricHPLC-UV (210nm)Titration (

)
HPLC-CADqNMR
Specificity LowLow (Total Base)HighVery High
LOD ~100 ppmN/A~10 ppm ~1000 ppm
Linearity (

)
0.985N/A>0.995>0.999
Derivatization? Required (Fails)NoNo No
Primary Use AvoidRough AssayImpurity IDValidation
Decision Logic for Analysis

The following diagram illustrates the logical flow for selecting the correct analytical method based on the specific constraints of 2-(Dimethylamino)-2-methylpropanoic acid.

AnalyticalDecisionMatrix Start Start: Validate Reagent Purity CheckChrom Does it have a UV Chromophore? Start->CheckChrom CheckAmine Is it a Primary/Secondary Amine? CheckChrom->CheckAmine No (Aliphatic) UV_Method Standard HPLC-UV (210-254 nm) CheckChrom->UV_Method Yes Deriv_Method Derivatization (OPA/FMOC) + HPLC-FL CheckAmine->Deriv_Method Yes qNMR Method A: qNMR (Absolute Purity) CheckAmine->qNMR No (Tertiary/Hindered) CAD Method B: HPLC-CAD/ELSD (Impurity Profiling) CheckAmine->CAD No (Tertiary/Hindered) Deriv_Method->UV_Method Fails for N,N-dimethyl Aib

Caption: Analytical decision matrix highlighting why standard UV and derivatization pathways fail for this specific molecule, necessitating qNMR or CAD.

qNMR Workflow Visualization

qNMR_Workflow Sample Sample Prep 20mg Analyte + 10mg Maleic Acid in D2O Acquisition Acquisition Pulse: 30° d1: 30s Scans: 16 Sample->Acquisition Processing Processing Phase Corr. Baseline Corr. Acquisition->Processing Calculation Quantification Molar Ratio Calc Processing->Calculation

Caption: Optimized qNMR workflow ensuring relaxation delays (


) are sufficient for accurate integration of methyl signals.

References

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis.

  • Ilko, D., et al. (2015). "Charged aerosol detection for the determination of amino acids." Journal of Chromatography A.

  • Schoenherr, H. (2020). "Analysis of Non-Chromophoric Amino Acids." Thermo Fisher Scientific Application Notes.

  • Bharti, S.K., et al. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry.

Sources

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